molecular formula C22H30N4O6 B8528818 Neogen

Neogen

Cat. No.: B8528818
M. Wt: 446.5 g/mol
InChI Key: LEHPJMKVGFPSSP-ZQINRCPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ile-Glu-Trp is an oligopeptide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H30N4O6

Molecular Weight

446.5 g/mol

IUPAC Name

(4S)-4-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C22H30N4O6/c1-3-12(2)19(23)21(30)25-16(8-9-18(27)28)20(29)26-17(22(31)32)10-13-11-24-15-7-5-4-6-14(13)15/h4-7,11-12,16-17,19,24H,3,8-10,23H2,1-2H3,(H,25,30)(H,26,29)(H,27,28)(H,31,32)/t12-,16-,17-,19-/m0/s1

InChI Key

LEHPJMKVGFPSSP-ZQINRCPSSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Neogen's Genomics Research Applications and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core genomics research applications and discoveries enabled by Neogen's advanced genomic technologies. This compound is a global leader in providing comprehensive, high-throughput genomics services, primarily focused on the agrigenomics and animal health sectors. This document details their key technological platforms, experimental methodologies, and the application of these tools in genetic discovery and selective breeding programs.

Core Genomic Technologies

This compound's genomics services are centered around two primary technologies: high-density Single Nucleotide Polymorphism (SNP) genotyping and low-pass whole-genome sequencing. These technologies provide a broad spectrum of genomic data to researchers and breeders, facilitating advancements in animal and plant genomics.

GeneSeek® Genomic Profiler (GGP) SNP Arrays

This compound's GeneSeek® Genomic Profiler (GGP) portfolio consists of a suite of custom and commercial SNP arrays built on Illumina's Infinium platform.[1][2][3] These arrays are designed for a variety of applications, including parentage verification, marker-assisted selection, and genome-wide association studies (GWAS).[2][4]

Key Features of GGP Arrays:

  • Custom Content: Arrays are developed with custom SNP content tailored to specific species and breeds, often in collaboration with industry and research partners.

  • Optimized SNP Selection: this compound employs a proprietary Multiple Objective Localized Optimization (MOLO) algorithm to select the most informative SNPs, ensuring high minor allele frequency (MAF) and uniform genomic coverage.

  • High-Throughput and Accuracy: The Illumina Infinium platform allows for high-throughput analysis with high call rates and concordance.

Table 1: Technical Specifications of Select this compound GeneSeek® Genomic Profiler (GGP) Arrays

Array NameNumber of SNPsTarget SpeciesKey Design FeaturesAverage SNP SpacingAverage MAFImputation Accuracy
GGP Bovine 150K ~150,000Bovine (Beef and Dairy)Includes causative markers for embryonic/fetal death and developmental abnormalities.Not specifiedHighNot specified
GGP Bovine 100K ~100,000Bovine (Beef and Dairy)Developed using the MOLO algorithm; high overlap with other commercial panels for accurate imputation.29.0 kb0.29 (across 10 breeds)>99.5% to Illumina Bovine HD
GGP Ovine 50K >50,000OvineDesigned in collaboration with the Australian sheep industry; includes "MLA Top SNPs" that explain significant genetic variation.Not specifiedNot specifiedNot specified
GGP indicus ~50,000Bos indicus CattleOptimized for Bos indicus breeds with a focus on informative SNPs for genetic evaluation.48.9 kb0.30 (across 8 breeds)>98% to Illumina BovineHD
InfiniSEEK™ and SkimSEEK™ Low-Pass Sequencing

In partnership with Gencove, this compound offers InfiniSEEK™ and SkimSEEK™, innovative services that leverage low-pass whole-genome sequencing and sophisticated imputation algorithms. This approach provides a cost-effective alternative to deep whole-genome sequencing while delivering genome-wide variant information with high accuracy.

Core Principles of Low-Pass Sequencing:

  • Shallow Sequencing: Genomes are sequenced at a low coverage, typically less than 1x.

  • Imputation to a Reference Panel: The low-coverage sequencing data is computationally compared to a high-density reference panel of haplotypes for the species.

  • Accurate Genotype Calling: Sophisticated imputation algorithms fill in the missing genotypes, resulting in a comprehensive set of variant calls across the genome with reported concordance rates greater than 99% to deep whole-genome sequencing.

This technology is particularly powerful for:

  • Genomic Selection: Providing a dense set of markers for predicting genetic merit.

  • Discovery of Novel Variants: Uncovering new genetic variations that may be associated with traits of interest.

  • Cost-Effective Whole-Genome Analysis: Enabling large-scale genomic studies that would be cost-prohibitive with traditional deep sequencing.

Experimental Protocols and Workflows

While detailed, proprietary protocols are not publicly available, the following sections outline the generally accepted experimental workflows for the technologies employed by this compound.

Sample Preparation and DNA Extraction

The quality of genomic data is highly dependent on the quality of the input DNA. This compound accepts a variety of sample types, including tissue, blood, hair follicles, and semen.

General Protocol for DNA Extraction from Tissue Samples:

  • Sample Collection: Samples, such as ear notches, are collected using a Tissue Sampling Unit (TSU) to ensure a standardized and uncontaminated sample.

  • Lysis: The tissue sample is placed in a lysis buffer containing detergents and enzymes (e.g., Proteinase K) to break down cell membranes and release the DNA.

  • DNA Purification: The DNA is purified from other cellular components using methods such as precipitation with alcohol (ethanol or isopropanol) or binding to a silica membrane in a spin column.

  • Quality Control: The concentration and purity of the extracted DNA are assessed using spectrophotometry (e.g., NanoDrop) or fluorometry (e.g., Qubit). A minimum concentration of 20 ng/µl and a total of 300 ng of high-quality DNA are typically required for downstream applications.

DNA_Extraction_Workflow cluster_collection Sample Collection cluster_extraction DNA Extraction cluster_qc Quality Control Sample Tissue, Blood, Hair, or Semen Sample Lysis Cell Lysis Sample->Lysis Lysis Buffer Purification DNA Purification Lysis->Purification Precipitation or Spin Column QC Concentration and Purity Assessment Purification->QC Spectrophotometry/Fluorometry

Figure 1: Generalized DNA Extraction and Quality Control Workflow.

SNP Genotyping via Illumina Infinium Assay

This compound's GGP arrays utilize the Illumina Infinium assay, a robust and high-throughput SNP genotyping platform. The general workflow is as follows:

  • Whole-Genome Amplification (WGA): The genomic DNA is isothermally amplified to create a sufficient amount of template for the assay.

  • Fragmentation: The amplified DNA is enzymatically fragmented into smaller pieces.

  • Precipitation and Resuspension: The fragmented DNA is precipitated, and the resulting pellet is resuspended in a hybridization buffer.

  • Hybridization to BeadChip: The DNA samples are hybridized to the GGP BeadChip. Each BeadChip contains microscopic beads, and each bead is covered with thousands of copies of an oligonucleotide probe that is specific to a particular SNP allele.

  • Washing and Staining: After hybridization, the BeadChips are washed to remove non-specifically bound DNA. A single-base extension reaction is then performed, where a labeled nucleotide is added to the probe, and the signal is amplified through a staining process.

  • Scanning: The BeadChips are scanned using an Illumina iScan or HiScan system, which detects the fluorescent signals from the labeled nucleotides.

  • Data Analysis: The scanner output is analyzed using specialized software to generate genotype calls for each SNP.

Infinium_Workflow cluster_prep Sample Preparation cluster_assay Array Processing cluster_analysis Data Analysis gDNA Genomic DNA WGA Whole-Genome Amplification gDNA->WGA Frag Fragmentation WGA->Frag Precip Precipitation & Resuspension Frag->Precip Hyb Hybridization to BeadChip Precip->Hyb Wash Washing & Staining Hyb->Wash Scan Scanning Wash->Scan Analysis Genotype Calling Scan->Analysis

Figure 2: Illumina Infinium SNP Genotyping Workflow.

Low-Pass Sequencing and Bioinformatics Pipeline

The InfiniSEEK™ and SkimSEEK™ services follow a workflow that combines next-generation sequencing (NGS) with a powerful bioinformatics pipeline.

  • Library Preparation: DNA is fragmented, and platform-specific adapters are ligated to the ends of the fragments to create a sequencing library.

  • Low-Pass Sequencing: The library is sequenced on a high-throughput NGS platform at a low coverage (e.g., <1x).

  • Data Pre-processing: The raw sequencing reads (in FASTQ format) undergo quality control to remove low-quality reads and adapter sequences.

  • Alignment: The quality-filtered reads are aligned to a reference genome for the species.

  • Imputation: The aligned reads are processed through Gencove's imputation pipeline. This pipeline uses a reference panel of known haplotypes to statistically infer the genotypes at positions not covered by the sequencing reads.

  • Variant Calling: The output of the imputation process is a VCF (Variant Call Format) file containing the genotype calls for millions of variants across the genome.

Low_Pass_Seq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Pipeline DNA Input DNA LibPrep Library Preparation DNA->LibPrep Seq Low-Pass Sequencing LibPrep->Seq QC Data Quality Control Seq->QC FASTQ files Align Alignment to Reference Genome QC->Align Impute Genotype Imputation Align->Impute Aligned Reads (BAM) VCF Variant Call Format (VCF) File Impute->VCF

Figure 3: Low-Pass Sequencing and Bioinformatics Workflow.

Research Applications and Discoveries

This compound's genomic technologies are widely applied in agrigenomics to accelerate genetic improvement in livestock and crops.

Genomic Selection in Livestock

Genomic selection is a primary application of this compound's services. By genotyping large numbers of animals with GGP arrays or through low-pass sequencing, breeders can calculate Genomic Estimated Breeding Values (GEBVs). GEBVs are more accurate than traditional estimated breeding values (EBVs) that are based solely on pedigree and phenotype.

The Igenity® portfolio of genomic profiles for beef and dairy cattle provides producers with predictions for a range of economically important traits.

Table 2: Traits Included in the this compound Igenity® Beef Profile

Trait CategoryTraits
Maternal Birth Weight, Calving Ease Direct, Calving Ease Maternal, Stayability, Heifer Pregnancy, Docility, Milk
Performance Residual Feed Intake, Average Daily Gain, Weaning Weight, Yearling Weight, Scrotal Circumference
Carcass Tenderness, Marbling, Ribeye Area, Fat Thickness, Hot Carcass Weight

The use of these profiles allows for:

  • Early Selection: Identifying genetically superior animals at a young age.

  • Increased Genetic Gain: Accelerating the rate of improvement for desired traits.

  • Improved Mating Decisions: Optimizing breeding pairs to produce offspring with desired genetic characteristics.

A case study on the Igenity Beef profile reported that a one-point increase in the Igenity stayability score across 250 cows could reduce the cow replacement rate by 48 heifers over six years, resulting in significant cost savings. Furthermore, an increase in the average marbling and average daily gain scores by 2.4 Igenity points was associated with a $72 increase in profit per head.

Genome-Wide Association Studies (GWAS) and QTL Mapping

The dense genomic data generated by this compound's platforms are ideal for research applications such as GWAS and Quantitative Trait Loci (QTL) mapping. These studies aim to identify specific genomic regions and, ultimately, the causative genetic variants associated with complex traits.

A study on Nellore cattle utilized this compound's GeneSeek Genomic Profiler (GGP) Bos indicus 50K panel to perform an integrative genomic and metabolomic analysis to identify mQTLs associated with genetic selection for tenderness. While this specific study did not report the discovery of new major QTLs, it demonstrates the application of this compound's technology in this type of research.

Logical Relationship for a Typical GWAS/QTL Mapping Study:

GWAS_QTL_Logic cluster_data Data Collection cluster_analysis Statistical Analysis cluster_discovery Discovery Phenotypes Phenotypic Data (e.g., Growth Rate, Milk Yield) Association Association Analysis (GWAS/QTL Mapping) Phenotypes->Association Genotypes Genotypic Data (from this compound services) Genotypes->Association QTLs Identification of Significant QTLs/SNPs Association->QTLs Genes Candidate Gene Identification QTLs->Genes

Figure 4: Logical Flow of a GWAS or QTL Mapping Study.

Parentage Verification

Accurate pedigree information is fundamental to any breeding program. This compound offers SNP-based parentage verification, which is more accurate and robust than older marker technologies. This allows for the correct assignment of offspring to their parents, which is crucial for accurate genetic evaluations and management of inbreeding.

Drug Development Professionals

While this compound's primary focus is on agrigenomics, their core competencies in high-throughput genotyping and sequencing are transferable to preclinical research in drug development. The use of well-characterized animal models is essential in this field, and this compound's technologies can be applied to:

  • Genetically Characterize Research Animal Colonies: Ensuring the genetic integrity and uniformity of animal models.

  • Identify Genetic Variants Associated with Drug Response: In preclinical studies, identifying genetic markers that correlate with efficacy or adverse events.

  • Quality Control of Cell Lines: Verifying the identity and genetic stability of cell lines used in research.

Conclusion

References

Navigating the Landscape of Emerging Foodborne Pathogens: A Technical Guide to Neogen's Advanced Detection Technologies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

LANSING, Mich. – As the global food supply chain grows in complexity, the threat of emerging and re-emerging foodborne pathogens presents a significant challenge to public health and the food industry. In response, Neogen Corporation has developed a suite of rapid and reliable food safety testing solutions designed to detect a wide range of contaminants with high sensitivity and specificity. This technical guide provides an in-depth overview of this compound's core testing platforms for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows.

Executive Summary

The early and accurate detection of emerging pathogens is paramount in preventing foodborne outbreaks and ensuring consumer safety. Traditional culture-based methods, while reliable, often require several days to produce results, a timeframe that is ill-suited to the fast-paced nature of modern food production. This compound's portfolio of advanced testing technologies, including the Molecular Detection System (MDS), ANSR®, Listeria Right Now™, and Soleris®, offers rapid, accurate, and easy-to-use alternatives for the timely identification of microbial threats. This guide will delve into the technical specifications and performance data of these systems, providing a comprehensive resource for food safety professionals.

Core Testing Platforms: A Comparative Overview

This compound offers a variety of testing platforms to suit the diverse needs of the food industry. The following tables summarize the quantitative performance of key assays for emerging pathogens and other microbial contaminants.

Table 1: Performance Data for this compound's Molecular Detection Systems
Target OrganismThis compound PlatformLimit of Detection (LOD)Time to Result (Post-Enrichment)Validations
Salmonella spp.Molecular Detection System (MDS) Assay 21 CFU per portion[1]~15 minutes[2]AOAC OMA 2016.01, AOAC PTM #091501, AFNOR NF Validation 3M 01/16-11/16, Health Canada MLFP-100[1]
Salmonella spp.ANSR®1 cfu/analytical unit[3]10 minutes[3]AOAC OMA 2013.14, AOAC PTM #061203, AFNOR NF Validation NEO 35/02-05/13
Listeria spp.Listeria Right Now™1 cfu/analytical unitUnder 1 hour (no enrichment)AOAC PTM #081802
Listeria monocytogenesANSR®1 cfu/analytical unit16 - 32 hours (including enrichment)AOAC PTM #061506, AFNOR NF Validation NEO 35/04-03/16, Health Canada MFLP-110
E. coli O157 (including H7)Molecular Detection System (MDS) Assay 21 CFU per portion9.6 - 25.6 Hours (including enrichment)AOAC OMA 2017.01, AFNOR NF Validation 3M 01/18-05/17, Health Canada MLFP-116
CampylobacterMolecular Detection System (MDS) Assay 21-5 CFU per original sample~15 minutesAOAC, AFNOR, MicroVal
Table 2: Performance Data for this compound's Soleris® Rapid Microbial System
Target Organism/GroupThis compound PlatformAssay TimeValidations
EnterobacteriaceaeSoleris®As little as 18 hoursAOAC PTM #121901, MicroVal Certificate #2018LR83
Yeast and MoldSoleris®48 hours for most applicationsAOAC PTM #051301
Table 3: Performance Data for this compound's Veratox® Mycotoxin Tests
Target ToxinThis compound PlatformRange of QuantitationTesting Time
Total AflatoxinVeratox® for Total Aflatoxin5 - 300 ppb10 minutes
AflatoxinVeratox® for Aflatoxin5 - 50 ppb5 minutes
FumonisinVeratox® for Fumonisin1 - 6 ppm20 minutes

Experimental Protocols and Methodologies

This section provides a detailed breakdown of the experimental procedures for this compound's primary testing platforms.

This compound® Molecular Detection System (MDS)

The this compound MDS utilizes Loop-Mediated Isothermal Amplification (LAMP) technology for the rapid and specific amplification of DNA.

Experimental Workflow:

  • Enrichment: Samples are enriched in a proprietary medium to increase the number of target organisms. For example, raw ground beef and beef trim samples for E. coli O157:H7 testing are enriched in pre-warmed Buffered Peptone Water (BPW) ISO enrichment broth and incubated at 41.5 ± 1°C for 10-18 hours.

  • Lysis: A small aliquot of the enriched sample is transferred to a lysis tube containing a reagent that breaks open the bacterial cells to release their DNA.

  • DNA Amplification: The lysate is then added to a reagent tube containing the LAMP primers and enzymes. The reaction is carried out at a constant temperature in the MDS instrument.

  • Detection: Amplification of the target DNA is detected in real-time through bioluminescence.

MDS_Workflow cluster_prep Sample Preparation cluster_assay MDS Assay Enrichment Sample Enrichment (e.g., BPW-ISO) Lysis Cell Lysis Enrichment->Lysis Transfer enriched sample Amplification Isothermal Amplification (LAMP) Lysis->Amplification Transfer lysate Detection Real-Time Detection (Bioluminescence) Amplification->Detection Real-time monitoring

Figure 1: this compound Molecular Detection System (MDS) Workflow.
This compound® ANSR® System

The ANSR (Amplified Nucleic Single Temperature Reaction) system is based on isothermal nucleic acid amplification technology, specifically the Nicking Enzyme Amplification Reaction (NEAR).

Experimental Workflow:

  • Enrichment: Similar to the MDS, samples undergo an enrichment step to increase the target pathogen population. For Listeria monocytogenes, this can be done using LESS Plus Medium.

  • Lysis: A two-stage lysis process is performed, first at 37 ± 2°C for 10 minutes, followed by 80 ± 2°C for 20 minutes.

  • Amplification and Detection: The lysed sample is transferred to a reaction tube containing lyophilized reagents. The tubes are incubated at a constant temperature (56 ± 1°C) in the ANSR reader, where amplification and real-time detection via fluorescent molecular beacon probes occur.

ANSR_Workflow cluster_prep Sample Preparation cluster_assay ANSR Assay Enrichment Sample Enrichment Lysis Two-Stage Lysis (37°C and 80°C) Enrichment->Lysis Transfer enriched sample Amplification_Detection Isothermal Amplification (NEAR) & Real-Time Detection Lysis->Amplification_Detection Transfer lysate to reader

Figure 2: this compound ANSR System Workflow.
This compound® Listeria Right Now™

This test provides results in under an hour without the need for an enrichment step. It targets ribosomal RNA (rRNA), which is present in thousands of copies per cell, providing a significant amplification of the target molecule.

Experimental Workflow:

  • Sampling: An environmental swab is used to collect the sample.

  • Lysis: The entire swab is placed in a lysis buffer to release the rRNA.

  • Amplification and Detection: The lysate is then processed through an isothermal nucleic acid amplification assay, similar to the ANSR system, for rapid detection.

Listeria_Right_Now_Workflow Sampling Environmental Swab Sampling Lysis Direct Lysis (rRNA release) Sampling->Lysis Amplification_Detection Isothermal Amplification & Detection Lysis->Amplification_Detection

Figure 3: this compound Listeria Right Now™ Workflow.
This compound® Soleris® System

The Soleris system is an automated, rapid optical method for the detection of microbial contamination based on monitoring pH changes and other biochemical reactions.

Principle of Operation:

  • Inoculation: A sample is added to a ready-to-use vial containing a specific growth medium and indicators.

  • Incubation and Monitoring: The vial is placed in the Soleris instrument, which incubates the sample and monitors for changes in color or fluorescence every six minutes. As microorganisms grow and metabolize, they cause a change in the medium's chemistry, which is detected by the instrument's optical sensors.

  • Detection: A positive result is flagged when the optical signal crosses a predetermined threshold.

Soleris_Principle cluster_vial Soleris Vial cluster_instrument Soleris Instrument Sample Sample Inoculation Growth_Medium Microbial Growth Medium + Indicators Incubation Incubation Growth_Medium->Incubation Optical_Sensing Optical Sensing (Color/Fluorescence Change) Incubation->Optical_Sensing Result Result Optical_Sensing->Result

Figure 4: Principle of the this compound Soleris® System.
This compound® Veratox® for Mycotoxins

The Veratox platform utilizes a competitive direct enzyme-linked immunosorbent assay (ELISA) format for the quantitative analysis of mycotoxins.

Experimental Workflow:

  • Sample Extraction: The mycotoxin is extracted from the sample using a solvent, often a methanol/water solution.

  • Assay:

    • The extracted sample and a mycotoxin-enzyme conjugate are added to antibody-coated microwells.

    • The free mycotoxin in the sample and the conjugate compete for the antibody binding sites.

    • After an incubation period, the wells are washed to remove unbound components.

  • Detection: A substrate is added, which reacts with the bound enzyme conjugate to produce a color. The intensity of the color is inversely proportional to the concentration of mycotoxin in the sample. The results are read using a microwell reader.

Veratox_ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Assay Extraction Mycotoxin Extraction Competition Competitive Binding (Antibody-Coated Wells) Extraction->Competition Wash Washing Step Competition->Wash Substrate Substrate Addition & Color Development Wash->Substrate Read Read Results Substrate->Read

Figure 5: this compound Veratox® Competitive ELISA Workflow.

Conclusion

This compound's comprehensive suite of food safety testing solutions provides the industry with powerful tools to combat the challenges posed by emerging pathogens and other contaminants. By offering a range of technologies from rapid molecular assays to automated microbial detection and quantitative mycotoxin tests, this compound empowers food safety professionals to make informed decisions quickly and confidently. The data and protocols presented in this guide demonstrate the robustness and reliability of these systems, highlighting their critical role in maintaining a safe and secure global food supply.

References

Unveiling the Unseen: A Technical Guide to Neogen's Advanced Animal Health Screening for Novel Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

LANSING, Mich. – In an era of increasing global interconnectedness and agricultural intensification, the threat of novel and emerging diseases to animal health and welfare, and by extension, to global food security, has never been greater. Neogen Corporation, a global leader in animal safety, offers a comprehensive suite of genomic and diagnostic solutions designed to empower researchers, scientists, and drug development professionals in the proactive identification and characterization of novel pathogens. This technical guide provides an in-depth overview of the core technologies and methodologies employed by this compound for the screening of novel diseases in animal populations.

Introduction: A Paradigm Shift in Pathogen Detection

Traditional diagnostic methods, often reliant on culture-based techniques or targeted molecular assays, are inherently limited to the detection of known pathogens. The emergence of novel or unexpected disease agents necessitates a more agnostic and comprehensive approach. This compound leverages the power of next-generation sequencing (NGS) and advanced bioinformatics to provide a robust platform for the discovery and identification of novel viral, bacterial, and other microbial threats. This proactive screening capability is crucial for early intervention, the development of effective countermeasures, and safeguarding animal health on a global scale.

This compound's approach is built upon a foundation of cutting-edge genomic technologies, including low-pass whole genome sequencing and metagenomic analysis, coupled with a sophisticated bioinformatics pipeline to analyze complex biological data and identify potential threats.

Core Technologies for Novel Disease Screening

This compound's strategy for novel disease screening integrates several key technological pillars, from sample collection to data analysis. This multi-faceted approach ensures a high degree of accuracy and a comprehensive view of the microbial landscape within a given sample.

Sample Collection and Preparation

The integrity of any diagnostic workflow begins with proper sample collection and handling. This compound provides detailed protocols and a variety of sample collection kits tailored to different animal species and sample types, including blood, tissue, oral fluids, and environmental swabs.[1][2][3] Proper sample preparation is critical to preserve nucleic acid integrity for downstream genomic analyses.

Experimental Protocol: Nucleic Acid Extraction from Whole Blood

  • Sample Lysis: Whole blood samples are subjected to lysis using a proprietary buffer solution to disrupt cell membranes and release cellular contents, including viral and bacterial nucleic acids.

  • Protein Digestion: Proteases are introduced to degrade proteins that can inhibit downstream enzymatic reactions.

  • Nucleic Acid Binding: The lysate is passed through a silica membrane spin column. In the presence of high salt concentrations, DNA and RNA bind to the silica membrane.

  • Washing: The column is washed with ethanol-based buffers to remove contaminants and inhibitors.

  • Elution: Purified nucleic acids are eluted from the membrane using a low-salt buffer, resulting in a sample ready for sequencing library preparation.

Next-Generation Sequencing (NGS)

This compound utilizes state-of-the-art NGS platforms, primarily Illumina sequencing technology, to generate vast amounts of sequencing data from a single sample.[4] This high-throughput approach is essential for detecting low-abundance microbial sequences within a host-dominated background.

SkimSEEK™: Low-Pass Whole Genome Sequencing

A key technology in this compound's arsenal is SkimSEEK™, a low-pass whole genome sequencing (WGS) service.[5] This method involves sequencing the entire genome of a sample at a lower depth of coverage than traditional WGS. While this approach may not capture every single nucleotide with high confidence, it provides a broad overview of the genomic content. For the detection of novel pathogens, SkimSEEK™ offers a cost-effective method to identify microbial sequences that can then be targeted for further investigation.

Metagenomic Sequencing

For a truly unbiased approach, this compound employs metagenomic sequencing. This technique involves sequencing all the genetic material present in a sample, including the host's genome and the genomes of all commensal and pathogenic microorganisms. This is particularly powerful for identifying novel pathogens without any prior knowledge of their genetic makeup.

Bioinformatics and Data Analysis

The massive datasets generated by NGS require sophisticated bioinformatics pipelines for analysis and interpretation. This compound, in partnership with companies like Gencove, utilizes advanced computational tools to sift through the data, identify microbial sequences, and assemble genomes.

The Bioinformatics Workflow for Novel Pathogen Identification

A generalized bioinformatics pipeline for the identification of novel pathogens from metagenomic data is as follows:

  • Quality Control: Raw sequencing reads are trimmed to remove low-quality bases and adapter sequences.

  • Host Genome Subtraction: Reads are aligned to a reference genome of the host species. Reads that map to the host genome are removed from the dataset.

  • Microbial Read Classification: The remaining non-host reads are aligned against comprehensive databases of known viral, bacterial, and fungal genomes.

  • De Novo Assembly: Reads that do not align to known microbial genomes are assembled de novo to construct contiguous sequences (contigs) of potential novel pathogen genomes.

  • Taxonomic Classification of Assembled Contigs: The assembled contigs are then compared to protein and nucleotide databases using tools like BLAST to identify homologous sequences and infer the taxonomic classification of the potential novel pathogen.

Quantitative Data and Performance Characteristics

The performance of any diagnostic screening platform is measured by its sensitivity, specificity, and accuracy. While these metrics are well-defined for targeted assays against known pathogens, they are more complex to establish for novel disease screening. However, the underlying technologies employed by this compound have demonstrable performance characteristics.

Table 1: Illustrative Performance Characteristics of this compound's Genomic Technologies

TechnologyParameterPerformance MetricSource
SkimSEEK™ Imputation Accuracy>99% concordance with high-density genotyping arrays
NGS-Based Pathogen Detection Limit of Detection (LOD)Dependent on sequencing depth and sample quality; can detect low viral/bacterial loadsGeneral NGS Literature
Bioinformatics Pipeline SpecificityHigh, due to host genome subtraction and rigorous filtering

Note: The data in this table is illustrative and based on publicly available information and general performance of the technologies. Specific performance for any given novel pathogen will vary.

Visualizing the Workflow

To provide a clearer understanding of the processes involved in this compound's novel disease screening, the following diagrams, generated using the DOT language, illustrate the key workflows.

ExperimentalWorkflow cluster_sample Sample Collection & Preparation cluster_sequencing Sequencing cluster_analysis Bioinformatics Analysis Sample Animal Sample (Blood, Tissue, Swab) Extraction Nucleic Acid Extraction Sample->Extraction QC1 Nucleic Acid QC Extraction->QC1 Library Library Preparation QC1->Library Seq Next-Generation Sequencing (e.g., Illumina) Library->Seq RawData Raw Sequencing Data Seq->RawData QC2 Data Quality Control RawData->QC2 HostSubtract Host Genome Subtraction QC2->HostSubtract MicrobialAlign Alignment to Known Pathogen DBs HostSubtract->MicrobialAlign DeNovo De Novo Assembly of Unaligned Reads HostSubtract->DeNovo NovelID Novel Pathogen Identification & Characterization MicrobialAlign->NovelID DeNovo->NovelID

Figure 1: High-level experimental workflow for novel pathogen discovery.

BioinformaticsPipeline Start Raw Sequencing Reads QC Quality Trimming & Filtering Start->QC HostRemoval Host Read Removal QC->HostRemoval KnownPathogenDB Known Pathogen Databases HostRemoval->KnownPathogenDB Align UnknownReads Unaligned Reads HostRemoval->UnknownReads Filter KnownPathogen Known Pathogen Identified KnownPathogenDB->KnownPathogen DeNovoAssembly De Novo Assembly UnknownReads->DeNovoAssembly Contigs Assembled Contigs DeNovoAssembly->Contigs HomologySearch Homology Search (BLAST) Contigs->HomologySearch ProteinDB Protein Databases HomologySearch->ProteinDB NovelPathogen Novel Pathogen Candidate HomologySearch->NovelPathogen

References

An In-depth Technical Guide to Neogen's Life Science Research ELISA Kits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Neogen's life science research ELISA (Enzyme-Linked Immunosorbent Assay) kits. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize these kits for the quantitative determination of a wide range of analytes, from hormones and steroids to inflammatory mediators. This guide covers the core principles of the assays, detailed experimental protocols, performance characteristics, and a specific application in signaling pathway analysis.

Core Principles of this compound ELISA Kits

This compound's life science research ELISA kits are based on the fundamental principles of immunology, employing either a competitive or a sandwich immunoassay format to quantify specific analytes in various biological samples.[1][2]

Sandwich ELISA: This format is typically used for the detection of larger molecules such as proteins and allergens.[2] The microplate wells are pre-coated with a capture antibody specific to the target analyte. When the sample is added, the analyte binds to the capture antibody. Subsequently, a second, enzyme-conjugated detection antibody is added, which also binds to the analyte, forming a "sandwich."[2] The concentration of the analyte is directly proportional to the intensity of the color produced upon the addition of a substrate.[2]

Competitive ELISA: This format is commonly used for the detection of smaller molecules like hormones and steroids. In this assay, the microplate wells are coated with a capture antibody. The sample containing the analyte of interest is added to the wells along with a fixed amount of enzyme-conjugated analyte. The analyte in the sample and the enzyme-conjugated analyte compete for a limited number of binding sites on the antibody. Therefore, the concentration of the analyte in the sample is inversely proportional to the intensity of the color developed.

Quantitative Performance Characteristics

This compound's life science research ELISA kits are designed to deliver reliable and sensitive quantification. The following tables summarize the performance characteristics of a selection of their kits for various analytes.

Table 1: Performance Characteristics of this compound Hormone and Steroid ELISA Kits

AnalyteKit TypeSensitivityAssay RangeSample Type(s)
Corticosterone Competitive0.05 ng/mL0.05 - 5.0 ng/mLUrine, Oral Fluid, Plasma, Serum, Tissue Culture Supernatant
Cortisol Competitive0.04 ng/mL0.04 - 10.0 ng/mLBiological Fluids
Estradiol Competitive0.02 ng/mL0.02 - 2.0 ng/mLUrine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum
Progesterone Competitive0.35 ng/mL0.4 - 40.0 ng/mLBiological Fluids
Testosterone Competitive0.006 ng/mL0.002 - 0.2 ng/mLBiological Fluids

Table 2: Performance Characteristics of this compound Inflammatory Mediator ELISA Kits

AnalyteKit TypeSensitivityAssay RangeSample Type(s)
Histamine Competitive2.5 ng/mL2.5 - 50.0 ng/mLUrine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum
Lipoxin A4 Competitive0.04 ng/mL0.02 - 2.0 ng/mLUrine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum

Detailed Experimental Protocols

The following are generalized experimental protocols for this compound's competitive and sandwich ELISA kits. For specific details, always refer to the instruction manual provided with each kit.

General Protocol for Competitive ELISA (e.g., Corticosterone)

This protocol is based on the this compound Corticosterone ELISA kit instructions.

Materials Required:

  • This compound Corticosterone ELISA Kit (including antibody-coated microplate, standards, enzyme conjugate, wash buffer, and substrate)

  • Precision pipettes and tips

  • Microplate reader with a 650 nm filter (or 450 nm with an acid stop solution)

  • Deionized water

  • Vortex mixer

  • Plate shaker (optional)

Protocol:

  • Reagent Preparation:

    • Allow all reagents to reach room temperature before use.

    • Prepare the wash buffer by diluting the concentrated buffer with deionized water as per the kit instructions.

    • Prepare the standards and samples. Some samples may require extraction and/or dilution.

  • Assay Procedure:

    • Add 50 µL of standards and samples in duplicate to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the diluted enzyme conjugate to each well.

    • Mix gently by shaking the plate. A microplate shaker can be used.

    • Cover the plate and incubate at room temperature for one hour.

    • Wash the plate three times with 300 µL of diluted wash buffer per well.

    • Add 150 µL of substrate to each well and incubate at room temperature for 30 minutes.

    • Read the absorbance at 650 nm using a microplate reader.

  • Data Analysis:

    • Calculate the average absorbance for each set of duplicate standards and samples.

    • Construct a standard curve by plotting the average absorbance of each standard against its known concentration.

    • Determine the concentration of the analyte in the samples by interpolating their average absorbance values from the standard curve.

General Protocol for Sandwich ELISA (e.g., Allergen Protein)

This protocol is based on the general description of this compound's Allergen Protein ELISA kits.

Materials Required:

  • This compound Allergen Protein ELISA Kit (including antibody-coated microplate, standards, HRP-conjugated antibody, wash buffer, and substrate)

  • Precision pipettes and tips

  • Microplate reader with a 450 nm filter

  • Deionized water

  • Vortex mixer

  • Plate shaker (optional)

Protocol:

  • Reagent Preparation:

    • Allow all reagents to reach room temperature.

    • Prepare the wash buffer as per the kit instructions.

    • Prepare the standards and extract samples according to the kit's protocol.

  • Assay Procedure:

    • Add standards and extracted samples to the antibody-coated microplate wells.

    • Incubate to allow the target protein to bind to the immobilized antibodies.

    • Wash the plate to remove unbound proteins.

    • Add the horseradish peroxidase (HRP)-conjugated antibody to each well and incubate. This antibody will bind to the captured target protein.

    • Wash the plate again to remove any unbound HRP-conjugated antibody.

    • Add the TMB substrate to each well.

    • Incubate for a specified time to allow for color development. The color change is proportional to the amount of target protein present.

    • Stop the reaction using a stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • Generate a standard curve by plotting the absorbance values of the standards against their concentrations.

    • Determine the concentration of the target protein in the samples from the standard curve, taking into account any dilution factors.

Application in Signaling Pathway Analysis: A Case Study

This compound's ELISA kits are valuable tools for investigating cellular signaling pathways by quantifying key signaling molecules. A study by Moss et al. (2023) utilized the this compound Corticosterone ELISA kit to investigate the role of corticosterone in modulating the inflammatory response of microglia to the HIV-1 glycoprotein gp120.

The study explored the signaling cascade initiated by gp120 binding to microglial receptors, leading to the activation of these immune cells and the subsequent production of pro-inflammatory cytokines. Corticosterone, a glucocorticoid, is known to have anti-inflammatory effects, and the study used the this compound ELISA kit to measure corticosterone levels and correlate them with the extent of microglial activation.

Below is a diagram representing the signaling pathway investigated in the study, highlighting the role of corticosterone.

G gp120 HIV-1 gp120 Receptor Chemokine Receptors (e.g., CCR5/CXCR4) gp120->Receptor Binds to Microglia Microglia Activation Microglial Activation Receptor->Activation Initiates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Activation->Cytokines Leads to production of Neurotoxicity Neurotoxicity Cytokines->Neurotoxicity Contributes to Corticosterone Corticosterone (Measured by this compound ELISA Kit) GR Glucocorticoid Receptor (GR) Corticosterone->GR Binds to Inhibition Inhibition of Pro-inflammatory Gene Transcription GR->Inhibition Mediates Inhibition->Cytokines Suppresses

Caption: Signaling pathway of gp120-mediated microglial activation and its modulation by corticosterone.

Experimental Workflow Diagrams

To further clarify the laboratory procedures, the following diagrams illustrate the workflows for the competitive and sandwich ELISA formats.

Competitive ELISA Workflow

G start Start add_standards Add Standards & Samples to Wells start->add_standards add_conjugate Add Enzyme Conjugate add_standards->add_conjugate incubate1 Incubate (1 hour) add_conjugate->incubate1 wash1 Wash Wells (3 times) incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (30 minutes) add_substrate->incubate2 read_plate Read Absorbance incubate2->read_plate end End read_plate->end

Caption: Generalized workflow for a competitive ELISA.

Sandwich ELISA Workflow

G start Start add_samples Add Standards & Samples to Wells start->add_samples incubate1 Incubate add_samples->incubate1 wash1 Wash Wells incubate1->wash1 add_detection_ab Add HRP-conjugated Detection Antibody wash1->add_detection_ab incubate2 Incubate add_detection_ab->incubate2 wash2 Wash Wells incubate2->wash2 add_substrate Add Substrate wash2->add_substrate incubate3 Incubate for Color Development add_substrate->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Read Absorbance add_stop->read_plate end End read_plate->end

Caption: Generalized workflow for a sandwich ELISA.

References

An In-depth Technical Guide to Neogen's Molecular Detection Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the principles, performance, and protocols of Neogen's molecular detection systems. The focus is on the core technologies, data presentation, and experimental methodologies to assist researchers and professionals in the effective application of these platforms.

Core Principles of this compound's Molecular Detection Technologies

This compound employs two primary isothermal nucleic acid amplification technologies in its rapid pathogen detection platforms: the ANSR® system, which utilizes a Nicking Enzyme Amplification Reaction (NEAR), and the Molecular Detection System (MDS), which is powered by Loop-Mediated Isothermal Amplification (LAMP). Both technologies offer rapid and sensitive alternatives to traditional PCR methods.

ANSR® System: Nicking Enzyme Amplification Reaction (NEAR)

The ANSR (Amplified Nucleic Single Temperature Reaction) system is based on NEAR technology, an isothermal DNA amplification method.[1][2] This process operates at a constant temperature, eliminating the need for thermal cycling. The core of the NEAR technology lies in the coordinated action of a nicking enzyme and a DNA polymerase. The nicking enzyme creates a single-strand break at a specific recognition site on a double-stranded DNA template. The DNA polymerase then initiates replication at this nick, displacing the downstream strand. This process is repeated, leading to the exponential amplification of the target DNA sequence.[3] Detection of the amplified product is achieved in real-time using fluorescent molecular beacon probes.[3]

Molecular Detection System (MDS): Loop-Mediated Isothermal Amplification (LAMP)

The this compound Molecular Detection System (MDS) utilizes LAMP technology, another isothermal amplification technique known for its high specificity, efficiency, and speed.[4] LAMP employs a set of four to six primers that recognize six to eight distinct regions on the target DNA. This high number of recognition sites contributes to the high specificity of the assay. The amplification process is initiated by a strand-displacing DNA polymerase, and the unique primer design leads to the formation of loop structures that facilitate exponential and continuous DNA synthesis. The entire reaction occurs at a constant temperature.

Performance Characteristics

This compound's molecular detection systems have been rigorously validated by international bodies such as AOAC International, AFNOR, and MicroVal for a wide range of food matrices and environmental surfaces.

ANSR® System Performance

The ANSR system demonstrates high sensitivity and specificity in pathogen detection. Validation studies have established its performance across various assays.

AssayInclusivityExclusivityLimit of Detection (LOD)Total Time to Result (including enrichment)
ANSR for Salmonella 99.1%100%1 cfu/analytical unit10 - 26 hours
ANSR for Listeria 100%100%1 cfu/analytical unit16 - 26 hours
ANSR for L. monocytogenes 96%100%1 cfu/analytical unit16 - 32 hours
Listeria Right Now™ 60 of 60 strains positive31 of 31 strains negativeAs few as 2 CFU of L. monocytogenes on stainless steelUnder 1 hour (enrichment-free)
Molecular Detection System (MDS) Performance

The MDS, powered by LAMP technology, offers rapid and highly sensitive detection of various pathogens.

AssayLimit of Detection (LOD)Total Time to Result (including enrichment)
MDS for Salmonella 1–5 CFU of target per original sample18 - 30 hours
MDS for E. coli O157 (including H7) 1–5 CFU of target per original sampleVaries by matrix and enrichment protocol
MDS for Listeria 1 CFU per portion24 - 32 hours
MDS for L. monocytogenes 1–5 CFU of target per original sample24 - 32 hours (up to 40 hours for raw dairy)
MDS for Cronobacter 1–5 CFU of target per original sampleNext-day results
MDS for Campylobacter 1–5 CFU of target per original sampleVaries by matrix and enrichment protocol
MDS for STEC Gene Screen (stx) 1–5 CFU of target per original sampleVaries by matrix and enrichment protocol

Experimental Protocols & Workflows

The general workflow for both the ANSR and MDS systems involves three main steps: Enrichment, Lysis, and Detection.

ANSR® System Workflow

The ANSR workflow is designed for ease of use and rapid results.

ANSR_Workflow cluster_enrichment 1. Enrichment cluster_lysis 2. Lysis cluster_detection 3. Detection Enrichment Sample Enrichment (e.g., 10-26 hours for Salmonella) Lysis_37C Incubate at 37°C (10 minutes) Enrichment->Lysis_37C Transfer enriched sample to lysis tube Lysis_80C Incubate at 80°C (20 minutes) Lysis_37C->Lysis_80C Transfer Transfer Lysate to ANSR Reagent Tube Lysis_80C->Transfer Incubate_Read Incubate and Read in ANSR Reader at 56°C (10-18 minutes) Transfer->Incubate_Read MDS_Workflow cluster_enrichment 1. Enrichment cluster_lysis 2. Lysis cluster_detection 3. Detection Enrichment Sample Enrichment (e.g., 18-30 hours for Salmonella) Transfer_Lysis Transfer Enriched Sample to Lysis Tube Enrichment->Transfer_Lysis Heat_Lysis Heat Lysis Tube Transfer_Lysis->Heat_Lysis Cool_Lysis Cool Lysis Tube Heat_Lysis->Cool_Lysis Transfer_Reagent Transfer Lysate to MDS Reagent Tube Cool_Lysis->Transfer_Reagent Load_Read Load into MDS Instrument and Start Run Transfer_Reagent->Load_Read RealTime_Results Real-Time Results (as early as 15 minutes) Load_Read->RealTime_Results NEAR_Pathway TargetDNA Target dsDNA PrimerBinding Primer Annealing TargetDNA->PrimerBinding Extension DNA Polymerase Extension PrimerBinding->Extension Nicking Nicking Enzyme Creates a Nick Extension->Nicking Displacement Strand Displacement by Polymerase Nicking->Displacement New strand synthesis initiated at the nick Displacement->PrimerBinding Displaced strand serves as new template AmplifiedProduct Exponentially Amplified Product Displacement->AmplifiedProduct Detection Fluorescent Probe Hybridization & Detection AmplifiedProduct->Detection LAMP_Pathway TargetDNA Target dsDNA InitialBinding Inner & Outer Primers Bind to Target TargetDNA->InitialBinding StrandDisplacement Strand Displacement Synthesis InitialBinding->StrandDisplacement LoopFormation Formation of Stem-Loop Structure StrandDisplacement->LoopFormation ExponentialAmplification Self-Priming and Exponential Amplification LoopFormation->ExponentialAmplification CauliflowerStructure Formation of Cauliflower-like Structures ExponentialAmplification->CauliflowerStructure Detection Detection of Amplified Product CauliflowerStructure->Detection

References

Unlocking Livestock Potential: A Technical Guide to Neogen's Genomic Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of Neogen's genomic solutions for livestock, offering a comprehensive overview for researchers, scientists, and professionals in drug development. Delving into the technology, data presentation, and experimental underpinnings of these tools, this document aims to provide a deeper understanding of their application in advancing animal genetics and health.

Introduction to this compound's Livestock Genomics

This compound is a prominent provider of genomic services to the global livestock industry.[1] Their solutions are designed to aid producers in making more informed selection, breeding, and management decisions to enhance the quality and efficiency of their herds.[2] The core of their offering revolves around two main product lines: Igenity® profiles, which provide genetic merit predictions for a variety of traits, and GeneSeek® Genomic Profiler™ (GGP) arrays, which are high-density SNP chips used for genotyping.[2][3] These tools are utilized across beef and dairy cattle, swine, and sheep to unlock the genetic potential of each animal.[2]

The genomic profiles developed by this compound allow for the strategic selection of cattle that align with specific operational and environmental goals. This is achieved by providing tangible results that help differentiate the value of cattle and facilitate improvement with each generation. By identifying the genetic potential for key traits, from calving ease to carcass weight, producers can reduce uncertainty and mitigate risks in their operations.

Core Technologies: SNP Genotyping Arrays

This compound's genomic solutions are built upon Single Nucleotide Polymorphism (SNP) genotyping technology. They partner with Illumina, a leader in sequencing and array technology, to offer a range of GeneSeek Genomic Profiler (GGP) arrays. These arrays are customized for various livestock species and leverage Illumina's Infinium® array technology with GeneSeek's custom content to enable accurate genotyping for selection and breeding.

The GGP arrays are developed by leading agricultural researchers and utilize thousands of industry-validated SNP markers. These specialty whole-genome arrays are designed for a variety of applications including SNP profiling, marker-assisted selection, disease diagnostics, and identity management.

Data Presentation: Quantitative Trait Information

This compound's Igenity® profiles report on a wide array of economically important traits. The results are often presented as a simple 1 to 10 score, making them easy to interpret for producers. A higher score generally indicates a higher genetic potential for that specific trait, although for some traits, a lower score may be more desirable. This scoring system allows for the straightforward ranking of animals based on their genetic merit for various maternal, performance, and carcass traits.

Below are tables summarizing the key traits evaluated by some of this compound's flagship genomic profiles for beef and dairy cattle.

Igenity® Beef Profile Traits
Trait CategoryTrait NameDescription
Maternal Birth Weight (BW)Predicts the variation in birth weight a heifer or bull will pass to its offspring.
Calving Ease Direct (CED)Percentage of unassisted births, indicating the probability a calf will be born unassisted out of a first-calf heifer.
Calving Ease Maternal (CEM)The probability a first-calf heifer will calve unassisted, considering all genetic factors.
Stayability (STAY)The chance a heifer will remain in the herd as a productive cow until at least six years of age.
Heifer Pregnancy (HPG)A heifer's potential to conceive during the breeding season relative to other heifers.
Docility (DOC)The animal's genetic potential to be calm or have calm offspring.
Milk (M)Expressed as pounds of calf weaning weight affected by the milk production of a calf's dam.
Performance Residual Feed Intake (RFI)An indicator of feed efficiency; the difference in daily feed consumption to achieve the same level of daily gain.
Average Daily Gain (ADG)Identifies an animal's genetic potential for post-weaning growth.
Weaning Weight (WW)Predicts the difference in 205-day weight.
Scrotal Circumference (SC)An indicator of fertility in replacement females.
Yearling Weight (YW)Predicts the difference in 365-day weight.
Carcass Tenderness (TEND)Genetic potential for carcass tenderness as measured by the Warner-Bratzler Shear Force test.
Marbling (MARB)Predicts the genetic potential for the amount of intramuscular fat.
Ribeye Area (REA)Predicts the genetic potential for the size of the ribeye muscle.
Fat Thickness (FAT)Predicts the genetic potential for the amount of external fat.
Hot Carcass Weight (HCW)Predicts the genetic potential for the weight of the carcass after slaughter.
Igenity® Dairy Profile Traits (Igenity® Basic)
Trait CategoryTrait NameDescription
Health & Fertility Productive LifePredicts the length of time a cow will remain productive in the herd.
FertilityAn animal's potential for fertility, measured in pregnancy rate.
Somatic Cell Score (SCS)An indicator of the potential for mastitis.
Conformation Dairy FormRelated to productive life, with lower dairy form being associated with less susceptibility to metabolic and reproductive problems.
Production Milk YieldGenetic potential for the volume of milk produced.
FatGenetic potential for the amount of fat in the milk.
Fat (%)Genetic potential for the percentage of fat in the milk.
ProteinGenetic potential for the amount of protein in the milk.
Protein (%)Genetic potential for the percentage of protein in the milk.
Milk Proteins Kappa CaseinA milk protein variant important for cheese production.
Beta CaseinIncludes variants such as A1 and A2.
Beta LactoglobulinA major whey protein in milk.
Recessive Traits BLADBovine Leukocyte Adhesion Deficiency.
DUMPSDeficiency of Uridine Monophosphate Synthase.

Experimental Protocols

While this compound does not publicly provide detailed, step-by-step laboratory protocols for their proprietary genomic solutions, a general workflow can be compiled from their documentation and peer-reviewed research that has utilized their products.

Sample Collection and Submission

This compound provides guidelines for the collection of various sample types for DNA analysis. The quality of the DNA testing starts with the quality of the sample.

  • Tissue Sampling Units (TSUs): A common method for collecting a tissue sample from the ear of an animal.

  • Blood Samples: Can be collected on specialized blood cards or in EDTA tubes.

  • Hair Samples: Hair follicles are a source of DNA.

  • Semen Samples: Can also be used for DNA extraction.

Samples are submitted to this compound's laboratories with a completed submission form that includes animal identification information.

DNA Extraction and Genotyping

Upon receipt at the laboratory, DNA is extracted from the submitted samples. The extracted DNA is then genotyped using one of this compound's GeneSeek® Genomic Profiler™ (GGP) arrays on an Illumina platform.

A peer-reviewed study utilizing the GeneSeek Genomic Profiler (GGP) Bos indicus 50K panel provides insight into a typical genotyping and quality control protocol:

  • Genotyping: Genomic DNA is genotyped using the specified GGP SNP panel.

  • Genotype Calling: Genotype calling is performed using software such as GenomeStudio, with a GenCall Score threshold of 0.15 or greater.

  • SNP Quality Control: SNPs are typically excluded from analysis based on the following criteria:

    • Unknown genomic position.

    • Monomorphic (no variation).

    • Minor Allele Frequency (MAF) below a certain threshold (e.g., < 0.05).

    • Location on sex chromosomes.

    • Call rate below a certain threshold (e.g., < 95%).

    • Significant deviation from Hardy-Weinberg equilibrium (e.g., p ≤ 10⁻⁶).

Data Analysis and Interpretation

The raw genotype data from the SNP arrays undergoes a bioinformatics pipeline to generate the final genomic predictions and trait scores. While the specifics of this compound's proprietary algorithms are not public, the general process involves several key steps.

Imputation

For lower-density SNP panels, imputation is used to infer the genotypes of a larger number of SNPs that are present on higher-density panels. This process increases the amount of genomic information available for each animal. The GeneSeek Genomic Profiler (GGP) chips are designed to have additional SNPs to improve imputation accuracy. For example, the GGP Bovine 100K has an average imputation accuracy to the Illumina Bovine HD of >99.5% in both Angus and Holstein animals.

Genomic Prediction

Genomic predictions for various traits are calculated using statistical models that relate the SNP genotypes to the observed phenotypes in a large reference population. These models estimate the effect of each SNP on a given trait. The sum of these effects for an individual animal provides its genomic estimated breeding value (GEBV).

Conversion to Igenity® Scores

The calculated GEBVs are then converted into the user-friendly 1 to 10 Igenity® scores. This scoring system provides a simplified way to compare the genetic merit of different animals within a population.

Visualizing Workflows and Pathways

To better illustrate the processes involved in this compound's genomic solutions, the following diagrams have been created using the Graphviz DOT language.

Experimental and Data Analysis Workflow

This compound Genomic Solutions Workflow cluster_collection Sample Collection & Submission cluster_lab Laboratory Analysis cluster_analysis Bioinformatics & Data Analysis cluster_reporting Reporting SampleCollection Sample Collection (TSU, Blood, Hair, Semen) Submission Sample Submission with Animal ID SampleCollection->Submission DNA_Extraction DNA Extraction Submission->DNA_Extraction Genotyping SNP Genotyping (GeneSeek GGP Array) DNA_Extraction->Genotyping QC Genotype Quality Control Genotyping->QC Imputation Genotype Imputation QC->Imputation Prediction Genomic Prediction (GEBV Calculation) Imputation->Prediction Scoring Conversion to Igenity® Scores (1-10) Prediction->Scoring Report Customer Report (Trait Scores & Indexes) Scoring->Report

Caption: A high-level overview of the workflow from sample collection to the final genomic report.

Logical Relationship of Genomic Data Components

Genomic Data Relationships RawData Raw Genotype Data (SNP Array Output) QCData Quality Controlled Genotypes RawData->QCData Filtering ImputedData Imputed High-Density Genotypes QCData->ImputedData Imputation GEBV Genomic Estimated Breeding Values (GEBVs) ImputedData->GEBV Prediction Models IgenityScore Igenity® Scores (1-10) GEBV->IgenityScore Scaling Indexes Selection Indexes (e.g., Maternal, Terminal) IgenityScore->Indexes Weighting

Caption: The logical progression and relationship between different forms of genomic data.

Example Signaling Pathway: Metabolic Pathways Associated with Beef Tenderness

Based on a study that integrated genomic and metabolomic data in Nellore cattle, it is possible to visualize some of the metabolic pathways associated with genetic selection for meat tenderness. The study identified associations between specific SNPs and metabolites, suggesting that genetic selection for tenderness can influence metabolic profiles.

In the group of animals with favorable genetics for tenderness, there was an enrichment of the phenylalanine, tyrosine, and tryptophan biosynthesis pathway, and the phenylalanine metabolism pathway. In contrast, the group with unfavorable genetics for tenderness showed enrichment in the alanine, aspartate, and glutamate metabolism pathway, and the glyoxylate and dicarboxylate metabolism pathway.

Metabolic Pathways in Beef Tenderness cluster_favorable Favorable Tenderness Genetics cluster_unfavorable Unfavorable Tenderness Genetics Favorable_SNP Favorable SNPs Metabolites_F Metabolites (e.g., Phenylalanine, Tyrosine, Succinate) Favorable_SNP->Metabolites_F Pathway_F1 Phenylalanine, Tyrosine, Tryptophan Biosynthesis Pathway_F2 Phenylalanine Metabolism Metabolites_F->Pathway_F1 Metabolites_F->Pathway_F2 Unfavorable_SNP Unfavorable SNPs Metabolites_U Metabolites (e.g., Pyruvate, Creatinine, Glutamine) Unfavorable_SNP->Metabolites_U Pathway_U1 Alanine, Aspartate, Glutamate Metabolism Pathway_U2 Glyoxylate & Dicarboxylate Metabolism Metabolites_U->Pathway_U1 Metabolites_U->Pathway_U2

Caption: Metabolic pathways associated with genetic merit for beef tenderness.

Conclusion

This compound's genomic solutions provide a powerful suite of tools for the modern livestock industry. By leveraging advanced SNP genotyping technologies, they offer valuable insights into the genetic merit of individual animals for a wide range of economically important traits. While the proprietary nature of their specific experimental protocols and data analysis pipelines limits a full, in-depth technical disclosure, this guide has synthesized the available information from public sources and peer-reviewed research to provide a comprehensive overview for the scientific community. The continued advancement and application of these genomic technologies hold significant promise for accelerating genetic progress, improving animal health and welfare, and enhancing the sustainability of livestock production.

References

Quantitative Analysis of Hormones: A Technical Guide to Neogen ELISA Kits

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the application of Neogen's Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantitative analysis of key hormones. Designed for researchers, scientists, and drug development professionals, this document details the underlying principles, experimental protocols, and performance characteristics of these assays. Furthermore, it explores the fundamental signaling pathways of the hormones analyzed, offering a comprehensive resource for integrating these assays into various research applications.

Introduction to this compound Hormone ELISA Kits

This compound offers a portfolio of sensitive, rapid, and cost-effective ELISA kits for the detection of a variety of hormones and steroids.[1][2][3][4][5] These kits are designed for the quantitative analysis of hormones in a wide range of biological samples, including plasma, serum, urine, oral fluid, and tissue culture supernatant. The core technology of these assays is a competitive ELISA format.

Principle of the Assay

This compound's hormone ELISA kits operate on the basis of a competitive binding immunoassay. In this format, the hormone present in a sample or standard competes with a fixed amount of enzyme-conjugated hormone for a limited number of binding sites on a microplate pre-coated with a specific antibody.

The assay proceeds as follows: the sample or standard is added to the antibody-coated wells, followed by the addition of the hormone-enzyme conjugate. During incubation, the free hormone from the sample and the hormone-enzyme conjugate compete to bind to the antibody. After incubation, the unbound components are washed away. A substrate solution is then added, which reacts with the enzyme of the bound conjugate to produce a color change. The intensity of the color is inversely proportional to the concentration of the hormone in the sample. Quantitative results are obtained by measuring the absorbance of the color change with a microplate reader and comparing the results to a standard curve generated from known concentrations of the hormone.

Quantitative Data Summary

The following tables summarize the key quantitative specifications for some of this compound's most widely used hormone ELISA kits. This data is essential for selecting the appropriate kit for a specific research application and for ensuring that the assay is performed within its validated range.

HormoneCatalog NumberAssay RangeSample VolumeSample Types
Progesterone 4023100.4 - 40.0 ng/mL50 µLBiological fluid
Testosterone 4025100.002 - 2 ng/mL50 µLUrine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum
Cortisol 4027100.04 - 10.0 ng/mL50 µLUrine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum
Estradiol 4021100.02 - 2.0 ng/mL50 µLUrine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum

Experimental Protocols

The following is a generalized experimental protocol for this compound's hormone ELISA kits. It is crucial to consult the specific instruction manual provided with each kit for any hormone-specific modifications or additional steps.

Reagent Preparation
  • Wash Buffer: Dilute the concentrated wash buffer (typically 10X or 25X) with deionized water to the final working concentration.

  • Enzyme Conjugate: Dilute the concentrated hormone-enzyme conjugate with the provided EIA buffer. The dilution factor will be specified in the kit manual.

  • Standards: Prepare a series of standards by diluting the stock standard with the EIA buffer to the concentrations specified in the kit manual.

Sample Preparation
  • Urine, Oral Fluid, and Tissue Culture Supernatant: These samples can often be assayed directly after dilution with the appropriate buffer as specified in the kit manual.

  • Plasma and Serum: These samples typically require an extraction step to remove interfering substances. A common method involves solvent extraction (e.g., with ethyl ether), followed by evaporation of the solvent and reconstitution of the extract in the assay buffer.

Assay Procedure

The general workflow for performing the ELISA is depicted in the diagram below.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Wash Buffer, Conjugate, Standards) Add_Sample Add 50µL of Standard or Sample to Wells Reagent_Prep->Add_Sample Sample_Prep Prepare Samples (Dilution/Extraction) Sample_Prep->Add_Sample Add_Conjugate Add 50µL of Diluted Enzyme Conjugate Add_Sample->Add_Conjugate Incubate_1 Incubate for 1 hour at Room Temperature Add_Conjugate->Incubate_1 Wash_1 Wash Wells 3 Times Incubate_1->Wash_1 Add_Substrate Add 150µL of K-Blue® Substrate Wash_1->Add_Substrate Incubate_2 Incubate for 30 minutes at Room Temperature Add_Substrate->Incubate_2 Read_Plate Read Absorbance at 650nm Incubate_2->Read_Plate Standard_Curve Generate Standard Curve Read_Plate->Standard_Curve Calculate_Conc Calculate Hormone Concentration Standard_Curve->Calculate_Conc

Caption: General experimental workflow for this compound hormone ELISA kits.

Data Analysis
  • Calculate the average absorbance for each set of duplicate standards and samples.

  • Generate a standard curve by plotting the average absorbance of each standard against its known concentration. A four-parameter logistic curve fit is often recommended.

  • Determine the concentration of the hormone in each sample by interpolating its average absorbance value from the standard curve.

  • Multiply the determined concentration by the dilution factor used for the sample preparation to obtain the final hormone concentration in the original sample.

Hormone Signaling Pathways

Understanding the signaling pathways of the hormones being analyzed is critical for interpreting the biological significance of the quantitative data obtained from the ELISA kits. Steroid hormones primarily exert their effects by binding to intracellular receptors, which then act as transcription factors to regulate gene expression. This is often referred to as the genomic signaling pathway. However, rapid, non-genomic signaling pathways have also been identified, where steroid hormones bind to membrane-associated receptors and activate intracellular signaling cascades.

Progesterone Signaling

Progesterone, a key hormone in the female reproductive cycle and pregnancy, signals through the progesterone receptor (PR). Upon binding progesterone, the PR translocates to the nucleus, where it binds to progesterone response elements (PREs) on DNA to regulate the transcription of target genes.

Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_HSP PR-HSP Complex Progesterone->PR_HSP PR Progesterone Receptor (PR) PR_active Active PR Dimer PR->PR_active Dimerization HSP Heat Shock Proteins (HSP) PR_HSP->PR HSP Dissociation PRE Progesterone Response Element (PRE) PR_active->PRE Binds to PR_active->PRE Gene Target Gene PRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Genomic signaling pathway of progesterone.

Testosterone Signaling

Testosterone, the primary male sex hormone, and its more potent metabolite, dihydrotestosterone (DHT), signal through the androgen receptor (AR). The activated AR translocates to the nucleus and binds to androgen response elements (AREs) to modulate gene transcription.

Testosterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR_HSP AR-HSP Complex DHT->AR_HSP AR Androgen Receptor (AR) AR_active Active AR Dimer AR->AR_active Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_active->ARE Binds to AR_active->ARE Gene Target Gene ARE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Genomic signaling pathway of testosterone.

Cortisol Signaling

Cortisol, a glucocorticoid hormone, plays a crucial role in stress response and metabolism. It signals through the glucocorticoid receptor (GR). Upon cortisol binding, the GR translocates to the nucleus and binds to glucocorticoid response elements (GREs) to regulate gene expression.

Cortisol_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR_HSP GR-HSP Complex Cortisol->GR_HSP GR Glucocorticoid Receptor (GR) GR_active Active GR Dimer GR->GR_active Dimerization HSP Heat Shock Proteins (HSP) GR_HSP->GR HSP Dissociation GRE Glucocorticoid Response Element (GRE) GR_active->GRE Binds to GR_active->GRE Gene Target Gene GRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Genomic signaling pathway of cortisol.

Estradiol Signaling

Estradiol, a major estrogen, is critical for female sexual development and reproductive function. It primarily signals through the estrogen receptor (ER). The activated ER translocates to the nucleus and binds to estrogen response elements (EREs) to control the transcription of target genes.

Estradiol_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ER_HSP ER-HSP Complex Estradiol->ER_HSP ER Estrogen Receptor (ER) ER_active Active ER Dimer ER->ER_active Dimerization HSP Heat Shock Proteins (HSP) ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_active->ERE Binds to ER_active->ERE Gene Target Gene ERE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Genomic signaling pathway of estradiol.

Conclusion

This compound's hormone ELISA kits provide a reliable and efficient method for the quantitative analysis of various hormones in diverse biological samples. Their competitive assay format, coupled with high sensitivity and specificity, makes them valuable tools for researchers in endocrinology, drug development, and related fields. A thorough understanding of the experimental protocols and the underlying hormonal signaling pathways, as outlined in this guide, is essential for generating accurate and biologically meaningful data. For optimal results, it is always recommended to follow the specific instructions provided with each kit and to adhere to good laboratory practices.

References

An In-depth Technical Guide to Neogen's Veterinary Diagnostics Portfolio

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Neogen's diverse portfolio of veterinary diagnostic solutions. Designed for researchers, scientists, and professionals in drug development, this document details the core technologies, presents quantitative data, and outlines experimental protocols for key assays.

Core Diagnostic Platforms

This compound's veterinary diagnostics are built upon three principal technology platforms: Immunoassays (ELISA), Molecular Diagnostics (PCR), and Genomics. These platforms provide a range of solutions for toxicology, infectious disease detection, and genetic trait analysis in both livestock and companion animals.

Immunoassay-Based Diagnostics

This compound offers a wide array of Enzyme-Linked Immunosorbent Assay (ELISA) kits for the detection of drugs, toxins, and antibodies in various animal species. These assays are designed for high-throughput screening and are available for a multitude of sample types including blood, urine, oral fluid, and milk.[1][2][3]

Quantitative Data for Selected ELISA Kits

The following tables summarize the performance characteristics of representative this compound ELISA kits based on available validation reports.

Table 1: this compound® Fentanyl Forensic ELISA Kit Performance Data [4][5]

ParameterWhole BloodUrine
Limit of Detection (LOD)0.25 ng/mL0.5 ng/mL
Validated Decision Points0.5 ng/mL and 1 ng/mL1 ng/mL and 5 ng/mL
Precision (%CV)<2.4%<5.6%

Table 2: this compound® Benzodiazepine ELISA Kit (Clonazepam as Target) Performance Data

ParameterWhole BloodUrine
Limit of Detection (LOD)5.0 ng/mL10.0 ng/mL
Validated Decision Points10.0 ng/mL25.0 ng/mL

Table 3: Cross-Reactivity for this compound® Fentanyl ELISA Kit

Compound% Cross-Reactivity
Acrylfentanyl215%
Valerylfentanyl208%
Methoxyacetylfentanyl184%
Furanylfentanyl180%
p-Fluorofentanyl136%
Ocfentanil112%
Fentanyl100%
Butyrfentanyl96%
4-Fluorobutyrfentanyl76%
Cyclopropylfentanyl68%
Thiofentanyl67%
Isobutyrfentanyl66%
Fluoroisobutyrfentanyl59%

Table 4: this compound® BetaStar® Advanced for Tetracyclines Performance Data

ParameterTetracyclineChlortetracyclineOxytetracycline
90/95% Sensitivity Level213 ppb272 ppb180 ppb
Selectivity100% (no false positives in 881 control samples)

Experimental Protocol: General this compound® Toxicology ELISA Kit

  • Sample/Control Addition: Add 50 µL of the sample, laboratory calibrators, and this compound controls in duplicate to the appropriate wells of the antibody-coated microplate.

  • Drug-Enzyme Conjugate Addition: Add 100 µL of the ready-to-use drug-enzyme conjugate to each well.

  • Incubation: For manual runs, mix by gently shaking the plate. Incubate at room temperature.

  • Washing: After incubation, wash the plate to remove any unbound sample or drug-enzyme conjugate.

  • Substrate Addition: Add K-Blue® Substrate (TMB) to each well.

  • Second Incubation: Incubate for 30 minutes to allow for color development.

  • Stopping the Reaction: Add 1N H2SO4 acid stop solution to halt the enzymatic reaction.

  • Reading: Read the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the amount of drug in the sample.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Sample Sample/Control Add_Sample Add Sample/Control to Plate Sample->Add_Sample Conjugate Drug-Enzyme Conjugate Add_Conjugate Add Conjugate to Plate Conjugate->Add_Conjugate Plate Antibody-Coated Microplate Plate->Add_Sample Add_Sample->Add_Conjugate Incubate1 Incubate Add_Conjugate->Incubate1 Wash Wash Plate Incubate1->Wash Add_Substrate Add Substrate Wash->Add_Substrate Incubate2 Incubate for Color Development Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance at 450nm Add_Stop->Read_Plate Result Result (Inverse Correlation) Read_Plate->Result

Caption: A simplified workflow for this compound's veterinary PCR diagnostics.

Genomics

This compound's genomics portfolio offers advanced solutions for genetic selection, parentage verification, and disease trait identification in livestock and companion animals.

Igenity® Beef Profile

The Igenity® Beef profile is a genomic tool designed for crossbred commercial cattle, utilizing DNA to predict genetic merit for various traits.

Table 6: Traits Analyzed in the Igenity® Beef Profile

CategoryTraits
MaternalBirth weight, calving ease direct, calving ease maternal, stayability, heifer pregnancy, docility, and milk.
PerformanceResidual feed intake, average daily gain, weaning weight, scrotal circumference, and yearling weight.
CarcassTenderness, marbling, ribeye area, fat thickness, and hot carcass weight.

A technical bulletin for Igenity Beef reported strong positive correlations between the Igenity scores and actual carcass data, with R² values of 0.95 for marbling and hot carcass weight.

Paw Print Genetics®

Through its acquisition of Paw Print Genetics®, this compound offers comprehensive genetic testing for companion animals. These tests can identify genetic mutations associated with diseases and various traits, with results reported as normal, carrier, or at-risk/affected.

Experimental Protocol: Canine Cheek Swab for DNA Testing

  • Preparation: Ensure the dog has not eaten for 30 minutes prior to sampling. Label the swab wrapper with the animal's ID.

  • Sample Collection: Using two bristle swabs per dog, place the bristles between the gum and cheek. Apply firm pressure on the outside of the muzzle and roll the bristles for 15 seconds.

  • Drying: Allow the swabs to air dry for 5 minutes, ensuring the bristles do not touch any other surface.

  • Packaging: Return the swabs to their original sleeves and place them in an envelope with the submission form for shipment to the laboratory.

Logical Diagram: Companion Animal Genetic Testing Workflow

PawPrint_Logic cluster_input Input cluster_process Laboratory Process cluster_output Output Sample Canine DNA Sample (Cheek Swab) DNA_Extraction DNA Extraction Sample->DNA_Extraction Test_Request Specific Genetic Test(s) Requested Genotyping Genotyping/Sequencing Test_Request->Genotyping DNA_Extraction->Genotyping Data_Analysis Data Analysis Genotyping->Data_Analysis Report Genetic Result Normal Carrier At-Risk/Affected Data_Analysis->Report

Caption: Logical flow of Paw Print Genetics testing.

Conclusion

This compound's veterinary diagnostics portfolio provides a robust toolkit for researchers, scientists, and drug development professionals. The integration of immunoassays, molecular diagnostics, and genomics offers comprehensive solutions for animal health and safety. The quantitative data and standardized protocols highlighted in this guide underscore the reliability and utility of this compound's products in a research and development setting. For more detailed information on specific products, including validation reports and technical documents, please refer to the official this compound website.

References

Basic principles of Neogen's ATP monitoring systems

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Neogen's ATP Monitoring Systems

This guide provides a detailed examination of the core principles, performance characteristics, and operational protocols of this compound's Adenosine Triphosphate (ATP) monitoring systems. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this technology for verifying cleaning effectiveness and ensuring sanitation standards in critical environments.

Core Principle: The Bioluminescence Reaction

This compound's ATP monitoring systems operate on the principle of firefly bioluminescence. The technology provides a rapid and objective measure of cleanliness by detecting ATP, a molecule that stores and transfers energy in all living and once-living cells, including bacteria, yeast, mold, and product residues.[1][2][3] Its presence on a surface is a direct indicator of organic contamination.[4]

The core of the detection method is a biochemical reaction catalyzed by the enzyme firefly luciferase.[5] In this two-step process, the substrate D-luciferin is first adenylated by ATP in the presence of magnesium ions (Mg²⁺), forming a luciferyl-adenylate intermediate and releasing pyrophosphate (PPi). Subsequently, this intermediate is oxidized by molecular oxygen (O₂), leading to the formation of an electronically excited oxyluciferin molecule. As oxyluciferin returns to its ground state, it releases a photon of light.

The intensity of the emitted light is directly proportional to the amount of ATP collected from the sample. This light is captured by a luminometer and quantified as Relative Light Units (RLU). A higher RLU value signifies a larger amount of ATP and, consequently, a higher degree of organic contamination.

Biochemical Pathway of ATP Detection

The following diagram illustrates the luciferin-luciferase reaction, which is the foundation of this compound's ATP detection technology.

ATP_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products ATP ATP (Adenosine Triphosphate) Luciferase Firefly Luciferase + Mg²⁺ ATP->Luciferase Luciferin D-Luciferin (Substrate) Luciferin->Luciferase O2 Oxygen (O₂) O2->Luciferase Oxyluciferin Oxyluciferin (Excited State) Luciferase->Oxyluciferin Oxidation AMP AMP Luciferase->AMP PPi PPi Luciferase->PPi CO2 CO₂ Luciferase->CO2 Light Light (Photon) Oxyluciferin->Light Emission

Diagram 1: The Luciferin-Luciferase Bioluminescent Reaction.

System Components and Workflow

The this compound AccuPoint® Advanced Next Generation (NG) system is a comprehensive sanitation monitoring solution. It is composed of three primary components: a handheld luminometer, single-use samplers, and data management software.

  • AccuPoint Advanced NG Reader: A portable, handheld luminometer that quantifies the light generated by the ATP reaction. It features a full-color touchscreen and can provide results in less than 20 seconds.

  • AccuPoint Advanced Samplers: These are self-contained, single-use devices designed for collecting samples from various sources. This compound provides specific samplers for surfaces, rinse water, and narrow, hard-to-reach areas. The samplers contain a pre-moistened tip to aid in sample recovery and liquid-stable reagents for a consistent reaction.

  • Data Manager Software: This software allows users to create testing plans, track and trend results over time, and generate reports for analysis and audits.

Standard Operational Workflow

The experimental workflow for ATP monitoring is designed for speed and simplicity, enabling real-time feedback on sanitation effectiveness.

ATP_Workflow Start 1. Identify Test Site Swab 2. Collect Sample (e.g., 10x10 cm area) Start->Swab Insert 3. Return Sampler to Tube Swab->Insert Activate 4. Activate Device (Break seal, mix reagent) Insert->Activate Shake 5. Shake Gently (5 seconds) Activate->Shake Measure 6. Insert into Luminometer & Initiate Reading Shake->Measure Result 7. Obtain RLU Reading (< 20 seconds) Measure->Result Analyze 8. Analyze & Record Data (Pass/Marginal/Fail) Result->Analyze Analyze->Start Pass End 9. Implement Corrective Action (If necessary) Analyze->End Fail/Marginal

Diagram 2: Standard Experimental Workflow for ATP Monitoring.

Quantitative Data and Performance Characteristics

The this compound AccuPoint Advanced system has been independently validated by the AOAC Research Institute (Performance Tested Method℠ 091601), confirming its reliability and consistency for evaluating sanitation program effectiveness on stainless steel surfaces.

Table 1: System Performance and Validation Data
Performance MetricResultSource
Linearity A linear dose-response in RLU was observed with pure ATP analyte.
Instrument Variability Low (<3%) when three readers were compared.
ATP Recovery (Stainless Steel) Highest percentage recovery (40.50%) and consistency (CV of 21.11%) compared to four other commercial systems in a spot contamination test.
ATP Recovery (Homogenous) High percentage recovery (27.84%) from evenly spread contamination on stainless steel surfaces.
Background Noise (RLU) 0-10 RLU for ATP detection; 0-72 RLU in food residue studies.
Result Time Less than 20 seconds.
Third-Party Validation AOAC-RI Performance Tested Method℠ (PTM) #091601.

Detailed Experimental Protocols

Protocol 4.1: Surface Hygiene Monitoring

This protocol outlines the standard procedure for assessing the cleanliness of a flat, solid surface.

  • Preparation: Turn on the AccuPoint Advanced NG luminometer. Identify the pre-programmed test site on the instrument's screen.

  • Sample Collection: Remove an AccuPoint Advanced Surface Sampler from its tube. Swab a 10 cm x 10 cm area, applying consistent pressure. Rotate the swab while swabbing in one direction and then in the opposite direction to ensure the entire swab tip makes contact with the surface.

  • Reagent Activation: Re-insert the swab into the sampler tube. Activate the device by firmly pushing down on the top, which breaks an internal seal and releases the liquid-stable reagent.

  • Mixing: Shake the device from side to side for at least five seconds to ensure the sample thoroughly mixes with the reagent.

  • Measurement: Immediately insert the activated sampler into the luminometer and close the lid. Initiate the measurement.

  • Data Recording: The RLU result will be displayed in under 20 seconds. The instrument will automatically record the result, time, date, and test site, along with a pass, marginal, or fail designation based on pre-set thresholds.

Protocol 4.2: Establishing RLU Thresholds

RLU thresholds (Pass/Marginal/Fail) are facility-specific and should be determined by validating the current cleaning processes.

  • Identify Control Points: Select critical control points and representative surfaces within the facility to be tested.

  • Baseline Data Collection: After a surface has been cleaned and sanitized according to the standard operating procedure (SOP), perform ATP testing using Protocol 4.1.

  • Repeat Sampling: Collect at least 5-10 test results from the same site over several cleaning events (e.g., over multiple days or production shifts) to establish a performance curve.

  • Data Analysis:

    • Pass Limit: Calculate the average RLU value for each location from the collected baseline data. This average typically becomes the "Pass" threshold (Lower RLU Limit).

    • Fail Limit: The "Fail" threshold (Upper RLU Limit) is often set at 2-4 times the Pass limit, depending on the criticality of the area.

    • Marginal Zone: The range between the Pass and Fail limits is considered "Marginal" or "Caution."

  • Implementation and Review: Program these custom thresholds into the AccuPoint Data Manager software and sync with the luminometer. Review and adjust thresholds periodically as cleaning processes improve.

Data Interpretation: From ATP to Action

The RLU value is a direct measure of cleanliness. However, the interpretation of this value requires a logical framework that connects the quantitative measurement to a qualitative hygiene status and subsequent action.

It is important to note that ATP testing is a measure of overall organic residue and does not directly correlate with microbial counts, as ATP can come from non-microbial sources and the amount of ATP per microbial cell can vary.

Logic_Diagram cluster_input Input cluster_measurement Measurement cluster_interpretation Interpretation (User-Defined Thresholds) cluster_output Output & Action ATP ATP on Surface (Organic Residue) RLU RLU Value (Relative Light Units) ATP->RLU Bioluminescence Reaction Thresholds RLU < Pass Limit? RLU > Fail Limit? RLU->Thresholds Comparison Pass Status: PASS Clean Surface Thresholds->Pass Yes Marginal Status: MARGINAL Monitor & Review Thresholds->Marginal Between Limits Fail Status: FAIL Reclean & Retest Thresholds->Fail No

References

Methodological & Application

Application Notes and Protocols for Neogen Hormone ELISA Kits

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and performance data for the quantitative analysis of Testosterone, Progesterone, and Estradiol using Neogen's competitive ELISA kits. This document is intended for researchers, scientists, and drug development professionals.

Principle of the Assay

This compound's hormone ELISA kits are competitive immunoassays designed for the quantitative measurement of specific hormones in biological fluids. The principle of the assay is based on the competition between the hormone in the sample and a fixed amount of hormone conjugated to an enzyme (like horseradish peroxidase - HRP) for a limited number of binding sites on a microplate pre-coated with a specific antibody.

The extent of color development is inversely proportional to the amount of hormone in the sample. A sample with a high concentration of the target hormone will have less enzyme conjugate bound, resulting in a lighter color. Conversely, a sample with a low hormone concentration will have more enzyme conjugate bound, leading to a darker color. The concentration of the hormone in the samples is determined by comparing the absorbance readings to a standard curve.

Performance Characteristics

The performance characteristics of the this compound Testosterone, Progesterone, and Estradiol ELISA kits are summarized below. This data is compiled from this compound's product documentation and provides a comparative overview of the assays.

Table 1: this compound Testosterone ELISA Kit (Catalog No. 402510) Performance Data
ParameterValue
Assay Range 0.002 - 0.2 ng/mL
Sensitivity 0.002 ng/mL[1]
Sample Type Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum[2]
Assay Time 1.5 hours[1]
Wavelength 650 nm (or 450 nm with acid stop)[1]
Reactivity Non-species specific[1]
Table 2: this compound Progesterone ELISA Kit (Catalog No. 402310) Performance Data
ParameterValue
Assay Range 0.4 - 40.0 ng/mL
Sensitivity 0.4 ng/mL
Sample Type Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum
Assay Time 75 minutes
Wavelength 650 nm (or 450 nm with acid stop)
Reactivity Non-species specific
Cross-Reactivity Progesterone: 100.0%, Deoxycorticosterone: 2.5%
Table 3: this compound Estradiol ELISA Kit (Catalog No. 402110) Performance Data
ParameterValue
Assay Range 0.02 - 2.0 ng/mL
Sensitivity 0.02 ng/mL
Sample Type Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum
Assay Time 90 minutes
Wavelength 650 nm (or 450 nm with acid stop)
Reactivity Non-species specific
Cross-Reactivity 17β-Estradiol: 100.0%, Testosterone: 1.0%, Estriol: 0.41%, Estrone: 0.10%

Experimental Protocols

The following are detailed protocols for using this compound hormone ELISA kits. It is crucial to read the entire protocol provided with the specific kit before starting the experiment.

Materials Provided

Each kit contains the following components:

  • Antibody-Coated Microplate (96 wells)

  • Hormone Standard

  • Hormone-Enzyme Conjugate

  • EIA Buffer

  • Wash Buffer Concentrate (10X or 25X)

  • K-Blue® Substrate (TMB)

  • Stop Solution (optional, for reading at 450 nm)

  • Extraction Buffer Concentrate (5X)

Materials Required but Not Provided
  • Deionized water

  • Precision pipettes and disposable tips

  • Microplate reader with a 650 nm filter (or 450 nm if using a stop solution)

  • Plate cover or plastic film

  • Vortex mixer

  • Microplate shaker (optional)

  • Clean glass tubes for dilutions and sample extraction

  • Nitrogen stream for solvent evaporation (for extraction)

  • Ethyl ether (for extraction)

Sample Preparation

The appropriate sample preparation method depends on the sample type.

  • Urine and Tissue Culture Supernatant: These samples can often be assayed directly after dilution with the provided extraction buffer.

  • Plasma and Serum: These samples typically require an extraction procedure to remove interfering substances.

General Extraction Protocol for Plasma/Serum:

  • Pipette 100 µL of plasma or serum into a clean glass tube.

  • Add 1 mL of ethyl ether and vortex for 30 seconds.

  • Allow the phases to separate.

  • Transfer the upper organic phase to a new glass tube.

  • Evaporate the solvent using a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of diluted extraction buffer.

Assay Procedure
  • Reagent Preparation:

    • Allow all reagents to reach room temperature before use.

    • Dilute the Wash Buffer and Extraction Buffer concentrates with deionized water as instructed in the kit manual.

  • Standard Curve Preparation:

    • Prepare a serial dilution of the provided hormone standard in the EIA buffer to create a standard curve. Follow the dilution scheme in the kit's protocol.

  • Assay Protocol:

    • Add 50 µL of standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the diluted hormone-enzyme conjugate to each well.

    • Gently shake the plate to mix the contents.

    • Cover the plate and incubate at room temperature for the time specified in the protocol (typically 60-90 minutes).

    • After incubation, wash the plate multiple times with the diluted wash buffer.

    • Add 150 µL of K-Blue® Substrate to each well.

    • Incubate the plate at room temperature for 30 minutes, allowing the color to develop.

    • Read the absorbance at 650 nm using a microplate reader. If a stop solution is used, add it to each well and read the absorbance at 450 nm.

Data Analysis
  • Calculate the average absorbance for each set of standards, controls, and samples.

  • A standard curve is generated by plotting the absorbance of each standard against its known concentration. A four-parameter logistic (4PL) curve fit is often recommended.

  • The concentration of the hormone in the samples is determined by interpolating their absorbance values from the standard curve.

  • Multiply the calculated concentration by the dilution factor if the samples were diluted.

Signaling Pathways and Experimental Workflow

Hormone Signaling Pathways

The following diagrams illustrate the classical (genomic) and non-classical (non-genomic) signaling pathways for Testosterone, Progesterone, and Estradiol.

Testosterone_Signaling cluster_classical Classical (Genomic) Pathway cluster_non_classical Non-Classical (Non-Genomic) Pathway Testosterone1 Testosterone AR_HSP AR-HSP Complex Testosterone1->AR_HSP Binds AR Active AR AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Translocates to Nucleus and Binds ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Testosterone2 Testosterone Membrane_AR Membrane-associated AR Testosterone2->Membrane_AR Binds Src_Kinase Src Kinase Membrane_AR->Src_Kinase Activates MAPK_Cascade MAPK Cascade Src_Kinase->MAPK_Cascade Activates Downstream_Effects Rapid Cellular Effects MAPK_Cascade->Downstream_Effects Leads to

Caption: Testosterone signaling pathways.

Progesterone_Signaling cluster_classical Classical (Genomic) Pathway cluster_non_classical Non-Classical (Non-Genomic) Pathway Progesterone1 Progesterone PR_HSP PR-HSP Complex Progesterone1->PR_HSP Binds PR Active PR PR_HSP->PR HSP Dissociation PR_dimer PR Dimer PR->PR_dimer Dimerization PRE Progesterone Response Element (PRE) PR_dimer->PRE Translocates to Nucleus and Binds PRE Gene_Transcription Gene Transcription PRE->Gene_Transcription Initiates Progesterone2 Progesterone mPR Membrane PR (mPR) Progesterone2->mPR Binds G_protein G-protein mPR->G_protein Activates Second_Messengers Second Messengers (e.g., cAMP) G_protein->Second_Messengers Modulates Kinase_Cascades Kinase Cascades Second_Messengers->Kinase_Cascades Activate Cellular_Response Rapid Cellular Response Kinase_Cascades->Cellular_Response Induce

Caption: Progesterone signaling pathways.

Estradiol_Signaling cluster_classical Classical (Genomic) Pathway cluster_non_classical Non-Classical (Non-Genomic) Pathway Estradiol1 Estradiol ER_HSP ER-HSP Complex Estradiol1->ER_HSP Binds ER Active ER ER_HSP->ER HSP Dissociation ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocates to Nucleus and Binds ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Estradiol2 Estradiol mER Membrane ER (mER) Estradiol2->mER Binds Signaling_Complex Signaling Complex (e.g., Src, PI3K) mER->Signaling_Complex Activates Kinase_Activation Kinase Activation (e.g., Akt, ERK) Signaling_Complex->Kinase_Activation Leads to Cellular_Function Modulation of Cellular Function Kinase_Activation->Cellular_Function Results in

Caption: Estradiol signaling pathways.

Experimental Workflow

The following diagram outlines the general experimental workflow for hormone analysis using a this compound ELISA kit.

ELISA_Workflow start Start sample_prep Sample Preparation (Dilution or Extraction) start->sample_prep reagent_prep Reagent Preparation (Dilute Buffers, Prepare Standards) start->reagent_prep add_samples Add Standards, Controls, and Samples to Plate sample_prep->add_samples reagent_prep->add_samples add_conjugate Add Enzyme Conjugate add_samples->add_conjugate incubate1 Incubate at Room Temperature add_conjugate->incubate1 wash Wash Plate incubate1->wash add_substrate Add Substrate wash->add_substrate incubate2 Incubate for Color Development add_substrate->incubate2 read_plate Read Absorbance incubate2->read_plate analyze_data Data Analysis (Standard Curve and Concentration Calculation) read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow.

References

Application Notes and Protocols for Genomic DNA Extraction from Animal Samples

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the isolation of high-quality genomic DNA from various animal samples, including blood, tissue, and hair follicles. The procedures outlined are suitable for researchers, scientists, and drug development professionals requiring purified DNA for downstream applications such as PCR, sequencing, and genotyping.

Data Presentation

The expected yield and purity of genomic DNA can vary depending on the sample type and the specific extraction kit used. The following table summarizes typical results obtained from various animal samples.

Sample TypeSample AmountExpected DNA Yield (µg)Typical A260/A280 Ratio
Whole Blood (Bovine)200 µL3 - 121.7 - 1.9
Tissue (e.g., ear notch)25 mg5 - 251.8 - 2.0
Hair Follicles10-20 follicles0.5 - 51.7 - 1.9
Cheek Swabs (Canine)2 swabs1 - 101.7 - 1.9

Experimental Protocols

This section details the methodologies for genomic DNA extraction from animal tissue, blood, and hair samples. The protocol is based on a typical solid-phase spin-column-based extraction method.

I. Genomic DNA Extraction from Animal Tissue (e.g., Ear Notch, Tail Tip)

Materials:

  • Animal tissue sample (up to 25 mg)

  • Genomic Lysis Buffer

  • Proteinase K

  • Genomic Binding Buffer

  • Genomic Wash Buffer

  • 75% Ethanol

  • Elution Buffer (1x TE)

  • Microcentrifuge tubes (1.5 mL and 2 mL)

  • DNA Binding Columns

  • Collection Tubes

  • Water bath or heat block (65°C)

  • Microcentrifuge

Protocol:

  • Sample Preparation:

    • Excise up to 25 mg of the animal tissue sample. For optimal lysis, it is recommended to grind the tissue to a fine powder in liquid nitrogen or finely mince the sample with a sterile scalpel.

    • Transfer the prepared tissue to a 2 mL microcentrifuge tube.

  • Lysis:

    • Prepare a lysis solution by adding 10 µL of Proteinase K to 1,000 µL of Genomic Lysis Buffer for each sample.

    • Add 1,000 µL of the prepared lysis solution to the tissue sample.

    • Vortex thoroughly to ensure the tissue is completely immersed in the lysis solution.

    • Incubate the sample at 65°C for 10 to 30 minutes, or until the tissue is completely lysed.[1] Vortex the tube periodically during incubation.

    • Centrifuge the lysate at 10,000 rpm for 5 minutes to pellet any undigested material.[1]

  • Binding:

    • Carefully transfer 500 µL of the clear supernatant to a new 1.5 mL microcentrifuge tube.

    • Add 500 µL of Genomic Binding Buffer to the supernatant and mix thoroughly by vortexing.

    • Place a DNA Binding Column into a 2 mL Collection Tube.

    • Transfer the entire mixture from the previous step into the DNA Binding Column.

    • Centrifuge at 10,000 rpm for 1 minute. Discard the flow-through and reassemble the column and collection tube.

  • Washing:

    • Add 800 µL of Genomic Wash Buffer to the DNA Binding Column.

    • Centrifuge at 10,000 rpm for 1 minute. Discard the flow-through.

    • Add 800 µL of 75% ethanol to the column.[1]

    • Centrifuge at 10,000 rpm for 1 minute. Discard the flow-through.

    • Repeat the 75% ethanol wash step once.

    • Centrifuge the empty column at high speed for 1-2 minutes to completely remove any residual ethanol.[1]

  • Elution:

    • Place the DNA Binding Column into a clean 1.5 mL microcentrifuge tube.

    • Add 100 µL of Elution Buffer directly to the center of the column membrane.

    • Incubate at 65°C for 5 to 10 minutes to enhance DNA elution.[1]

    • Centrifuge at 10,000 rpm for 1 minute to collect the eluted genomic DNA.

    • The purified DNA is now ready for downstream applications or can be stored at -20°C.

II. Genomic DNA Extraction from Whole Blood

Materials:

  • Whole blood sample (200 µL)

  • Lysis Buffer

  • Proteinase K

  • Binding Buffer

  • Wash Buffer I

  • Wash Buffer II

  • Ethanol (96-100%)

  • Elution Buffer

  • Microcentrifuge tubes (1.5 mL)

  • DNA Binding Columns

  • Collection Tubes

  • Water bath or heat block (56°C)

  • Microcentrifuge

Protocol:

  • Lysis:

    • Pipette 20 µL of Proteinase K into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of the whole blood sample to the tube.

    • Add 200 µL of Lysis Buffer and mix immediately by vortexing.

    • Incubate at 56°C for 10 minutes.

    • Briefly centrifuge the tube to remove any drops from the inside of the lid.

  • Binding:

    • Add 200 µL of 96-100% ethanol to the lysate and mix thoroughly by vortexing.

    • Transfer the entire mixture to a DNA Binding Column placed in a collection tube.

    • Centrifuge at full speed for 1 minute. Discard the flow-through.

  • Washing:

    • Add 500 µL of Wash Buffer I to the column and centrifuge for 1 minute at full speed. Discard the flow-through.

    • Add 500 µL of Wash Buffer II to the column and centrifuge for 3 minutes at full speed to dry the membrane. Discard the flow-through and the collection tube.

  • Elution:

    • Place the DNA Binding Column in a clean 1.5 mL microcentrifuge tube.

    • Add 200 µL of Elution Buffer to the center of the membrane.

    • Incubate at room temperature for 5 minutes.

    • Centrifuge for 1 minute at full speed to elute the DNA.

III. Genomic DNA Extraction from Hair Follicles

Materials:

  • Hair follicles (10-20)

  • Digestion Buffer

  • Proteinase K

  • Lysis Solution

  • Ethanol (96-100%)

  • Binding, Wash, and Elution Buffers (as per a standard kit)

  • Microcentrifuge tubes

  • DNA Binding Columns

  • Collection Tubes

  • Water bath or heat block (85°C and 55°C)

  • Microcentrifuge

Protocol:

  • Sample Preparation & Lysis:

    • Place a hair follicle into a microcentrifuge tube.

    • Add 100 µL of Digestion Buffer and vortex for 10 seconds.

    • Incubate at 85°C for 10 minutes.

    • Briefly centrifuge the tube.

    • Add Proteinase K to the tube.

    • Add 300 µL of Lysis Solution, vortex, and incubate at 55°C for 10 minutes.

  • Binding:

    • Add 250 µL of ethanol to the lysate and mix.

    • Transfer the mixture to a DNA Binding Column and proceed with the binding, washing, and elution steps as per the manufacturer's protocol.

Experimental Workflow

The following diagram illustrates the general workflow for genomic DNA extraction from animal samples using a spin-column-based method.

DNA_Extraction_Workflow cluster_prep Sample Preparation cluster_lysis Cell Lysis cluster_purification DNA Purification cluster_result Final Product Sample Animal Sample (Tissue, Blood, Hair) Lysis Add Lysis Buffer & Proteinase K Sample->Lysis Incubate Incubate to Lyse Cells Lysis->Incubate Bind Bind DNA to Spin Column Incubate->Bind Wash1 Wash 1 Bind->Wash1 Wash2 Wash 2 Wash1->Wash2 Elute Elute DNA Wash2->Elute PureDNA Purified Genomic DNA Elute->PureDNA

References

Application Notes and Protocols for Salmonella Detection Using Neogen's Food Safety Testing Workflows

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and performance data for Neogen's diverse portfolio of Salmonella detection workflows. The information herein is intended to guide laboratory professionals in selecting and implementing the most appropriate method for their specific food safety testing needs.

Introduction to this compound's Salmonella Testing Solutions

Salmonella is a significant foodborne pathogen of global concern, necessitating rapid and reliable detection methods to ensure food safety and prevent outbreaks. This compound offers a comprehensive suite of validated testing solutions for Salmonella, catering to a wide range of food matrices and laboratory capabilities. These workflows are designed to provide accurate and timely results, from traditional culture-based methods to advanced molecular and immunological assays. This document outlines the protocols and performance characteristics of four key this compound systems: the Reveal® 2.0 lateral flow system, the ANSR® isothermal amplification system, the Molecular Detection Assay 2 (MDA 2), and the One Broth One Plate (OBOP) traditional culture method.

Quantitative Data Summary

The following tables summarize the key quantitative performance metrics for each this compound Salmonella testing system, facilitating easy comparison.

Table 1: Performance Characteristics of this compound Salmonella Detection Assays

FeatureReveal® 2.0 for SalmonellaANSR® for SalmonellaMolecular Detection Assay 2 - Salmonella (Qualitative)Molecular Detection Assay 2 - Quantitative Salmonella
Technology Lateral Flow ImmunoassayIsothermal Nucleic Acid Amplification (NEAR)Loop-Mediated Isothermal Amplification (LAMP) & BioluminescenceLoop-Mediated Isothermal Amplification (LAMP) & Bioluminescence
Result Type QualitativeQualitativeQualitativeQuantitative
Time to Result ~24-48 hours (including enrichment)10 - 26 hours (including enrichment)[1]11.6 - 31.6 hours (including enrichment)[2]~7 hours (including enrichment)
Assay Time 15 minutes10 minutesAs early as 15 minutes~1 hour
Limit of Detection (LOD) 1 cfu/analytical unit[2]1 cfu/analytical unit[1]1 CFU per portion[2]N/A
Lower Limit of Quantitation N/AN/AN/A30 CFU/30mL (rinses), 1 CFU/g (meat)
Sensitivity High (Validated against reference methods)95.1% - 98.7%High (Validated by AOAC and AFNOR)High (Validated by AOAC)
Specificity High (Validated against reference methods)98.3%High (Validated by AOAC and AFNOR)High (Validated by AOAC)
Approvals AOAC PTM, AFNOR NF VALIDATIONAOAC OMA, AOAC PTM, AFNOR NF VALIDATIONAOAC OMA, AOAC PTM, AFNOR NF VALIDATIONAOAC-RI

Experimental Workflows and Protocols

This section provides detailed experimental workflows and protocols for each of this compound's Salmonella detection systems.

General Sample Preparation and Enrichment

A crucial first step in any Salmonella detection workflow is the enrichment of the sample to allow for the proliferation of any target bacteria to detectable levels.

Protocol 1: Standard Enrichment for a 25g Food Sample

  • Aseptically weigh 25g of the food sample into a sterile stomacher bag.

  • Add 225 mL of pre-warmed (to the temperature specified by the chosen workflow) enrichment broth (e.g., Buffered Peptone Water - BPW).

  • Homogenize the sample by stomaching for 2 minutes.

  • Incubate the enriched sample according to the specific time and temperature parameters of the selected this compound workflow.

Reveal® 2.0 for Salmonella Workflow

The Reveal 2.0 for Salmonella test is a single-step lateral flow immunochromatographic assay that provides a simple and rapid method for the presumptive detection of Salmonella.

Reveal_Workflow cluster_enrichment Enrichment cluster_testing Testing Procedure cluster_results Result Interpretation Enrichment Sample Enrichment (e.g., 25g sample in 225mL BPW) Transfer Transfer 200µL of enriched sample to sample cup Enrichment->Transfer After incubation Device Place Reveal device into the sample cup Transfer->Device Incubate Incubate at ambient temperature for 15 minutes Device->Incubate Read Read results Incubate->Read Positive Positive Read->Positive Two lines (Control & Test) Negative Negative Read->Negative One line (Control only) Invalid Invalid Read->Invalid No control line

Reveal® 2.0 for Salmonella Workflow Diagram

Protocol 2: Reveal® 2.0 for Salmonella Testing Procedure

  • Following the appropriate enrichment, ensure the enriched sample is at room temperature.

  • Transfer 200 µL of the enriched sample into a Reveal sample cup.

  • Remove a Reveal 2.0 for Salmonella test device from its packaging.

  • Place the test device into the sample cup with the arrows pointing down.

  • Incubate at ambient temperature for 15 minutes.

  • Immediately read and record the results. A line in the control zone only indicates a negative result. Lines in both the control and test zones indicate a positive result. No line in the control zone indicates an invalid test.

ANSR® for Salmonella Workflow

The ANSR (Amplified Nucleic Single Temperature Reaction) system is an isothermal nucleic acid amplification assay for the rapid detection of Salmonella. It utilizes Nicking Enzyme Amplification Reaction (NEAR) technology for the amplification of specific DNA targets.

ANSR_Workflow cluster_enrichment Enrichment cluster_lysis Lysis cluster_amplification Amplification & Detection cluster_results Results Enrichment Sample Enrichment (10-26 hours) Add_Sample Add 50µL enriched sample to cluster tube Enrichment->Add_Sample After incubation Add_Lysis_Buffer Add 450µL lysis buffer Add_Sample->Add_Lysis_Buffer Incubate_37C Incubate at 37°C for 10 minutes Add_Lysis_Buffer->Incubate_37C Incubate_80C Incubate at 80°C for 20 minutes Incubate_37C->Incubate_80C Transfer_Lysate Transfer 50µL of lysed sample to reaction tube Incubate_80C->Transfer_Lysate Amplify_Detect Place in ANSR reader (10 minutes) Transfer_Lysate->Amplify_Detect Results Positive, Negative, or Invalid Amplify_Detect->Results

ANSR® for Salmonella Workflow Diagram

Protocol 3: ANSR® for Salmonella Testing Procedure

  • Following enrichment, transfer 50 µL of the enriched sample into a cluster tube.

  • Add 450 µL of lysis buffer to the cluster tube.

  • Incubate the cluster tube in a heat block at 37°C for 10 minutes, followed by 80°C for 20 minutes.

  • Transfer 50 µL of the lysed sample to a pre-heated (56°C) reaction tube containing lyophilized reagents.

  • Cap the reaction tube and briefly vortex.

  • Place the reaction tube into the ANSR reader and start the assay.

  • Results are automatically displayed as positive, negative, or invalid after 10 minutes.

Molecular Detection Assay 2 (MDA 2) for Salmonella Workflow

The this compound Molecular Detection System utilizes Loop-Mediated Isothermal Amplification (LAMP) technology combined with bioluminescence to detect the presence of Salmonella. This system is available in both qualitative and quantitative formats.

MDA2_Workflow cluster_enrichment Enrichment cluster_lysis Lysis cluster_amplification Amplification & Detection cluster_results Results Enrichment Sample Enrichment (e.g., BPW ISO) Transfer_to_Lysis Transfer enriched sample to Lysis Solution tube Enrichment->Transfer_to_Lysis After incubation Incubate_Lysis Heat and then cool the Lysis Solution tube Transfer_to_Lysis->Incubate_Lysis Transfer_to_Assay Transfer lysed sample to MDA 2 Reagent Tube Incubate_Lysis->Transfer_to_Assay Run_Assay Place in Molecular Detection Instrument Transfer_to_Assay->Run_Assay Results Real-time results: Positive, Negative, or Quantitative Run_Assay->Results

Molecular Detection Assay 2 Workflow Diagram

Protocol 4: Molecular Detection Assay 2 - Salmonella (Qualitative) Testing Procedure

  • Following enrichment in a suitable broth such as Buffered Peptone Water (BPW) ISO, transfer the specified volume of enriched sample to a Lysis Solution tube.

  • Place the Lysis Solution tube in a heating block, followed by a cooling block, according to the kit insert instructions.

  • Transfer the lysed sample to a Molecular Detection Assay 2 - Salmonella Reagent Tube.

  • Place the reagent tube into the this compound Molecular Detection Instrument.

  • The instrument will automatically run the assay and provide real-time results, typically within 15-30 minutes. Positive results may appear in as little as 15 minutes.

Protocol 5: Molecular Detection Assay 2 - Quantitative Salmonella Testing Procedure

The quantitative assay follows a similar workflow to the qualitative assay but utilizes a specialized enrichment medium (Quantitative Rapid Enrichment Dehydrated - QRED media) to enable controlled growth for accurate quantification.

  • Enrich the sample in QRED media for the specified time (e.g., 6 hours).

  • Proceed with the lysis and detection steps as outlined in Protocol 4.

  • The this compound Molecular Detection System's software, in conjunction with cloud-based models, will provide a quantitative result (e.g., CFU/g or CFU/mL).

One Broth One Plate (OBOP) for Salmonella Workflow

The One Broth One Plate for Salmonella (OBOP-S) workflow is a streamlined, traditional culture method that has been validated to provide results with increased sensitivity compared to the corresponding ISO method.

OBOP_Workflow cluster_enrichment Single-Step Enrichment cluster_isolation Isolation cluster_confirmation Confirmation Enrichment Enrich sample in BPW HQ + Salmonella Selective Supplement (18 ± 2 hours at 41.5°C) Plating Streak 10µL of enrichment onto CASE Agar Enrichment->Plating Incubate_Plate Incubate at 37°C for 24 ± 3 hours Plating->Incubate_Plate Confirmation Confirm suspect colonies (e.g., Latex test, MALDI-ToF) Incubate_Plate->Confirmation Observe for typical blue/green colonies

One Broth One Plate for Salmonella Workflow

Protocol 6: One Broth One Plate for Salmonella (OBOP-S) Procedure

  • Enrich the sample in Buffered Peptone Water High Quality (BPW HQ) containing the Salmonella Selective Supplement.

  • Incubate the enrichment at 41.5°C ± 1°C for 18 ± 2 hours.

  • Using a 10 µL loop, streak the enrichment culture onto a Chromogenic Agar for Salmonella Esterase (CASE) plate.

  • Incubate the CASE plate at 37°C ± 1°C for 24 ± 3 hours.

  • Examine the plate for typical Salmonella colonies (blue/green).

  • Presumptive positive colonies should be confirmed using a validated method such as the Microgen Salmonella Latex test or MALDI-ToF.

Conclusion

This compound provides a robust and versatile portfolio of Salmonella detection workflows suitable for a variety of laboratory needs and food industry applications. The choice of method will depend on factors such as required time-to-result, desired level of quantification, available laboratory equipment, and regulatory requirements. All methods are backed by third-party validations, ensuring confidence in the accuracy and reliability of the results. For further details on specific applications or matrix validations, please refer to the individual product inserts or contact a this compound representative.

References

Application Notes and Protocols for Neogen Igenity Profile Data Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to understanding and analyzing data from Neogen's Igenity genomic profiles. It includes an overview of the technology, detailed experimental and data analysis protocols, and potential applications in research and veterinary drug development.

Application Notes

The this compound Igenity profile is a genomic selection tool primarily used in the beef and dairy cattle industries to predict the genetic merit of an animal for a variety of economically important traits.[1][2] This is achieved through the analysis of single nucleotide polymorphisms (SNPs), which are variations at a single position in a DNA sequence among individuals. By correlating these SNPs with specific traits, the Igenity profile provides a score, typically on a 1 to 10 scale, for traits related to maternal characteristics, performance, and carcass quality.[3][4]

For researchers and drug development professionals, this genomic data offers a valuable resource for:

  • Quantitative Trait Loci (QTL) Mapping and Genome-Wide Association Studies (GWAS): The SNP data from Igenity profiles can be used to perform GWAS and QTL mapping to identify genomic regions and, ultimately, the specific genes and genetic markers associated with desirable or undesirable traits.[5] This can provide insights into the genetic architecture of complex traits such as growth, milk production, fertility, and disease resistance.

  • Understanding Biological Pathways: By identifying genes associated with specific traits, researchers can investigate the biological pathways in which these genes function. This can elucidate the molecular mechanisms underlying key production and health-related traits. For example, genomic data can be linked to signaling pathways involved in muscle growth, lactation, and immune response.

  • Veterinary Drug Target Identification and Validation: Genes and signaling pathways identified through the analysis of Igenity data as being critical for disease susceptibility (e.g., bovine respiratory disease or mastitis) can serve as potential targets for novel veterinary drugs. Genomic data can help in the early stages of drug discovery by providing evidence for the role of a particular gene or pathway in a disease process.

  • Pharmacogenomics in Livestock: Understanding the genetic variation within a cattle population can aid in predicting how different animals might respond to certain veterinary drugs. This can lead to more personalized and effective treatment strategies.

Data Presentation: Igenity Profile Traits

The Igenity profile reports on a number of quantitative traits, which are summarized in the tables below. The specific traits included may vary depending on the specific Igenity panel (e.g., Igenity Beef or Igenity Dairy).

Table 1: Example of Igenity Beef Profile Traits

Trait CategoryTrait NameDescription
Maternal Birth Weight (BW)Predicts the genetic potential for birth weight.
Calving Ease Direct (CED)Predicts the percentage of unassisted births in first-calf heifers.
Calving Ease Maternal (CEM)Predicts the ease with which a sire's daughters will calve as first-calf heifers.
Stayability (STAY)The probability that a sire's daughters will remain in the herd for at least six years.
Heifer Pregnancy (HP)Predicts the likelihood of a sire's daughters conceiving as first-calf heifers.
Docility (DOC)Predicts the temperament of the animal's offspring.
MilkA predictor of the milking and mothering ability of a sire's daughters.
Performance Residual Feed Intake (RFI)A measure of feed efficiency. Lower values indicate greater efficiency.
Average Daily Gain (ADG)Predicts the genetic potential for post-weaning weight gain.
Weaning Weight (WW)Predicts the genetic potential for weight at weaning.
Yearling Weight (YW)Predicts the genetic potential for weight at one year of age.
Scrotal Circumference (SC)An indicator of fertility in male offspring.
Carcass Tenderness (TEND)Genetic potential for carcass tenderness.
Marbling (MARB)Predicts the amount of intramuscular fat.
Ribeye Area (REA)Predicts the size of the ribeye muscle.
Fat Thickness (FAT)Predicts the thickness of fat over the ribs.
Hot Carcass Weight (HCW)Predicts the weight of the carcass after initial processing.

Table 2: Example of Igenity Dairy Profile Traits

Trait CategoryTrait NameDescription
Production Milk YieldGenetic potential for milk production volume.
Fat YieldGenetic potential for the total amount of fat in the milk.
Fat PercentGenetic potential for the percentage of fat in the milk.
Protein YieldGenetic potential for the total amount of protein in the milk.
Protein PercentGenetic potential for the percentage of protein in the milk.
Health Somatic Cell Score (SCS)An indicator of mastitis resistance. Lower scores are desirable.
Productive Life (PL)Predicts the length of time a cow will remain productive in the herd.
Daughter Pregnancy Rate (DPR)The percentage of eligible daughters that become pregnant during each 21-day period.
Conformation Dairy FormA measure of the angularity and openness of the cow's body.

Experimental Protocols

The this compound Igenity profile is generated using SNP chip genotyping technology, likely based on Illumina's Infinium assay platform. The following protocols provide a generalized workflow for generating this type of data.

Sample Collection and DNA Extraction

Objective: To obtain high-quality genomic DNA from bovine samples.

Materials:

  • This compound Tissue Sampling Units (TSUs), blood cards, or hair cards

  • DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

  • Spectrophotometer (e.g., NanoDrop)

  • Fluorometer (e.g., Qubit) and corresponding assay kits

  • Agarose gel electrophoresis system

Protocol:

  • Sample Collection:

    • Tissue: Collect a tissue sample from the ear using a TSU applicator according to the manufacturer's instructions.

    • Blood: Collect a blood sample onto a designated blood card.

    • Hair: Pull hair from the tail switch, ensuring the follicles are intact, and place them on a hair card.

  • DNA Extraction:

    • Follow the manufacturer's protocol for the chosen DNA extraction kit, optimized for the specific sample type.

  • DNA Quality Control:

    • Purity: Measure the A260/A280 and A260/A230 ratios using a spectrophotometer. An A260/A280 ratio of ~1.8 and an A260/A230 ratio of >2.0 are indicative of pure DNA.

    • Concentration: Quantify the DNA concentration using a fluorometer for higher accuracy. A minimum of 200 ng of total genomic DNA is typically required for the Infinium assay.

    • Integrity: Assess DNA integrity by running an aliquot on a 1% agarose gel. High molecular weight DNA should appear as a single, tight band.

SNP Genotyping using Illumina Infinium Assay

Objective: To genotype thousands of SNPs across the bovine genome.

Principle: The Infinium assay is a whole-genome amplification and SNP genotyping method that uses bead-based arrays.

Workflow Diagram:

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 dna Genomic DNA (200 ng) amp Whole Genome Amplification (Overnight) dna->amp frag Enzymatic Fragmentation amp->frag precip Precipitation & Resuspension frag->precip hyb Hybridization to BeadChip (Overnight) precip->hyb stain Single-Base Extension & Staining hyb->stain scan BeadChip Scanning (iScan) stain->scan geno Genotype Calling scan->geno

Illumina Infinium Assay Workflow

Protocol (summarized):

  • Day 1: Amplification:

    • Genomic DNA is denatured and isothermally amplified overnight, resulting in a 1000-fold increase in DNA.

  • Day 2: Fragmentation, Precipitation, and Hybridization:

    • The amplified DNA is enzymatically fragmented.

    • The fragmented DNA is precipitated with isopropanol and resuspended in a hybridization buffer.

    • The resuspended DNA is applied to the BeadChip and hybridized overnight. During this step, the DNA fragments anneal to locus-specific probes on the beads.

  • Day 3: Staining, Scanning, and Genotype Calling:

    • A single-base extension reaction incorporates labeled nucleotides, and the chip is fluorescently stained.

    • The BeadChip is scanned using an Illumina iScan or HiScan system to detect the fluorescent signals.

    • The scanner output (IDAT files) is then processed by genotyping software (e.g., Illumina GenomeStudio) to call the genotypes for each SNP.

Data Analysis Protocols

Once the raw genotype data is generated, it needs to be processed and analyzed to derive meaningful biological insights.

Data Quality Control (QC)

Objective: To remove low-quality samples and SNPs from the dataset to ensure the reliability of downstream analyses.

Software: PLINK

Workflow Diagram:

G rawData Raw Genotype Data (e.g., PED/MAP or VCF) sampleQC Sample-level QC - Missingness - Heterozygosity - Relatedness (IBD) rawData->sampleQC snpQC SNP-level QC - Missingness - Minor Allele Frequency (MAF) - Hardy-Weinberg Equilibrium (HWE) sampleQC->snpQC cleanData Cleaned Genotype Data snpQC->cleanData G growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates PIP2 to pip2 PIP2 akt Akt pip3->akt recruits & activates mtor mTOR akt->mtor activates metabolism Metabolism akt->metabolism cell_growth Cell Growth & Proliferation mtor->cell_growth protein_synthesis Protein Synthesis mtor->protein_synthesis G extracellular_signal Extracellular Signal receptor Receptor extracellular_signal->receptor ras Ras receptor->ras activates raf Raf (MAPKKK) ras->raf activates mek MEK (MAPKK) raf->mek phosphorylates erk ERK (MAPK) mek->erk phosphorylates transcription_factors Transcription Factors erk->transcription_factors activates gene_expression Gene Expression (Proliferation, Differentiation) transcription_factors->gene_expression G wnt Wnt Ligand fzd_lrp Frizzled/LRP Receptor wnt->fzd_lrp dsh Dishevelled fzd_lrp->dsh activates destruction_complex Destruction Complex (Axin, APC, GSK3β) dsh->destruction_complex inhibits beta_catenin β-catenin destruction_complex->beta_catenin degrades tcf_lef TCF/LEF beta_catenin->tcf_lef translocates to nucleus and binds to target_genes Target Gene Expression (Inhibition of Adipogenesis) tcf_lef->target_genes G vegf VEGF vegfr VEGF Receptor (VEGFR) vegf->vegfr plc PLCγ vegfr->plc pi3k_akt PI3K-Akt Pathway vegfr->pi3k_akt migration Cell Migration plc->migration permeability Vascular Permeability plc->permeability proliferation Endothelial Cell Proliferation pi3k_akt->proliferation survival Cell Survival pi3k_akt->survival

References

Application Notes and Protocols for Neogen's Mycotoxin Test Kits

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for Neogen's mycotoxin test kits, designed for researchers, scientists, and drug development professionals. The following sections offer step-by-step guides for the primary testing platforms, quantitative data summaries, and visual workflows to ensure accurate and efficient mycotoxin analysis.

Overview of this compound Mycotoxin Test Kits

This compound offers a comprehensive portfolio of user-friendly test kits for the detection of various mycotoxins.[1][2][3] The primary formats are the Reveal® Q+ line of lateral flow tests for rapid quantitative results and the Veratox® line of ELISA microwell assays for high-throughput quantitative analysis.[1][2]

  • Reveal® Q+ and Reveal® Q+ MAX: These are single-step lateral flow immunochromatographic assays that provide quantitative results in minutes. They are ideal for on-site testing and require minimal training and equipment. The Reveal Q+ MAX kits utilize a common water-based extraction for multiple mycotoxins, eliminating the need for hazardous solvents.

  • Veratox®: These are competitive direct enzyme-linked immunosorbent assays (CD-ELISA) that allow for the precise quantification of mycotoxins. Veratox kits are suitable for laboratory settings and can be used to test multiple samples simultaneously. High-sensitivity (HS) versions are available for detecting lower levels of contamination.

Quantitative Data Summary

The following tables summarize the quantitative performance of various this compound mycotoxin test kits.

Table 1: Reveal® Q+ MAX Quantitative Performance
MycotoxinProduct NameCatalog No.Quantitative RangeTesting Time
AflatoxinReveal® Q+ MAX for Aflatoxin80883–50 ppb6 minutes
Deoxynivalenol (DON)Reveal® Q+ for DON8385300–6000 ppb3 minutes
FumonisinReveal® Q+ for Fumonisin81850.2–6 ppm3 minutes
OchratoxinReveal® Q+ for Ochratoxin86852–20 ppb5 minutes
T-2/HT-2Reveal® Q+ for T-2/HT-2828550–600 ppb5 minutes
ZearalenoneReveal® Q+ for Zearalenone818525–1200 ppb5 minutes
Table 2: Veratox® Quantitative Performance
MycotoxinProduct NameCatalog No.Quantitative Range
AflatoxinVeratox® for Aflatoxin80305–50 ppb
Aflatoxin (High Sensitivity)Veratox® for Aflatoxin HS80311–8 ppb
Deoxynivalenol (DON)Veratox® for DON 2/383350.5–5 ppm
Deoxynivalenol (DON)Veratox® for DON 5/583311–30 ppm
FumonisinVeratox® for Fumonisin88800.25–6 ppm
OchratoxinVeratox® for Ochratoxin86302–25 ppb
T-2/HT-2Veratox® for T-2/HT-2823025–800 ppb
ZearalenoneVeratox® for Zearalenone813025–1000 ppb

Experimental Protocols

The following are detailed protocols for the Reveal® Q+ MAX and Veratox® test kits.

Reveal® Q+ MAX for Aflatoxin Protocol

This protocol is for the quantitative analysis of aflatoxin in various commodities.

Materials Provided:

  • 25 Reveal® Q+ MAX for Aflatoxin test strips

  • 25 red sample dilution cups

  • 25 clear sample cups

  • 1 bottle of sample diluent

  • 25 MAX 1 Aqueous Extraction packets

Materials Required but Not Provided:

  • Grinder

  • Scale

  • Timer

  • Pipettors and tips

  • Distilled or deionized water

  • Raptor® or AccuScan® reader

Procedure:

  • Sample Preparation:

    • Obtain a representative sample.

    • Grind the sample to a fine consistency.

    • Weigh out a 10 g sample.

  • Extraction:

    • Add the contents of one MAX 1 packet to the sample.

    • Add 50 mL of distilled or deionized water.

    • Shake vigorously for 3 minutes.

    • Allow the sample to settle and then filter to collect the extract.

  • Assay:

    • Add 100 µL of the sample diluent to a red dilution cup.

    • Add 100 µL of the sample extract to the red dilution cup and mix thoroughly.

    • Transfer 100 µL of the mixed sample from the red cup to a clear sample cup.

    • Place a new Reveal® Q+ MAX for Aflatoxin test strip into the clear sample cup.

    • Allow the strip to develop for 6 minutes.

  • Data Analysis:

    • Read the test strip using a this compound Raptor® or AccuScan® reader.

    • The reader will provide a quantitative result in parts per billion (ppb).

    • Samples with results greater than 50 ppb must be diluted and re-tested.

Reveal_Q_MAX_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_assay Assay Procedure cluster_analysis Data Analysis p1 Obtain Representative Sample p2 Grind Sample p1->p2 p3 Weigh 10g of Sample p2->p3 e1 Add MAX 1 Packet p3->e1 e2 Add 50mL Distilled Water e1->e2 e3 Shake for 3 Minutes e2->e3 e4 Filter to Collect Extract e3->e4 a1 100µL Diluent to Red Cup e4->a1 a2 100µL Extract to Red Cup & Mix a1->a2 a3 100µL from Red to Clear Cup a2->a3 a4 Insert Test Strip a3->a4 a5 Develop for 6 Minutes a4->a5 d1 Read Strip with Raptor®/AccuScan® a5->d1 d2 Obtain Quantitative Result (ppb) d1->d2 d3 Dilute if >50 ppb d2->d3

Caption: Reveal® Q+ MAX for Aflatoxin Workflow.

Veratox® for DON 2/3 Protocol

This protocol is for the quantitative analysis of deoxynivalenol (DON) in various commodities.

Materials Provided:

  • 48 antibody-coated wells

  • 48 red-marked mixing wells

  • 5 DON controls (0, 0.5, 1, 2, and 6 ppm)

  • 1 bottle of DON-HRP conjugate solution

  • 1 bottle of K-Blue® Substrate solution

  • 1 bottle of Red Stop Solution

Materials Required but Not Provided:

  • Grinder

  • Scale

  • Timer

  • Pipettors and tips

  • Distilled or deionized water

  • Microwell reader with a 650 nm filter

Procedure:

  • Sample Preparation:

    • Obtain a representative sample.

    • Grind the sample to a fine consistency.

    • Weigh out a 50 g sample.

  • Extraction:

    • Add 250 mL of distilled or deionized water to the sample.

    • Shake vigorously for 3 minutes.

    • Allow the sample to settle and then filter to collect the extract.

  • Assay:

    • Allow all reagents to warm to room temperature.

    • Place the required number of red-marked mixing wells and antibody-coated wells into a well holder.

    • Add 100 µL of the DON-HRP conjugate to each red-marked mixing well.

    • Add 100 µL of the controls and extracted samples to the corresponding red-marked mixing wells.

    • Mix well and transfer 100 µL from the red mixing wells to the clear antibody wells.

    • Incubate for 2 minutes at room temperature.

    • Wash the antibody wells thoroughly with deionized water 5 times.

    • Add 100 µL of K-Blue® Substrate to each antibody well and incubate for 3 minutes.

    • Add 100 µL of Red Stop Solution to each well to stop the reaction.

  • Data Analysis:

    • Wipe the bottom of the microwells and read the absorbance at 650 nm using a microwell reader.

    • The optical densities of the controls are used to generate a standard curve.

    • The DON concentration in the samples is determined by plotting their absorbance against the standard curve.

    • Sample results above 5 ppm must be diluted and re-tested.

Veratox_DON_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_assay Assay Procedure cluster_analysis Data Analysis p1 Obtain Representative Sample p2 Grind Sample p1->p2 p3 Weigh 50g of Sample p2->p3 e1 Add 250mL Distilled Water p3->e1 e2 Shake for 3 Minutes e1->e2 e3 Filter to Collect Extract e2->e3 a1 Add Conjugate to Red Wells e3->a1 a2 Add Controls/Samples to Red Wells a1->a2 a3 Mix and Transfer to Clear Wells a2->a3 a4 Incubate for 2 Minutes a3->a4 a5 Wash Wells 5x a4->a5 a6 Add Substrate & Incubate 3 Min a5->a6 a7 Add Stop Solution a6->a7 d1 Read Absorbance at 650nm a7->d1 d2 Generate Standard Curve d1->d2 d3 Determine DON Concentration d2->d3 d4 Dilute if >5 ppm d3->d4

Caption: Veratox® for DON 2/3 Workflow.

Validation and Verification

This compound's mycotoxin test kits have undergone rigorous validation for a wide range of commodities. It is recommended that users verify the performance of the test kits with their specific matrices. This compound offers technical support and services to assist with matrix feasibility studies and in-house validation. A comprehensive list of validated and verified commodities is available from this compound.

References

Application Notes and Protocols for Neogen's Environmental Monitoring Swabs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and performance data for utilizing Neogen's environmental monitoring swabs for hygiene verification and microbial surveillance. The information is intended to guide researchers, scientists, and drug development professionals in establishing effective environmental monitoring programs within their facilities.

Introduction to Environmental Monitoring

Environmental monitoring is a critical component of a comprehensive quality control program. It involves the systematic sampling and analysis of surfaces, air, and water to detect and enumerate microbial contaminants and organic residues. Proactive environmental monitoring helps to:

  • Verify the effectiveness of cleaning and sanitation procedures.

  • Identify and mitigate potential sources of contamination.

  • Prevent product cross-contamination.

  • Ensure compliance with regulatory standards.

  • Safeguard product quality and consumer safety.

This compound offers a portfolio of environmental monitoring solutions, including ATP (adenosine triphosphate) testing systems for rapid hygiene monitoring and traditional microbial swabs for the detection and enumeration of specific microorganisms.

ATP Hygiene Monitoring with AccuPoint® Advanced NG

The AccuPoint® Advanced Next Generation (NG) system provides a rapid and quantitative assessment of surface cleanliness by measuring ATP. ATP is an energy molecule found in all living cells and organic matter. The presence of ATP on a surface indicates the presence of biological residues, which can harbor microorganisms and compromise product quality.

Performance Data

The AccuPoint® Advanced NG system is a highly sensitive and reliable tool for hygiene verification. Its performance has been validated by the AOAC Research Institute.

Performance ParameterSpecificationSource
Limit of Detection (LOD) 4 CFU per swab for Listeria[1]
Default RLU Thresholds Pass: 0–149 RLU, Marginal: 150–299 RLU, Fail: ≥300 RLU[2]
Time to Result Under 60 minutes without enrichment for Listeria Right Now™[1]
Recommended RLU Thresholds for Food Processing Environments

While the default thresholds provide a general guideline, it is recommended that each facility establishes its own RLU limits based on the specific surfaces, products, and cleaning procedures. The following table provides suggested starting points for various food processing environments.[3]

Industry/EnvironmentSurface TypeSuggested Pass RLUSuggested Marginal RLUSuggested Fail RLU
Dairy Processing Stainless Steel (post-CIP)< 5050 - 100> 100
Fillers and Nozzles< 7575 - 150> 150
Meat Processing Conveyor Belts< 100100 - 250> 250
Cutting Surfaces< 150150 - 300> 300
Dry Production Mixing Vats< 200200 - 400> 400
Packaging Equipment< 150150 - 300> 300
Experimental Protocol: ATP Surface Testing
  • Power on the AccuPoint® Advanced NG instrument.

  • Select the appropriate test site from the pre-programmed list or choose a "quick test".

  • Remove an AccuPoint Advanced Surface Sampler from its packaging, being careful not to touch the swab tip.

  • Firmly swab a 10 x 10 cm (4 x 4 inch) area. For irregular surfaces, swab an area of equivalent size. Use a consistent swabbing pattern (e.g., crisscross) to ensure representative sampling.

  • Place the swab back into the sampler cartridge.

  • Activate the sampler by pushing the plunger down completely.

  • Gently swirl the sampler for 5 seconds to ensure the sample mixes with the reagent.

  • Insert the sampler into the AccuPoint® Advanced NG reader.

  • The instrument will automatically begin reading and display the result in Relative Light Units (RLU) within seconds.

  • Interpret the results based on your facility's established pass/marginal/fail thresholds.

ATP_Workflow cluster_sampling Sample Collection cluster_activation Swab Activation cluster_analysis Analysis A Identify Test Site B Swab 10x10 cm Area A->B C Insert Swab into Cartridge B->C D Activate Plunger C->D E Swirl to Mix D->E F Insert into Reader E->F G Read RLU Result F->G H Interpret Result G->H

ATP Testing Workflow

Microbial Monitoring with Enviro Swab® and Quick Swabs™

For the detection and enumeration of specific microorganisms, this compound offers the Enviro Swab® and Quick Swabs™. These swabs are pre-moistened with a neutralizing buffer to inactivate residual sanitizers and facilitate the recovery of viable organisms.

Microbial Recovery

The recovery of microorganisms from surfaces can be influenced by various factors, including the type of surface, the microorganism being sampled, the swab material, and the swabbing technique. It is recommended that facilities validate their sampling procedures to determine the recovery efficiency for their specific environmental conditions.

Experimental Protocol: Environmental Listeria Monitoring with Enviro Swab®

This protocol is a general guideline for the detection of Listeria species. It is important to follow the specific instructions for the chosen enrichment broth and detection method.

  • Sample Collection:

    • Aseptically remove an Enviro Swab® from its tube.

    • Thoroughly swab the target area (e.g., a 30 x 30 cm area in a drain or on equipment).

    • Return the swab to the tube.

  • Enrichment:

    • Aseptically transfer the swab head to a tube or bag containing a suitable enrichment broth for Listeria, such as LESS Plus Medium.[4]

    • Incubate the enrichment broth according to the manufacturer's instructions (e.g., 24-48 hours at 30-37°C).

  • Detection:

    • Following enrichment, proceed with a Listeria detection method, such as:

      • This compound's Molecular Detection System: Follow the kit instructions for sample lysis and analysis.

      • Plating on selective agar: Streak a loopful of the enriched broth onto a selective agar for Listeria (e.g., Modified Oxford Agar) and incubate as required.

      • This compound's Petrifilm™ Environmental Listeria Plate: Follow the product instructions for inoculation and incubation.

  • Interpretation:

    • Interpret the results based on the specific detection method used (e.g., presence/absence of a signal, characteristic colony morphology).

Experimental Protocol: Salmonella Surveillance with Quick Swabs™

This protocol outlines a general procedure for monitoring Salmonella in dry production environments.

  • Sample Collection:

    • Twist and pull to remove the Quick Swab™ from its casing.

    • Swab the target area. The swab can be used wet or dry.

    • Return the swab to the casing.

  • Sample Preparation and Enrichment:

    • Activate the Quick Swab™ by bending the snap-valve to release the Letheen broth.

    • Shake the swab for 10 seconds to mix the sample with the broth.

    • Aseptically transfer the entire volume of the Letheen broth to a larger volume of a suitable pre-enrichment broth for Salmonella, such as Buffered Peptone Water. The pre-moistened swabs contain Letheen neutralizing buffer to aid in bacterial recovery.

    • Incubate the pre-enrichment broth as recommended (e.g., 18-24 hours at 35-37°C).

    • Following pre-enrichment, transfer a portion of the broth to a selective enrichment broth for Salmonella (e.g., Rappaport-Vassiliadis Broth) and incubate.

  • Detection:

    • Proceed with a Salmonella detection method, such as:

      • This compound's Molecular Detection System: Follow the kit instructions.

      • Plating on selective agar: Streak a loopful of the selective enrichment onto a selective agar for Salmonella (e.g., XLD Agar) and incubate.

      • This compound's Petrifilm™ Salmonella Express Plate: Follow the product instructions.

  • Interpretation:

    • Interpret the results based on the chosen detection method.

HACCP_Logic cluster_haccp HACCP Program cluster_monitoring Environmental Monitoring as a Verification Procedure A Conduct Hazard Analysis B Identify Critical Control Points (CCPs) A->B C Establish Critical Limits B->C D Establish Monitoring Procedures C->D E Establish Corrective Actions D->E F Establish Verification Procedures E->F G Establish Record-Keeping F->G H ATP Swabbing F->H I Microbial Swabbing F->I

Environmental Monitoring in a HACCP Framework

Disclaimer: These application notes are intended for informational purposes only. It is the responsibility of the user to validate all methods for their specific applications and to ensure compliance with all applicable regulations. Always refer to the specific product instructions for detailed procedures and safety information.

References

Application Notes and Protocols for Neogen's Lateral Flow Allergen Tests

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview and protocols for the use of Neogen's Reveal® 3-D lateral flow devices for the qualitative detection of food allergens. The information is intended for researchers, scientists, and drug development professionals utilizing these assays for allergen detection in various samples.

Principle of the Assay

This compound's Reveal 3-D lateral flow tests are immunochromatographic assays designed for the rapid and simple detection of specific allergen proteins.[1] The test strip contains antibodies specific to the target allergen. When a sample extract is applied to the device, it migrates along the strip. If the target allergen is present, it will bind to specific antibody-particle complexes, forming a visible line in the test region.[1] The Reveal 3-D tests feature a three-line readout: a control line to confirm the test is working correctly, a test line to indicate the presence of the allergen, and an overload line to prevent false negatives in cases of high allergen concentration.[2]

Quantitative Data Summary

The following tables summarize the limit of detection (LOD) for various this compound Reveal 3-D allergen tests across different sample types. This data is compiled from this compound's validation reports and product information.

Table 1: Limit of Detection for Reveal 3-D for Total Milk
Sample TypeLimit of Detection (LOD)
Buffer5 ppm total milk
Stainless Steel Swab20 µ g/100 cm²
Soy Milk5 ppm total milk
Orange Juice5 ppm total milk
Clean-in-Place (CIP) Rinses5 ppm total milk
Sorbet5 ppm total milk
Table 2: Limit of Detection for Reveal 3-D for Soy
Sample TypeLimit of Detection (LOD)
Buffer5 ppm total soy
Stainless Steel, Plastic, Non-stick Surfaces2 µ g/100 cm²
Spiked Commodities and SanitizersPositive at 5 ppm
Table 3: Limit of Detection for Reveal 3-D for Egg
Sample TypeLimit of Detection (LOD)
Buffer and Food5 ppm whole egg
Stainless Steel, Plastic, Non-stick Surfaces10 µ g/100 cm² whole egg

Experimental Protocols

The following are detailed protocols for common applications of this compound's Reveal 3-D lateral flow allergen tests.

Protocol 1: Environmental Surface Swabbing

This protocol describes the procedure for collecting and testing samples from environmental surfaces.

Materials:

  • Reveal 3-D test kit (includes test devices, extraction buffer, sample tubes and caps, sterile swabs)

  • Swab wetting solution (if testing a dry surface)

Procedure:

  • Allow the test kit to come to room temperature for 20-30 minutes before use.

  • For each surface to be tested, label a sample tube.

  • Add the contents of one extraction buffer sachet to each labeled sample tube.

  • If swabbing a dry surface, moisten the swab with the provided swab wetting solution. For wet surfaces, do not pre-moisten the swab.

  • Define a 10 x 10 cm sampling area. Swab the entire area using a crosshatch technique (side-to-side and then top-to-bottom), rotating the swab as you sample.

  • Place the swab back into the sample tube containing the extraction buffer.

  • Break the swab shaft at the scored mark, leaving the swab tip in the tube.

  • Cap the tube securely and shake vigorously for one minute. The sample is now ready for testing.

  • Remove a Reveal 3-D test device from its foil pouch.

  • Fill the lid of the sample tube with the extracted sample.

  • Dip the test device into the liquid in the lid, ensuring the cavity is saturated.

  • Hold the device in the liquid until you see the liquid begin to migrate up the test window.

  • Place the device on a flat surface and allow it to develop for 5 minutes.

  • Read and interpret the results within one minute of the 5-minute development time.

Protocol 2: Clean-in-Place (CIP) Rinse Water Testing

This protocol outlines the steps for testing rinse water samples for the presence of allergens.

Materials:

  • Reveal 3-D test kit (includes test devices, extraction buffer, sample tubes and caps)

  • CIP rinse water sample

Procedure:

  • Ensure the test kit has reached room temperature.

  • Label a sample tube for each rinse water sample.

  • Add the entire contents of an extraction buffer sachet to each sample tube.

  • Thoroughly mix the CIP rinse water sample to ensure it is homogeneous.

  • Add 0.25 mL of the rinse water sample to the sample tube containing the extraction buffer.

  • Cap the tube and shake for one minute.

  • Proceed with steps 9-14 from Protocol 1 to test the sample.

Protocol 3: Food Sample Testing

This protocol provides a general procedure for testing food samples. Specific extraction protocols may vary depending on the food matrix and the target allergen. Always refer to the specific kit insert for detailed instructions.

Materials:

  • Reveal 3-D test kit

  • Reveal 3-D Food Buffer

  • Graduated 50 mL polypropylene test tubes

  • Grinder or blender for solid samples

Procedure:

  • Prepare a representative sample of the food product. For solid samples, this may involve grinding or blending to achieve a homogeneous mixture.

  • Weigh 2 g (or 2 mL for liquid samples) of the food sample into a 50 mL graduated test tube.

  • Add 20 mL of Reveal 3-D Food Buffer to the tube (18 mL for liquid samples).

  • Cap the tube securely and shake for one minute.

  • Allow the sample to settle.

  • For some allergens, a further dilution step may be required. For example, for gluten testing, add 800 µL of the sample extract to a new Reveal 3-D for Gluten Extraction Buffer bottle, cap, and invert to mix.

  • Proceed with steps 9-14 from Protocol 1 to test the prepared sample extract.

Visualizations

The following diagrams illustrate the experimental workflows for the protocols described above.

Environmental_Swabbing_Workflow cluster_prep Sample Preparation cluster_testing Testing Procedure start Start temp Equilibrate Kit to Room Temperature start->temp prep_tube Add Extraction Buffer to Sample Tube temp->prep_tube swab Swab 10x10 cm Area (Crosshatch Technique) prep_tube->swab extract Break Swab into Tube & Shake for 1 min swab->extract add_sample Fill Tube Lid with Extract extract->add_sample dip Dip Test Device in Lid add_sample->dip develop Place on Flat Surface & Develop for 5 min dip->develop read Interpret Results develop->read end End read->end

Environmental Swabbing Workflow

CIP_Rinse_Testing_Workflow cluster_prep Sample Preparation cluster_testing Testing Procedure start Start temp Equilibrate Kit to Room Temperature start->temp prep_tube Add Extraction Buffer to Sample Tube temp->prep_tube add_rinse Add 0.25 mL of Rinse Sample to Tube prep_tube->add_rinse extract Shake for 1 min add_rinse->extract add_sample Fill Tube Lid with Extract extract->add_sample dip Dip Test Device in Lid add_sample->dip develop Place on Flat Surface & Develop for 5 min dip->develop read Interpret Results develop->read end End read->end

CIP Rinse Testing Workflow

Food_Sample_Testing_Workflow cluster_prep Sample Preparation cluster_testing Testing Procedure start Start homogenize Homogenize Food Sample (Grind/Blend) start->homogenize weigh Weigh 2g of Sample into 50 mL Tube homogenize->weigh add_buffer Add 20 mL of Food Buffer weigh->add_buffer extract Shake for 1 min add_buffer->extract add_sample Fill Tube Lid with Extract extract->add_sample dip Dip Test Device in Lid add_sample->dip develop Place on Flat Surface & Develop for 5 min dip->develop read Interpret Results develop->read end End read->end

Food Sample Testing Workflow

References

Application Notes and Protocols for Neogen® Petrifilm® Plates

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

These application notes provide a detailed guide to the use of Neogen® Petrifilm® plates for microbial enumeration. This document outlines the principles of Petrifilm technology, provides step-by-step protocols for sample preparation, inoculation, and incubation, and offers a comprehensive guide to the interpretation of results for various Petrifilm plate types.

Introduction to this compound® Petrifilm® Technology

This compound® Petrifilm® plates are a sample-ready culture medium system that replaces traditional agar methods for microbial enumeration. They are designed to be a more efficient, convenient, and reliable alternative. The plates consist of a top and bottom film, with the bottom film coated with a gelling agent and nutrients. When a sample is added, the liquid spreads and the gelling agent solidifies, creating a self-contained environment for microbial growth. Indicator dyes in the medium facilitate the differentiation and enumeration of microbial colonies.

Experimental Protocols

Proper sample preparation is crucial for accurate results. The following is a general guideline; however, specific protocols may vary depending on the sample matrix.

  • Weigh or Pipette Sample: Aseptically weigh or pipette a representative portion of the sample into a sterile container.

  • Dilution: For many samples, a serial dilution is necessary to achieve a countable colony range.[1] Use an appropriate sterile diluent such as Butterfield's buffer, 0.1% peptone water, or physiological saline.[2]

    • A common initial dilution is 1:10 (e.g., 10g of sample in 90mL of diluent).

    • Perform subsequent serial dilutions as needed to achieve a target colony count within the recommended range for the specific Petrifilm plate.

  • Homogenization: Thoroughly mix the sample and diluent by stomaching, blending, or vigorous shaking to ensure a homogenous suspension.[1]

  • pH Adjustment: Check the pH of the diluted sample. If necessary, adjust the pH to the range specified in the product instructions for the particular Petrifilm plate being used.[1][3] This is important as the indicator dyes in the plates are pH-sensitive.

  • Plate Placement: Place the Petrifilm plate on a flat, level surface.

  • Inoculation: Lift the top film and, with the pipette held perpendicular to the plate, dispense 1 mL of the prepared sample onto the center of the bottom film.

  • Spreading: Gently roll the top film down onto the sample, being careful to avoid trapping air bubbles. Place the appropriate spreader on the center of the top film (flat side down for most plates, recessed side down for others) and press gently to distribute the inoculum evenly over the circular growth area. Do not slide the spreader across the film.

  • Solidification: Leave the plate undisturbed for at least one minute to allow the gel to form.

  • Incubation: Incubate the plates in a horizontal position with the clear side up. Stacks should not exceed 20 plates. Refer to the table below for specific incubation times and temperatures for various Petrifilm plates.

Quantitative Data Summary
Petrifilm Plate TypeTarget MicroorganismIncubation TimeIncubation TemperatureCountable Range
Aerobic Count (AC) Total Aerobic Bacteria48 ± 2 hours35°C ± 1°C25-250 colonies
Rapid Aerobic Count (RAC) Total Aerobic Bacteria24 ± 2 hours35°C ± 1°C25-250 colonies
E. coli/Coliform Count (EC) E. coli and Coliforms24-48 ± 2 hours35°C ± 1°C15-150 colonies
Rapid Coliform Count (RCC) Coliforms6-24 ± 2 hours35°C ± 1°C10-100 colonies
Enterobacteriaceae Count (EB) Enterobacteriaceae24 ± 2 hours37°C ± 1°C15-100 colonies
Yeast and Mold (YM) Yeast and Molds3-5 days20-25°C15-150 colonies
Staph Express Count (STX) Staphylococcus aureus24 ± 2 hours37°C ± 1°C15-150 colonies

Visual Guides and Interpretation

General Petrifilm Workflow

The following diagram illustrates the standard workflow for using this compound® Petrifilm® plates, from sample preparation through to the final interpretation of results.

G cluster_prep Sample Preparation cluster_plate Plating cluster_analysis Analysis A Sample Collection B Dilution A->B C Homogenization B->C D Inoculate Petrifilm Plate C->D E Spread Sample D->E F Allow Gel to Solidify E->F G Incubate F->G H Enumerate Colonies G->H I Interpret Results H->I

Figure 1: General workflow for this compound® Petrifilm® plate usage.
Interpretation of Petrifilm E. coli/Coliform Count (EC) Plates

The diagram below provides a guide to interpreting the results observed on an E. coli/Coliform Count Petrifilm plate.

G cluster_interpretation Petrifilm EC Plate Interpretation start Observe Plate After Incubation colony_type Identify Colony Type start->colony_type red_gas Red Colony with Gas colony_type->red_gas  Red with Gas blue_gas Blue Colony with Gas colony_type->blue_gas  Blue with Gas red_no_gas Red Colony without Gas colony_type->red_no_gas  Red without Gas result_coliform Coliform red_gas->result_coliform result_ecoli E. coli blue_gas->result_ecoli result_non_coliform Non-Coliform red_no_gas->result_non_coliform

Figure 2: Interpretation guide for E. coli/Coliform Count plates.
Troubleshooting Common Petrifilm Issues

This decision tree outlines steps to troubleshoot common problems encountered during the use of Petrifilm plates.

G cluster_troubleshooting Petrifilm Troubleshooting Guide start Observe Issue issue_tntc Too Numerous to Count (TNTC) start->issue_tntc  High Colony Density issue_bubbles Irregular Bubbles start->issue_bubbles  Air Pockets issue_color Unusual Color Change start->issue_color  Atypical Background solution_tntc Dilute Sample Further issue_tntc->solution_tntc solution_bubbles Refine Inoculation Technique issue_bubbles->solution_bubbles solution_color Check Sample pH issue_color->solution_color

Figure 3: Decision tree for troubleshooting common Petrifilm issues.
Detailed Interpretation Guide

  • Aerobic Count (AC) and Rapid Aerobic Count (RAC) Plates: All red colonies are counted, regardless of size or intensity.

  • E. coli/Coliform Count (EC) Plates:

    • Coliforms: Red colonies associated with gas bubbles are counted as coliforms. Gas bubbles will be closely associated with the colony.

    • E. coli: Blue colonies associated with gas bubbles are counted as E. coli. The blue color is due to the activity of the enzyme glucuronidase.

    • Do not count colonies on the foam dam as they are not subjected to the selective conditions of the medium.

  • Rapid Coliform Count (RCC) Plates:

    • Colonies appear as red colonies associated with gas.

    • Acid production from coliforms will cause the pH indicator in the gel to change from red-orange to yellow, which can provide a presumptive indication of coliforms.

  • Enterobacteriaceae Count (EB) Plates:

    • Enterobacteriaceae appear as red colonies with associated gas bubbles and/or yellow acid zones.

    • As the count increases, the gel color may lighten from purple to yellow or cream-colored.

  • Too Numerous to Count (TNTC): Plates with colony counts exceeding the recommended range should be recorded as TNTC. For a more accurate count, further dilution of the sample is required. High colony numbers can lead to a uniform color change of the gel, making individual colonies difficult to distinguish.

Storage and Handling
  • Unopened Pouches: Store unopened pouches at refrigerated temperatures (≤8°C).

  • Opened Pouches: After opening, fold over the end of the pouch and seal with adhesive tape. Store resealed pouches in a cool, dry place for no longer than four weeks. Do not refrigerate opened pouches to prevent condensation.

Disposal

Used Petrifilm plates should be treated as biohazardous waste and disposed of according to your institution's and local regulations. Autoclaving is a common method for decontamination.

References

Application Notes and Protocols for Neogen Genomic Services

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the submission of various sample types for genomic analysis at Neogen. Adherence to these guidelines is crucial for ensuring the quality and accuracy of the genomic data generated.

Sample Submission Workflow

The overall process for submitting samples to this compound for genomic analysis follows a clear workflow, from initial consultation to the final delivery of data. This process is designed to be efficient and to ensure sample integrity throughout.[1]

Sample Submission Workflow cluster_client Researcher/Client cluster_this compound This compound Genomics Contact this compound Contact this compound Order Collection Kit Order Collection Kit Contact this compound->Order Collection Kit Consultation Collect Samples Collect Samples Order Collection Kit->Collect Samples Receive Kit Complete Submission Form Complete Submission Form Collect Samples->Complete Submission Form Prepare for Shipping Ship Samples Ship Samples Complete Submission Form->Ship Samples Receive Samples Receive Samples Ship Samples->Receive Samples Track Shipment Sample QC Sample QC Receive Samples->Sample QC DNA Extraction DNA Extraction Sample QC->DNA Extraction Pass Genomic Analysis Genomic Analysis DNA Extraction->Genomic Analysis Data Delivery Data Delivery Genomic Analysis->Data Delivery

Caption: General workflow for sample submission to this compound Genomics.

Sample Type and Collection Protocols

This compound accepts a variety of sample types for genomic analysis. The appropriate collection protocol must be followed to ensure the quality of the resulting DNA.

Tissue Samples (Tissue Sampling Units - TSUs)

Tissue samples collected using Allflex Tissue Sampling Units (TSUs) are a preferred method for many livestock species due to the high quality of DNA obtained and the ease of collection.[2]

Experimental Protocol for TSU Sample Collection:

  • Load the Applicator: Insert a new TSU into the applicator according to the manufacturer's instructions.

  • Animal Restraint: Properly restrain the animal to ensure safety and accurate sample collection.

  • Sample Site Preparation: Clean the ear with a dry cloth to remove any dirt or debris. Avoid using chemicals like bleach, which can degrade DNA. For newborn animals, ensure the ear is clean of any maternal tissue or fluids.[3]

  • Sample Collection: Place the TSU applicator on the ear, avoiding major blood vessels and tattoos, approximately one inch from the edge of the ear. Squeeze the handles in a quick, fluid motion to collect the tissue sample.[3][4]

  • Confirmation: Before releasing the animal, visually inspect the TSU to confirm that the tissue sample is present and submerged in the buffer.

  • Storage and Shipping: Store collected TSUs at room temperature, away from direct sunlight, for up to 12 months. For longer-term storage, freezing is recommended. Ship TSUs in a padded envelope or box.

Hair Samples

Hair follicles are a reliable source of DNA.

Experimental Protocol for Hair Sample Collection:

  • Sample Location: Pull hair from the tail switch of the animal. Do not cut the hair , as the DNA is in the root follicles.

  • Sample Quantity: Collect approximately 30-60 hairs with visible roots.

  • Sample Preparation: Ensure the hair is clean and free of fecal matter or dirt.

  • Using the Hair Card: Open the this compound hair sample card and place the root ends of the hair in the designated area. Seal the card as instructed.

  • Labeling: Clearly label the hair card with the animal's ID.

Blood Samples

Blood samples can be submitted as whole blood in tubes or on this compound's specialized blood cards.

Experimental Protocol for Blood Card Sample Collection:

  • Animal Restraint: Properly restrain the animal.

  • Sample Site Preparation: Clean the intended puncture site (e.g., ear vein, underside of the tail) to remove dirt and manure.

  • Blood Collection: Use a sterile needle or lancet to puncture a blood vessel. Collect 2-3 drops of blood onto the designated area of the blood card. Do not smear the blood on the card.

  • Drying: Allow the blood card to air dry completely before closing the cover.

  • Labeling: Label the card with the animal's ID.

Experimental Protocol for Whole Blood Tube Collection:

  • Tube Type: Use an EDTA (purple top) tube for blood collection.

  • Volume: A minimum of 1 mL of whole blood is required.

  • Labeling: Label the tube clearly with the animal's ID.

  • Shipping: If shipping in extreme temperatures, include a cold pack with the sample.

Semen Samples

Semen is an acceptable source of DNA.

Experimental Protocol for Semen Sample Submission:

  • Straws: Send a full, unused semen straw. To protect it during shipping, it is recommended to place the straw inside an empty pen barrel.

  • Tubes: If not in a straw, send at least 0.1 mL of semen in a microcentrifuge tube. Seal the cap with parafilm to prevent leakage.

  • Shipping: Semen can typically be shipped at ambient temperature. However, for long shipping durations or in extreme heat, include a cold pack.

Cheek (Buccal) Swabs

For some species, such as canines and felines, cheek swabs are a non-invasive method for DNA collection.

Experimental Protocol for Cheek Swab Collection:

  • Preparation: Withhold food from the animal for at least 30 minutes prior to sampling.

  • Collection: Use two sterile bristle swabs per animal. Place the swab between the cheek and gum and roll firmly for 15 seconds to collect cheek cells.

  • Drying: Allow the swabs to air dry for at least 5 minutes before placing them back in their packaging.

  • Labeling: Label the swab packaging with the animal's ID.

Purified DNA

This compound also accepts previously extracted DNA.

Quantitative Sample Requirements

The following table summarizes the quantitative requirements for various sample types.

Sample TypeMinimum QuantityRecommended ConcentrationStorage and Shipping
Tissue (TSU) 1 ear notch per TSUN/ARoom temperature (up to 12 months); Freeze for long-term
Hair 30-60 folliclesN/ARoom temperature
Blood Card 2-3 dropsN/AAir dry completely before shipping at room temperature
Whole Blood 1 mLN/AShip with a cold pack in extreme temperatures
Semen 1 full straw or >0.1 mLN/AAmbient temperature; use a cold pack for long/hot shipments
Cheek Swabs 2 swabs per animalN/AAir dry before shipping at room temperature
Purified DNA 300 ng20 ng/µLShip dried down or frozen on dry ice; overnight shipping is preferred

Laboratory Protocols

The following are generalized protocols for DNA extraction and quality control. Specific methodologies at this compound may vary.

DNA Extraction

The goal of DNA extraction is to isolate high-quality genomic DNA from the submitted sample, free of contaminants that could inhibit downstream applications.

DNA Extraction Workflow Sample Lysis Sample Lysis Protein Removal Protein Removal Sample Lysis->Protein Removal Release DNA DNA Precipitation DNA Precipitation Protein Removal->DNA Precipitation Purify DNA Wash DNA Wash DNA Precipitation->DNA Wash Isolate DNA Elution Elution DNA Wash->Elution Remove Salts

Caption: A generalized workflow for genomic DNA extraction.

Experimental Protocol for DNA Extraction (General):

  • Lysis: The first step is to break open the cells to release the DNA. This is typically achieved using a lysis buffer containing detergents and enzymes like Proteinase K, often in conjunction with heat.

  • Protein Removal: Proteins and other cellular debris are removed from the lysate. This can be done through various methods, including precipitation with salts or enzymatic digestion.

  • DNA Precipitation: The DNA is precipitated out of the solution, usually with isopropanol or ethanol.

  • Washing: The precipitated DNA is washed with ethanol to remove any remaining salts or contaminants.

  • Elution: The purified DNA is resuspended in a low-salt buffer or nuclease-free water.

DNA Quality Control

After extraction, the quantity and quality of the DNA are assessed.

Experimental Protocol for DNA QC:

  • Quantification: DNA concentration is measured using a fluorometric method, such as a Qubit or PicoGreen assay, for higher accuracy than spectrophotometry.

  • Purity Assessment: The purity of the DNA is assessed using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio is used to assess protein contamination, with an ideal ratio being ~1.8. The A260/A230 ratio indicates contamination with salts or organic solvents, with an ideal ratio between 2.0 and 2.2.

  • Integrity Assessment: The integrity of the DNA is checked by running an aliquot on an agarose gel. High-quality genomic DNA should appear as a single, high-molecular-weight band with minimal smearing.

Data Presentation and Analysis

Upon completion of the genomic analysis, the data is processed and delivered to the client in the agreed-upon format. This compound's data services team performs quality assurance checks on the data before its release.

For further inquiries or to initiate a project, please contact your nearest this compound Genomics laboratory.

References

Troubleshooting & Optimization

Neogen ELISA Kit Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Neogen ELISA Kits. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments. Below you will find frequently asked questions and detailed troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a this compound sandwich ELISA kit?

A1: this compound's sandwich ELISA (Enzyme-Linked Immunosorbent Assay) kits are used for the quantitative analysis of various analytes, including proteins, hormones, and allergens. The target analyte in a sample is "sandwiched" between two antibodies: a capture antibody coated on the microplate wells and a detection antibody conjugated to an enzyme. The addition of a substrate results in a color change that is proportional to the amount of analyte present in the sample.[1][2][3][4][5]

Q2: How should I store my this compound ELISA kit?

A2: Most this compound ELISA kits and their components should be stored at 2-8°C. It is important not to freeze the kit components. Always refer to the kit insert for specific storage instructions for each component.

Q3: Can I use reagents from different this compound ELISA kits?

A3: No, you should not mix reagents or components from different this compound ELISA kits. Each kit is designed to work as a complete set, and mixing components can lead to inaccurate results.

Q4: What is the shelf life of this compound's K-Blue® Substrate?

A4: The Enhanced K-Blue® TMB Substrate has a minimum shelf life of 48 months when stored at 2-8°C. The K-Blue Aqueous TMB Substrate is stable for a minimum of 36 months under the same storage conditions.

General Experimental Workflow

The following diagram illustrates a typical workflow for a this compound sandwich ELISA experiment.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents_Room_Temp Bring all reagents to room temperature Prepare_Standards Prepare standard dilutions Reagents_Room_Temp->Prepare_Standards Prepare_Samples Prepare samples (including extraction if needed) Prepare_Standards->Prepare_Samples Add_Standards_Samples Add standards and samples to wells Prepare_Samples->Add_Standards_Samples Incubate_1 Incubate Add_Standards_Samples->Incubate_1 Sample Incubation Wash_1 Wash wells Incubate_1->Wash_1 Add_Conjugate Add enzyme conjugate Wash_1->Add_Conjugate Incubate_2 Incubate Add_Conjugate->Incubate_2 Conjugate Incubation Wash_2 Wash wells Incubate_2->Wash_2 Add_Substrate Add substrate solution Wash_2->Add_Substrate Incubate_3 Incubate in the dark Add_Substrate->Incubate_3 Color Development Add_Stop_Solution Add stop solution Incubate_3->Add_Stop_Solution Read_Plate Read plate at specified wavelength Add_Stop_Solution->Read_Plate Plot_Curve Plot standard curve Read_Plate->Plot_Curve Calculate_Results Calculate sample concentrations Plot_Curve->Calculate_Results

General this compound ELISA Kit Workflow

Troubleshooting Guides

High Background

Q: My blank wells are showing a high absorbance reading. What could be the cause?

A: High background can obscure results and is often caused by a few common issues. Below are the potential causes and solutions.

Potential CauseRecommended Solution
Insufficient Washing Ensure all wells are completely filled and aspirated during each wash step. Increase the number of washes from three to five, especially if using an automated plate washer. Tap the plate on a lint-free towel to remove any residual wash buffer.
Contaminated Substrate The TMB substrate is sensitive to light and contamination. Always pour the required amount of substrate into a separate, clean container; never pipette directly from the bottle. Store the substrate protected from light.
Incorrect Reagent Concentrations Using too much enzyme conjugate can lead to high background. Ensure all reagents are prepared according to the kit instructions.
Cross-Contamination Avoid touching the inside of the wells with pipette tips. Use fresh pipette tips for each standard, sample, and reagent.
Improper Incubation Incubation times that are too long or temperatures that are too high can increase background signal. Adhere strictly to the incubation times and temperatures specified in the kit protocol.
Low Signal or No Color Development

Q: I am seeing very low or no color development in my standards and samples. What should I do?

A: A weak or absent signal can indicate a problem with one or more steps in the assay.

Potential CauseRecommended Solution
Expired or Improperly Stored Reagents Check the expiration dates on all kit components. Ensure the kit has been stored at the recommended temperature (typically 2-8°C).
Incorrect Reagent Preparation Ensure that concentrated reagents, such as wash buffer and enzyme conjugates, were diluted correctly according to the kit manual.
Reagents Not at Room Temperature All reagents should be brought to room temperature before use to ensure optimal activity.
Omission of a Key Reagent Double-check that all required reagents (e.g., enzyme conjugate, substrate) were added in the correct order.
Improper Incubation Conditions Incubation times that are too short or temperatures that are too low can result in a weak signal. Use a calibrated incubator and a timer to ensure accurate incubation.
Stop Solution Not Added For endpoint assays that require a stop solution, its absence will result in the color not developing properly or fading.
High Variation (CV%)

Q: My duplicate or triplicate samples are showing high variability. How can I improve my precision?

A: High coefficient of variation (CV%) between replicates can compromise the reliability of your results.

Potential CauseRecommended Solution
Inconsistent Pipetting Ensure your pipettes are calibrated. When pipetting, rinse the tip with the reagent three times before dispensing into the well. Use a multichannel pipette for adding reagents like the conjugate and substrate to minimize timing differences across the plate.
Inadequate Mixing Gently shake the plate after adding reagents to ensure a homogenous solution in each well.
Partial Well Washing Ensure that the wash buffer is dispensed with sufficient force to wash the entire well surface and that all liquid is thoroughly aspirated after each wash.
Bubbles in Wells Check for and remove any air bubbles in the wells before reading the plate, as they can interfere with the optical density readings.
Edge Effects

Q: The absorbance readings in the outer wells of my plate are consistently higher or lower than the inner wells. How can I prevent this?

A: "Edge effects" are often caused by uneven temperature distribution or evaporation across the plate.

Potential CauseRecommended Solution
Uneven Temperature Ensure the microplate is at room temperature before starting the assay. During incubation, place the plate in the center of the incubator, away from the walls, to ensure even heating. Avoid stacking plates during incubation.
Evaporation Use a plate sealer or plastic film to cover the plate during incubation steps to prevent evaporation from the wells, especially the outer ones.

Troubleshooting Logic

The following diagram provides a logical workflow for troubleshooting common ELISA issues.

Troubleshooting_Logic cluster_problems Problem Category cluster_causes Potential Causes Start Assay Problem Identified High_Background High Background Start->High_Background Low_Signal Low/No Signal Start->Low_Signal High_CV High Variability (CV%) Start->High_CV Washing Check Washing Protocol High_Background->Washing Reagents Check Reagents (Prep, Storage, Expiry) High_Background->Reagents Incubation Check Incubation (Time, Temp) High_Background->Incubation Contamination Check for Contamination High_Background->Contamination Low_Signal->Reagents Low_Signal->Incubation Pipetting Check Pipetting Technique Low_Signal->Pipetting High_CV->Washing High_CV->Pipetting Solution Implement Solution & Re-run Assay Washing->Solution Reagents->Solution Incubation->Solution Pipetting->Solution Contamination->Solution

ELISA Troubleshooting Decision Tree

Experimental Protocols & Data Tables

The following tables summarize key quantitative parameters from various this compound ELISA kit instructions. Always refer to the specific kit insert for the most accurate and detailed protocol.

Table 1: Incubation Times and Temperatures
Kit NameSample IncubationConjugate IncubationSubstrate Incubation
Histamine ELISA 45 min @ RT (18-30°C)(Combined with sample)Not specified separately
Cortisol ELISA 1 hour @ RT(Combined with sample)30 min @ RT
Testosterone ELISA 1 hour @ RT(Combined with sample)30 min @ RT
Veratox for Histamine 10 min @ RT(Combined with sample)10 min @ RT
Veratox for Fumonisin 10 min @ RT(Combined with sample)5 min @ RT
Veratox for Aflatoxin 2 min @ RT(Combined with sample)3 min @ RT
Veratox for Mustard Allergen 10 min @ RT10 min @ RT10 min @ RT

RT = Room Temperature

Table 2: Reagent Volumes and Washing Protocol
Kit NameSample/Standard VolumeConjugate VolumeSubstrate VolumeStop Solution VolumeWashing Steps
Histamine ELISA 50 µL50 µL150 µL100 µL3 x 300 µL
Cortisol ELISA 50 µL50 µL150 µL50-100 µL3 x 300 µL
Testosterone ELISA 50 µL50 µL150 µL50-100 µL3 x 300 µL
Veratox Kits 100 µL (transferred)100 µL100 µL100 µL5x with deionized water

Note: The Veratox kits often involve a pre-incubation step in mixing wells before transfer to the antibody wells.

For further assistance, please contact your local this compound representative.

References

Neogen Molecular Detection System Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Neogen Molecular Detection System.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue: Positive Result in Negative Control (No Template Control - NTC)

A positive result in your negative control indicates potential contamination.

  • Question: What should I do if my negative control shows a positive result? Answer: A positive negative control invalidates the run. It is crucial to identify and eliminate the source of contamination before repeating the assay.

  • Question: What are the potential sources of contamination? Answer:

    • Cross-contamination from positive samples: Ensure proper aseptic techniques are followed. Change pipette tips between every sample.

    • Contaminated reagents or consumables: Use dedicated and properly stored reagents. Ensure all tubes and tips are sterile.

    • Environmental contamination: Decontaminate work surfaces and equipment regularly with a 1-5% bleach solution or a DNA removal solution.[1] It is recommended to physically separate pre- and post-amplification areas.

  • Question: How can I prevent contamination? Answer:

    • Always wear gloves and change them frequently.

    • Use aerosol-resistant pipette tips.

    • Never open tubes containing amplified product after the run is complete.

    • Maintain a unidirectional workflow, moving from clean areas (reagent preparation) to dirty areas (sample addition and analysis).

Issue: Inconsistent or Unexpected Results

Inconsistent results can stem from various factors, from sample preparation to assay execution.

  • Question: My results are inconsistent between runs. What could be the cause? Answer: Inconsistent results can be due to variability in sample enrichment, improper sample lysis, or issues with reagent handling. Ensure that the enrichment time and temperature are strictly followed as per the protocol for the specific assay and sample type. Verify that the lysis step is performed correctly, as incomplete lysis can lead to insufficient DNA for detection. Always ensure reagents are properly thawed and mixed before use.

  • Question: I am getting a "signal-error" or "inspect" result. What does this mean and what should I do? Answer: A "signal-error" or "inspect" result indicates an issue with the reaction in that specific well. The system's software flags these results when the amplification curve does not conform to the expected profile. In such cases, it is recommended to repeat the test for the specific sample. If the issue persists, it may be necessary to investigate potential sample inhibition or issues with the specific reagent tube.[2]

  • Question: Could my sample matrix be inhibiting the reaction? Answer: Yes, complex matrices can contain substances that inhibit the amplification reaction. If you suspect inhibition, you may need to perform a 1:2 dilution of the enriched sample with sterile enrichment broth before proceeding with the lysis step. For environmental samples with neutralizing buffer containing aryl sulfonate complex, a dilution is required.[1]

Frequently Asked Questions (FAQs)

General

  • Question: What is the underlying technology of the this compound Molecular Detection System? Answer: The system utilizes Loop-Mediated Isothermal Amplification (LAMP) technology.[3] This method allows for rapid amplification of DNA at a constant temperature, eliminating the need for thermal cycling.

  • Question: What is the typical time to obtain results? Answer: For most assays, presumptive positive results can be obtained in as little as 15 minutes after starting the instrument run, with negative results confirmed at the end of the run (typically 60-75 minutes).[4]

Hardware and Software

  • Question: What routine maintenance is required for the instrument? Answer: The instrument itself requires minimal maintenance. However, it is crucial to keep the heating and cooling blocks clean and free of debris. Regular decontamination of the instrument surface is also recommended. For preventative maintenance and calibration, contact this compound support.

  • Question: Are there specific software requirements? Answer: Yes, the software must be installed on a compatible Windows operating system. For detailed system requirements, refer to the user manual. This compound provides software updates, and it is important to ensure you are using the latest version.

Data Presentation

Table 1: Inclusivity and Exclusivity of the this compound Molecular Detection Assay 2 - Salmonella Enteritidis/Salmonella Typhimurium

Target OrganismNumber of Strains TestedExpected ResultObserved Result
Salmonella Enteritidis50Positive for SE assay, Negative for ST assayAll 50 strains produced the expected results.
Salmonella Typhimurium (including monophasic variant)53Positive for ST assay, Negative for SE assayAll 53 strains produced the expected results.
Non-SE/ST Salmonella and other Enterobacteriaceae35Negative for both SE and ST assaysAll 35 strains produced negative results in both assays.

Experimental Protocols

Key Experiment: Detection of Salmonella in Food and Environmental Samples

This protocol provides a general overview. Specific enrichment times and temperatures may vary depending on the sample type and validation method (e.g., AOAC, NF VALIDATION).

  • Enrichment:

    • Aseptically add the sample to pre-warmed Buffered Peptone Water (BPW) ISO.

    • Incubate at the specified temperature and duration according to the validated protocol for your matrix. For example, for raw ground beef, enrichment is typically at 41.5 ± 1°C for 10-18 hours.

  • Lysis:

    • Transfer 20 µL of the enriched sample into a lysis tube.

    • Heat the lysis tubes at 100°C for 15 minutes.

    • Cool the lysis tubes for 5 minutes.

  • Amplification and Detection:

    • Transfer 20 µL of the lysate into a reagent tube containing the lyophilized LAMP reagents.

    • Place the reagent tubes into the this compound Molecular Detection Instrument.

    • Start the run using the software. The instrument will maintain a constant temperature and monitor for amplification in real-time.

Visualizations

Experimental_Workflow cluster_pre_enrichment Sample Preparation & Enrichment cluster_lysis Lysis cluster_amplification Amplification & Detection Sample 1. Collect Sample Enrich 2. Enrich in Broth Sample->Enrich Transfer_Lysis 3. Transfer to Lysis Tube Enrich->Transfer_Lysis Heat 4. Heat at 100°C Transfer_Lysis->Heat Cool 5. Cool Heat->Cool Transfer_Reagent 6. Transfer to Reagent Tube Cool->Transfer_Reagent Load 7. Load into Instrument Transfer_Reagent->Load Run 8. Start Run Load->Run Results 9. View Real-Time Results Run->Results Troubleshooting_Positive_NTC Start Positive Result in Negative Control (NTC) Invalidate Invalidate the entire run Start->Invalidate Investigate Investigate Source of Contamination Invalidate->Investigate Decontaminate Decontaminate workspace, pipettes, and equipment Investigate->Decontaminate Reagents Check reagents and consumables for contamination Investigate->Reagents Technique Review laboratory technique for aseptic practices Investigate->Technique Repeat Repeat the assay with new controls Decontaminate->Repeat Reagents->Repeat Technique->Repeat

References

Optimizing Neogen Genomics Workflow for High-Throughput Sequencing: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Neogen's high-throughput sequencing services. The information is designed to help you navigate and resolve common issues encountered during your genomics experiments.

Troubleshooting Guides & FAQs

This section addresses specific problems that may arise during sample preparation, library construction, sequencing, and data analysis.

Sample Preparation and Quality Control

Question: What are the common causes of poor-quality sequencing data related to the initial sample?

Answer: The quality of your starting material is critical for successful high-throughput sequencing.[1] Poor quality can often be traced back to the initial sample collection and DNA/RNA extraction steps. Key factors include:

  • Sample Handling and Storage: Improper handling and storage of biological samples can lead to nucleic acid degradation. It is crucial to follow recommended guidelines for sample collection and preservation to maintain the integrity of the DNA or RNA.

  • DNA/RNA Purity: Contaminants such as proteins, phenol, ethanol, and salts can inhibit the enzymatic reactions in subsequent library preparation steps.[2] It is essential to use a robust extraction method that yields pure nucleic acids.

  • Nucleic Acid Integrity: Degraded DNA or RNA will result in fragmented libraries and uneven sequencing coverage. The integrity of your nucleic acids should be assessed prior to library preparation.

Question: How can I assess the quality of my DNA/RNA samples before submitting them to this compound?

Answer: Several methods are available to evaluate the quality and quantity of your nucleic acid samples:

  • Spectrophotometry: Instruments like the NanoDrop can assess the purity of a sample by measuring absorbance at different wavelengths. The A260/A280 ratio is used to detect protein contamination, while the A260/A230 ratio can indicate the presence of other contaminants like phenol or salts.[1]

  • Fluorometric Quantification: Methods like Qubit or PicoGreen provide a more accurate measurement of DNA or RNA concentration by using fluorescent dyes that specifically bind to the target nucleic acid.[3][4]

  • Gel Electrophoresis: Running your sample on an agarose gel can provide a visual assessment of its integrity. A clear, high-molecular-weight band indicates intact DNA or RNA, while a smear suggests degradation.

  • Automated Electrophoresis: Systems like the Agilent Bioanalyzer or TapeStation provide detailed information on the size distribution and integrity of your nucleic acid samples, often generating a quality score such as the RNA Integrity Number (RIN) or DNA Integrity Number (DIN).

Library Preparation

Question: My sequencing library yield is consistently low. What are the potential causes and how can I troubleshoot this?

Answer: Low library yield is a common issue that can halt a sequencing project. The following are potential causes and troubleshooting steps:

  • Inaccurate Quantification of Input DNA/RNA: Overestimation of the starting material can lead to suboptimal enzyme-to-substrate ratios during library preparation, resulting in low yield. Always use a reliable quantification method like Qubit.

  • Poor Quality of Starting Material: Degraded or contaminated nucleic acids can inhibit enzymatic reactions, leading to inefficient library construction. Re-extraction or further purification of the sample may be necessary.

  • Suboptimal Library Preparation Protocol: Ensure that you are strictly following the recommended protocol for the specific library preparation kit being used. Deviations in incubation times, temperatures, or reagent concentrations can significantly impact yield.

  • Loss of Material During Clean-up Steps: Bead-based purification steps can lead to sample loss if not performed carefully. Ensure proper mixing of beads and sample, and avoid aspirating beads during washing and elution steps.

Question: I am observing a high proportion of adapter-dimers in my sequencing library. What can I do to prevent this?

Answer: Adapter-dimers are short fragments formed by the ligation of sequencing adapters to each other, which can compete with your library fragments for sequencing resources. To minimize their formation:

  • Optimize Adapter-to-Insert Ratio: Using an appropriate molar ratio of adapters to DNA fragments is crucial. Too high a concentration of adapters can lead to increased dimer formation.

  • Perform Stringent Size Selection: After adapter ligation, a thorough size selection step using beads or gel electrophoresis can effectively remove short adapter-dimer fragments.

  • Ensure High-Quality Input DNA: Starting with a sufficient amount of high-quality, fragmented DNA will favor the ligation of adapters to the target fragments over self-ligation.

Sequencing and Data Analysis

Question: My sequencing run has a low percentage of reads passing filter (%PF). What does this indicate?

Answer: A low %PF suggests that a significant portion of the clusters on the flow cell did not produce high-quality sequencing data. This can be caused by:

  • Suboptimal Library Quality: The presence of adapter-dimers, library fragments that are too long or too short, or other contaminants can lead to poor cluster formation and low signal intensity.

  • Inaccurate Library Quantification: Over- or under-clustering of the flow cell due to incorrect library quantification can result in a low %PF.

  • Sequencing Instrument Issues: While less common, problems with the sequencing instrument itself can also contribute to a low %PF.

Question: The imputation accuracy for my low-pass sequencing data is lower than expected. How can I troubleshoot this?

Answer: Imputation accuracy in low-pass sequencing is dependent on several factors:

  • Reference Panel Quality: The quality and diversity of the reference panel used for imputation are critical. Ensure that the reference panel is appropriate for the species and population you are studying.

  • Sequencing Coverage: While low-pass sequencing uses lower coverage, extremely low or uneven coverage can negatively impact imputation accuracy.

  • Variant Quality Control: Rigorous filtering of low-quality variants in both your low-pass data and the reference panel can improve imputation results.

  • Relatedness between Sample and Reference Panel: Higher genetic relatedness between your samples and the individuals in the reference panel generally leads to better imputation accuracy.

Data Presentation

The following tables summarize key quantitative data related to this compound's high-throughput sequencing workflow.

Table 1: Recommended DNA/RNA Input Quality Metrics

MetricDNARNA
Purity (A260/A280) 1.8 - 2.01.9 - 2.2
Purity (A260/A230) > 1.8> 1.8
Integrity (DIN/RIN) > 7> 7

Table 2: Expected Sequencing Output for Illumina Platforms Utilized by this compound

Illumina PlatformRead LengthReads per Run (Single End)Output per Run
MiSeq 2 x 150 bp20-25 million6.0 - 7.5 Gb
NextSeq 550 2 x 150 bp400 million120 Gb
NovaSeq 6000 (S4) 2 x 150 bp10 billion3000 Gb

Note: These are estimates and actual output may vary depending on the specific run parameters and library quality.

Table 3: Key Quality Control Metrics for Sequencing Data

MetricDescriptionTypical Target Value
% Q30 Percentage of bases with a quality score of 30 or higher, indicating a 99.9% base call accuracy.> 80%
**Cluster Density (K/mm²) **The number of clusters per square millimeter on the flow cell.Instrument-specific, consult platform documentation.
% Reads Passing Filter (%PF) The percentage of clusters that pass the initial quality filtering on the sequencing instrument.> 80%
Error Rate The percentage of bases incorrectly called, often estimated using a PhiX control.< 0.5%

Experimental Protocols

Below are detailed methodologies for key experiments in the this compound genomics workflow.

Protocol 1: Genomic DNA (gDNA) Extraction from Animal Tissue
  • Sample Collection: Collect fresh or frozen tissue samples (e.g., ear notch, tail clip, blood) and store them appropriately to prevent DNA degradation.

  • Lysis: Homogenize the tissue sample in a lysis buffer containing proteinase K to break down cell membranes and release the DNA. Incubate at 56°C for 1-3 hours or overnight.

  • RNase Treatment: Add RNase A to the lysate to remove contaminating RNA and incubate at 37°C for 30-60 minutes.

  • Purification: Use a spin-column-based kit or magnetic beads to bind the DNA while washing away contaminants.

  • Washing: Perform two wash steps with ethanol-based wash buffers to remove any remaining impurities.

  • Elution: Elute the purified gDNA from the column or beads using a low-salt elution buffer or nuclease-free water.

  • Quality Control: Assess the concentration and purity of the extracted gDNA using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit). Evaluate the integrity of the gDNA using gel electrophoresis.

Protocol 2: Illumina DNA Prep (formerly Nextera XT) Library Preparation

This protocol is a common method for preparing sequencing libraries from gDNA.

  • Tagmentation: The input gDNA is simultaneously fragmented and tagged with adapter sequences by a transposome enzyme. This reaction is highly sensitive to the amount of input DNA.

  • Tagmentation Clean-up: The tagmented DNA is cleaned up to remove the transposome and other reaction components.

  • PCR Amplification: A limited-cycle PCR is performed to add index sequences (barcodes) for multiplexing and to amplify the library.

  • PCR Clean-up: The amplified library is purified using magnetic beads to remove short library fragments, primer-dimers, and other reaction components.

  • Library Quality Control: The final library is quantified using a fluorometer (e.g., Qubit), and the size distribution is assessed using an automated electrophoresis system (e.g., Bioanalyzer).

Protocol 3: Low-Pass Sequencing Data Analysis and Imputation

This protocol outlines the general steps for analyzing data from this compound's InfiniSEEK and SkimSEEK services.

  • Quality Control of Raw Reads: Raw sequencing reads (in FASTQ format) are assessed for quality using tools like FastQC. This includes checking per-base quality scores, GC content, and adapter contamination.

  • Read Trimming and Filtering: Low-quality bases and adapter sequences are trimmed from the reads. Reads that do not meet a certain quality threshold are removed.

  • Alignment to Reference Genome: The cleaned reads are aligned to a reference genome for the species of interest using an aligner like BWA or Bowtie2.

  • Variant Calling: Genetic variants (SNPs and indels) are identified from the aligned reads using a variant caller like GATK or SAMtools.

  • Genotype Imputation: The low-coverage genotype data is then imputed to a high-density SNP panel using a reference panel of deeply sequenced individuals. Software like BEAGLE or IMPUTE2 is commonly used for this step.

  • Post-Imputation Quality Control: The imputed genotypes are filtered based on imputation quality scores and other metrics to ensure high accuracy.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in the this compound genomics workflow.

This compound High-Throughput Sequencing Workflow cluster_pre_sequencing Pre-Sequencing cluster_sequencing Sequencing cluster_post_sequencing Post-Sequencing Sample Collection Sample Collection DNA/RNA Extraction DNA/RNA Extraction Sample Collection->DNA/RNA Extraction Quality Control (QC) Quality Control (QC) DNA/RNA Extraction->Quality Control (QC) Library Preparation Library Preparation Quality Control (QC)->Library Preparation Library QC Library QC Library Preparation->Library QC Cluster Generation Cluster Generation Library QC->Cluster Generation Sequencing by Synthesis Sequencing by Synthesis Cluster Generation->Sequencing by Synthesis Base Calling & Demultiplexing Base Calling & Demultiplexing Sequencing by Synthesis->Base Calling & Demultiplexing Data QC Data QC Base Calling & Demultiplexing->Data QC Alignment & Variant Calling Alignment & Variant Calling Data QC->Alignment & Variant Calling Imputation (for low-pass) Imputation (for low-pass) Alignment & Variant Calling->Imputation (for low-pass) Data Delivery Data Delivery Imputation (for low-pass)->Data Delivery

Caption: Overview of the this compound high-throughput sequencing workflow.

Troubleshooting Low Library Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low Library Yield Low Library Yield Inaccurate Input Quantification Inaccurate Input Quantification Low Library Yield->Inaccurate Input Quantification Poor Sample Quality Poor Sample Quality Low Library Yield->Poor Sample Quality Suboptimal Protocol Suboptimal Protocol Low Library Yield->Suboptimal Protocol Material Loss during Cleanup Material Loss during Cleanup Low Library Yield->Material Loss during Cleanup Re-quantify with Fluorometer Re-quantify with Fluorometer Inaccurate Input Quantification->Re-quantify with Fluorometer Assess Sample Integrity/Purity Assess Sample Integrity/Purity Poor Sample Quality->Assess Sample Integrity/Purity Review Protocol Adherence Review Protocol Adherence Suboptimal Protocol->Review Protocol Adherence Optimize Bead Handling Optimize Bead Handling Material Loss during Cleanup->Optimize Bead Handling

Caption: A logical diagram for troubleshooting low library yield.

Data Analysis Workflow for Low-Pass Sequencing Raw Reads (FASTQ) Raw Reads (FASTQ) QC & Filtering QC & Filtering Raw Reads (FASTQ)->QC & Filtering Alignment to Reference Alignment to Reference QC & Filtering->Alignment to Reference Variant Calling Variant Calling Alignment to Reference->Variant Calling Low-Coverage Genotypes Low-Coverage Genotypes Variant Calling->Low-Coverage Genotypes Imputation Imputation Low-Coverage Genotypes->Imputation High-Density Genotypes High-Density Genotypes Imputation->High-Density Genotypes Downstream Analysis Downstream Analysis High-Density Genotypes->Downstream Analysis

Caption: Data analysis pipeline for low-pass sequencing and imputation.

References

Enhancing Accuracy of Neogen Food Safety Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of Neogen food safety assays. The following sections offer detailed solutions to common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the use of this compound's food safety assays, including ELISA and lateral flow devices.

Issue CategoryQuestionPotential CauseSuggested Solution
Assay Performance Why am I seeing weak or no signal in my ELISA assay? - Reagents added in the wrong order or prepared incorrectly.- Antibody concentration is too low.- Capture antibody or antigen did not adhere properly to the plate.- Standard has degraded.- Double-check the protocol and ensure all steps are followed precisely.- Increase the concentration of the primary or secondary antibody; titrations may be necessary.- Use a plate validated for ELISAs and consider increasing the coating incubation time.- Use a fresh vial of the standard.
What causes high background in my ELISA results? - Insufficient washing or blocking.- High antibody concentrations.- Substrate solution prepared too early.- Contaminated reagents or labware.[1]- Increase the number and duration of wash steps and ensure blocking steps are adequate.- Decrease the concentration of the primary or secondary antibody.- Prepare the substrate solution immediately before use.- Use fresh, clean reagents and labware.
Why are my replicate results showing high variability? - Pipetting errors.- Inadequate mixing of solutions.- Uneven plate coating.- Ensure pipettes are calibrated and use proper pipetting techniques.- Thoroughly mix all solutions before adding them to the plate.- Ensure equal volumes of coating solution are added to each well and use a plate sealer to prevent evaporation.
Lateral Flow Devices My Reveal® 3-D test shows no lines, or the control line is absent. - The test was performed incorrectly.- The test device is expired or was stored improperly.- Carefully re-read the kit insert and repeat the test with a new device.- Check the expiration date and storage conditions of the test kits.
What does it mean if the overload line on my Reveal® 3-D test is absent? - A very high concentration of the target analyte is present in the sample.- This is an expected result for samples with gross contamination and indicates a positive result. Dilute the sample and re-test to bring the concentration within the dynamic range of the assay.
Sample Preparation How can I ensure proper sample collection for environmental monitoring? - Improper swabbing technique.- Using the wrong type of swab.- Swab a defined area (e.g., 10x10 cm) and ensure the swab is pre-moistened if the surface is dry.- Use the swabs provided with the this compound kit or validated swabs that do not interfere with the assay. Do not use swabs containing growth media.
What is the best way to prepare liquid and solid samples? - Non-homogenous sample.- Incorrect extraction procedure.- For liquids, ensure the sample is well-mixed before taking a subsample.- For solids, grind the sample to a fine powder and mix thoroughly before weighing.- Follow the specific extraction protocol provided in the kit insert for your sample type.

Key Experimental Protocols

General Best Practices for this compound Assays

To ensure the highest accuracy and reliability of your results, adhere to the following best practices:

  • Read the Kit Insert: Always thoroughly read and understand the protocol provided with your specific this compound assay kit before starting any experiment.

  • Temperature Control: Allow all reagents and samples to reach room temperature (typically 18-30°C) before use, unless otherwise specified.

  • Proper Pipetting: Use calibrated pipettes and new tips for each sample and reagent to avoid cross-contamination and ensure accurate volumes.

  • Timing: Adhere strictly to the incubation times specified in the protocol.

  • Washing Steps (ELISA): Ensure complete removal of liquid from wells between each wash step to minimize background signal.

  • Data Recording: Maintain accurate records of all steps, including lot numbers of kits and reagents, incubation times, and temperatures.

Protocol 1: Environmental Swabbing for Allergen Testing

This protocol outlines the general steps for collecting an environmental sample using a swab for use with this compound's lateral flow devices.

  • If the surface to be tested is dry, pre-moisten the swab with the provided wetting solution.

  • Firmly rub the swab over a 10 x 10 cm area. For irregular surfaces, ensure a representative area is swabbed.

  • Place the swab into the sample tube containing the extraction buffer.

  • Break off the swab tip at the marked line so it remains in the tube.

  • Cap the tube and shake vigorously for the time specified in the kit insert (e.g., 1 minute).

  • Allow the solid particles to settle.

  • Use the supernatant for the assay as per the kit instructions.

Protocol 2: General ELISA Procedure (Veratox®)

This protocol provides a general overview of the steps involved in a typical this compound Veratox® ELISA assay.

  • Add the appropriate volume of control, sample extract, and conjugate to the antibody-coated microwells.

  • Mix gently and incubate for the specified time at the specified temperature.

  • Wash the wells thoroughly with a wash buffer to remove unbound materials.

  • Add the substrate to the wells and incubate for the specified time, allowing for color development.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance of each well using a microplate reader at the specified wavelength.

  • Calculate the results based on the standard curve generated from the controls.

Quantitative Data Summary

The following tables summarize key quantitative parameters for representative this compound assays. Note that these values can vary by kit and sample type; always refer to the specific kit insert for precise details.

Table 1: this compound Reveal® 3-D Lateral Flow Device Specifications

AnalyteLimit of Detection (LOD) in Rinse WaterLimit of Detection (LOD) on Surfaces
Gluten5 ppm5 µ g/100 cm²
Total Milk5 ppm20 µ g/100 cm²
Peanut5 ppm5 µ g/100 cm²
Soy5 ppmNot specified
Egg5 ppmNot specified

Table 2: General Incubation Parameters for this compound ELISA Kits

StepTypical TimeTypical Temperature
Sample/Conjugate Incubation10 - 30 minutesRoom Temperature
Substrate Incubation10 - 30 minutesRoom Temperature

Visual Guides

Troubleshooting Workflow for ELISA Assays

The following diagram illustrates a logical workflow for troubleshooting common issues with ELISA assays.

ELISA_Troubleshooting start Assay Fails QC (e.g., High CV, Poor Standard Curve) check_signal Evaluate Signal start->check_signal no_weak_signal No or Weak Signal check_signal->no_weak_signal Low/No Signal high_background High Background check_signal->high_background High Background high_variability High Variability check_signal->high_variability High CV sol_no_signal Check Reagent Prep & Order Increase Antibody Concentration Verify Plate Coating Use Fresh Standard no_weak_signal->sol_no_signal sol_high_bg Increase Wash Steps Optimize Blocking Decrease Antibody Concentration Prepare Substrate Fresh high_background->sol_high_bg sol_variability Review Pipetting Technique Ensure Thorough Mixing Check for Edge Effects Verify Plate Sealing high_variability->sol_variability re_run Re-run Assay sol_no_signal->re_run sol_high_bg->re_run sol_variability->re_run

Caption: Troubleshooting workflow for common ELISA issues.

Experimental Workflow for Lateral Flow Assays

This diagram outlines the typical experimental workflow for a this compound Reveal® 3-D lateral flow assay.

LFD_Workflow start 1. Sample Collection (Swab or Liquid) extraction 2. Extraction start->extraction sample_application 4. Apply Sample to Device extraction->sample_application assay_prep 3. Prepare Test Device assay_prep->sample_application incubation 5. Incubate sample_application->incubation read_results 6. Read Results Visually incubation->read_results

Caption: General experimental workflow for lateral flow devices.

References

Optimizing Sample Preparation for Neogen Mycotoxin Testing: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize sample preparation for Neogen's mycotoxin testing kits.

Troubleshooting Guide

This guide addresses specific issues that may arise during sample preparation, leading to inaccurate or inconsistent results.

Question: Why are my mycotoxin results inconsistent or showing high variability between sample replicates?

Answer: Inconsistent results are often linked to several factors during sample preparation:

  • Non-Representative Sampling: Mycotoxins are not uniformly distributed in a commodity, often occurring in "hot spots"[1][2][3]. A single small sample may not accurately represent the entire lot[1][4]. It is crucial to collect a large, representative sample according to accepted techniques, such as those outlined in the USDA's Federal Grain Inspection Service (FGIS) Mycotoxin Handbook.

  • Improper Grinding: The particle size of the ground sample directly impacts extraction efficiency. Inconsistent or coarse grinding can trap toxins and prevent complete extraction, leading to underestimation of mycotoxin levels. At least 75-95% of the ground material should pass through a 20-mesh sieve, achieving a consistency similar to fine instant coffee or espresso.

  • Inadequate Mixing: After adding the extraction solvent, the sample must be shaken vigorously for the recommended time to ensure thorough extraction. Insufficient mixing will lead to incomplete extraction and variable results.

  • Human Error: Manual steps in the protocol, such as weighing samples, pipetting volumes, and timing incubations, can introduce variability. Rushed procedures, especially during peak seasons, can lead to skipped or shortened steps, compromising accuracy.

Question: My results seem to be consistently lower than expected (potential false negatives). What are the common causes?

Answer: Consistently low or false negative results can stem from several issues in the sample preparation and extraction process:

  • Incorrect Extraction Solvent: Different mycotoxins and sample matrices may require specific extraction solutions. For example, some this compound Veratox kits require a 70% methanol solution for wheat and barley, while other commodities use a 50% methanol solution. Using the wrong solvent or an incorrect concentration will lead to poor mycotoxin recovery. This compound's Reveal® Q+ MAX line utilizes a water-based extraction, eliminating the need for hazardous solvents.

  • Matrix Effects: Complex sample matrices, such as finished animal feed or certain spices, can contain substances like fats and oils that interfere with the test, leading to inaccurate results. If matrix effects are suspected, a cleanup step using immunoaffinity columns may be necessary for complex samples.

  • Improper Filtration or Centrifugation: After extraction, it is crucial to obtain a clear supernatant free of particulates before proceeding with the assay. Inadequate settling, filtration, or centrifugation can lead to particles interfering with the test.

Question: I am observing unexpected high results (potential false positives). What could be the cause?

Answer: False positives are less common but can occur due to:

  • Cross-Contamination: Reusing disposable supplies or inadequately cleaned equipment between samples can transfer mycotoxins from a contaminated sample to a clean one. Always use new, clean supplies for each sample.

  • Improper Storage: Storing samples in warm, moist conditions can promote further mold growth and mycotoxin production after sampling, leading to artificially high results. Grain moisture should be kept below 14% and storage temperatures below 25°C.

Frequently Asked Questions (FAQs)

Q1: How fine should I grind my sample?

A1: For most this compound mycotoxin tests, the sample should be ground so that at least 75-95% of the material passes through a 20-mesh sieve. The final consistency should be similar to that of fine instant coffee or espresso.

Q2: What is the correct sample-to-solvent ratio for extraction?

A2: The sample-to-solvent ratio varies depending on the specific this compound kit and the commodity being tested. Always refer to the kit insert for the precise ratio. See the tables below for examples.

Q3: How long should I shake the sample during extraction?

A3: Extraction times typically range from 1 to 3 minutes of vigorous shaking, either by hand or using a mechanical shaker. Refer to the specific kit instructions for the exact duration.

Q4: Can I use the same sample extract to test for multiple mycotoxins?

A4: Yes, with this compound's Reveal Q+ MAX kits, which use a common water-based extraction, you can test for up to six different mycotoxins from a single sample extract. This saves time and reduces the use of hazardous materials.

Q5: What should I do if my sample is outside the quantitative range of the test?

A5: If a sample's mycotoxin concentration is above the upper limit of the kit's quantitative range, the sample extract must be diluted with the appropriate solvent and re-tested. The final result is then multiplied by the dilution factor.

Experimental Protocols & Data Presentation

Table 1: Sample Preparation Parameters for this compound Reveal® Q+ Kits
Mycotoxin TestSample WeightExtraction SolventShaking/Blending Time
Reveal® Q+ for DON 10 g100 mL distilled or deionized water3 minutes
Reveal® Q+ for Aflatoxin 10 g50 mL 65% ethanol3 minutes shaking or 1 minute blending
Reveal® Q+ MAX for T2/HT-2 10 g50 mL distilled or deionized water with MAX one aqueous extraction packet3 minutes
Reveal® Q+ MAX for Zearalenone 10 g50 mL distilled or deionized water with MAX one aqueous extraction packet3 minutes
Table 2: Sample Preparation Parameters for this compound Veratox® Kits
Mycotoxin TestSample WeightExtraction SolventShaking/Blending Time
Veratox® for Aflatoxin (USDA/GIPSA Method) 50 g250 mL 70% methanol1 minute blending
Veratox® for Aflatoxin (Alternative Method) 5 g25 mL 70% methanol3 minutes shaking
Veratox® for Ochratoxin (Wheat, Barley, Oats, Rice Flour) 25 g100 mL 70% methanol2 minutes blending
Veratox® for Ochratoxin (Other Commodities) 25 g100 mL 50% methanol2 minutes blending

Visualized Workflows

General Sample Preparation Workflow

Sample_Preparation_Workflow Figure 1. General Sample Preparation Workflow for Mycotoxin Testing cluster_0 Step 1: Sampling & Grinding cluster_1 Step 2: Extraction cluster_2 Step 3: Clarification cluster_3 Step 4: Testing Sampling Collect Representative Sample Grinding Grind Sample (Pass 20-mesh sieve) Sampling->Grinding Weigh Weigh Ground Sample Grinding->Weigh Add_Solvent Add Extraction Solvent Weigh->Add_Solvent Shake Vigorously Shake/Blend Add_Solvent->Shake Settle Allow to Settle Shake->Settle Filter Filter or Centrifuge Settle->Filter Dilute Dilute Extract (as per kit) Filter->Dilute Test Proceed to Immunoassay Dilute->Test

Caption: General Sample Preparation Workflow for Mycotoxin Testing

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results Observed Check_Sampling Review Sampling Protocol - Was the sample representative? - Were multiple subsamples taken? Start->Check_Sampling Check_Grinding Verify Grinding Procedure - Is particle size uniform? - Does it pass a 20-mesh sieve? Check_Sampling->Check_Grinding Sampling OK Solution Re-train personnel on protocol. Implement QC checks. Ensure proper equipment maintenance. Check_Sampling->Solution Sampling Issue Check_Extraction Examine Extraction Step - Correct sample/solvent ratio? - Adequate shaking time/intensity? Check_Grinding->Check_Extraction Grinding OK Check_Grinding->Solution Grinding Issue Check_Technique Assess Pipetting & Timing - Are volumes accurate? - Are incubation times correct? Check_Extraction->Check_Technique Extraction OK Check_Extraction->Solution Extraction Issue Check_Technique->Solution Technique OK (Consider Matrix Effects) Check_Technique->Solution Technique Issue

References

Neogen Reagents Technical Support Center: Best Practices for Storage, Handling, and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Neogen Technical Support Center, your comprehensive resource for ensuring the optimal performance of this compound reagents in your laboratory. This guide provides researchers, scientists, and drug development professionals with essential information on best practices for storing and handling this compound products, alongside detailed troubleshooting guides and frequently asked questions to address common experimental challenges.

General Storage and Handling Best Practices

Proper storage and handling of this compound reagents are critical for obtaining accurate and reproducible results. Adherence to these guidelines will help maintain reagent stability and performance.

Key Principles:

  • Follow Manufacturer's Instructions: Always refer to the product-specific datasheet or kit insert for detailed storage and handling instructions.[1]

  • Temperature Control: Reagents are sensitive to temperature fluctuations. Use calibrated refrigerators and freezers to maintain the recommended storage temperatures.[1]

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can denature antibodies and other proteins, reducing their efficacy. Aliquot reagents into single-use volumes to minimize this risk.

  • Protect from Light: Light-sensitive reagents, such as those with fluorescent conjugates, should be stored in dark containers or wrapped in foil.

  • Aseptic Technique: Use sterile pipette tips and tubes to prevent microbial contamination.[2]

  • Original Containers: Whenever possible, store reagents in their original packaging to protect them from light and physical damage.

Storage Conditions for Common this compound Reagents
Reagent TypeRecommended Storage TemperatureShelf Life (Typical)Special Handling Considerations
Veratox® ELISA Kits 2°C to 8°C (Do not freeze)Refer to kit labelAllow reagents to reach room temperature before use.
ANSR® Reagents 2°C to 8°CRefer to kit labelAfter opening, promptly reseal the foil pouch with the desiccant pack inside.[3][4]
K-Blue® Aqueous TMB Substrate 2°C to 8°CMinimum 36 months100% solvent-free.
Enhanced K-Blue® TMB Substrate 2°C to 8°CMinimum 48 monthsHigh activity substrate.
K-Blue® Advanced Plus TMB Substrate 2°C to 8°CMinimum 24 monthsNo hazardous labeling.
K-Blue® Luminescent Substrate 2°C to 8°CMinimum 18 monthsTwo-bottle format.
Life Science ELISA Kits (e.g., Corticosterone, Cortisol) 2°C to 8°C (Do not freeze components)Refer to kit labelPlasma and serum samples may require extraction.
Reveal® 3-D Test Devices Refer to kit instructionsRefer to kit labelStore in the sealed foil pouch until use.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments using this compound reagents.

ELISA (Veratox® and Life Science Kits) Troubleshooting
ProblemPossible CauseRecommended Solution
No or Weak Signal Reagents not at room temperature.Allow all reagents to equilibrate to room temperature before starting the assay.
Incorrect storage of kit components.Verify storage conditions on the kit label. Most kits should be stored at 2-8°C.
Expired reagents.Check the expiration dates on all reagents and do not use expired components.
Reagents added in the wrong order or prepared incorrectly.Carefully follow the protocol for reagent preparation and addition sequence.
High Background Insufficient washing.Increase the number of wash steps or the soak time between washes. Ensure complete aspiration of wash buffer from wells.
Conjugate concentration too high.Prepare a fresh, correct dilution of the enzyme conjugate.
Substrate exposed to light.Protect the substrate from light and incubate the plate in the dark.
Poor Standard Curve Improper standard reconstitution or dilution.Briefly centrifuge the standard vial before opening. Reconstitute and dilute standards according to the kit insert.
Pipetting errors.Use calibrated pipettes and new tips for each standard and sample. Ensure no air bubbles are introduced.
High Variability Between Replicates Inconsistent pipetting.Use a consistent pipetting technique for all wells. Prime the pipette tip by aspirating and dispensing the reagent back into the reservoir several times before adding to the plate.
Improper mixing of reagents.Gently mix all reagents before use.
Plate not sealed during incubation.Use a plate sealer to prevent evaporation and ensure even temperature distribution.
Molecular Detection (ANSR® and MDS) Troubleshooting
ProblemPossible CauseRecommended Solution
No Amplification (All Samples Negative) Incorrect lysis procedure.Ensure the lysis heating blocks are at the correct temperatures (37°C and 80°C for ANSR® for Listeria) and that incubation times are followed precisely.
Reagents not properly reconstituted or stored.Reconstitute lyophilized lysis reagents with the provided buffer and store as recommended. Store ANSR® reagents at 2-8°C and keep reaction tubes in the sealed foil pouch.
Expired reagents.Check the expiration date on the kit.
Invalid Results/Internal Control Failure Incorrect sample volume transferred.Use a calibrated pipette to transfer the specified volume of lysed sample to the reaction tube.
Presence of inhibitors in the sample.Ensure the sample enrichment and preparation are performed according to the validated protocol for your matrix.
Inconsistent Results Cross-contamination.Use good laboratory practices, including changing pipette tips between samples and using a bleach solution to decontaminate surfaces.
Improper mixing of enriched sample.Thoroughly mix the enriched sample before transferring to the lysis tube.

Frequently Asked Questions (FAQs)

Q1: Can I use reagents from different this compound kits or lots? A1: No, it is not recommended to mix reagents from different kit lots. Kit components are optimized to work together, and mixing them can lead to inaccurate results.

Q2: How many times can I freeze and thaw an antibody? A2: It is best to avoid repeated freeze-thaw cycles as this can damage the antibody. Aliquoting the antibody into single-use vials upon first use is highly recommended.

Q3: What should I do if my Veratox® ELISA results are out of the standard curve range? A3: If the sample absorbance is higher than the highest standard, you will need to dilute your sample with the provided dilution buffer and re-run the assay. If the absorbance is lower than the lowest standard, the result is below the limit of quantification.

Q4: How critical is the incubation time and temperature for the ANSR® assay? A4: The incubation times and temperatures for the ANSR® lysis and amplification steps are critical for the enzymatic reactions to occur correctly. Deviations from the protocol can lead to false negative or invalid results.

Q5: What is the proper way to prepare a sample for this compound's mycotoxin test kits? A5: Sample preparation is crucial for accurate mycotoxin testing. It typically involves grinding the sample to a specific particle size, weighing a precise amount, and extracting the mycotoxins using a specific solvent-to-sample ratio and extraction time. Always follow the detailed instructions in the kit insert for your specific commodity.

Experimental Protocols & Methodologies

General this compound Veratox® ELISA Protocol

This protocol provides a general overview. Always refer to the specific kit insert for detailed instructions.

  • Sample Preparation: Extract the sample as described in the kit insert. This may involve weighing the sample, adding an extraction solution, mixing, and filtering or centrifuging.

  • Reagent Preparation: Allow all reagents to come to room temperature. Prepare any necessary dilutions of wash buffers or other reagents.

  • Add Controls and Samples: Pipette the specified volume of controls and extracted samples into the antibody-coated microwells.

  • Add Conjugate: Add the enzyme-labeled conjugate to each well.

  • Incubate: Incubate the plate for the time and at the temperature specified in the protocol.

  • Wash: Wash the wells multiple times with the diluted wash buffer to remove unbound reagents.

  • Add Substrate: Add the K-Blue® Substrate to each well.

  • Incubate: Incubate the plate in the dark for the specified time to allow for color development.

  • Add Stop Solution: Add the Red Stop Solution to stop the reaction.

  • Read Results: Read the absorbance of the wells at the specified wavelength using a microwell reader.

This compound Molecular Detection System (MDS) Workflow

A simplified workflow for pathogen detection using the this compound MDS.

MDS_Workflow Enrichment 1. Sample Enrichment Lysis 2. Lysis Enrichment->Lysis Transfer enriched sample to lysis tube Transfer 3. Transfer Lysate Lysis->Transfer Heat and cool lysis tube Amplify_Detect 4. Amplify & Detect Transfer->Amplify_Detect Add lysate to reagent tube Results 5. View Results Amplify_Detect->Results Real-time results

Caption: this compound Molecular Detection System (MDS) experimental workflow.

Signaling Pathways and Logical Relationships

Inflammatory Cytokine Signaling Cascade

This compound's life science ELISA kits are often used to study inflammatory responses. The following diagram illustrates a simplified signaling pathway involving key pro-inflammatory cytokines, IL-6 and TNF-α, which can lead to a cytokine storm. These cytokines activate downstream pathways like JAK/STAT and NF-κB, leading to the expression of various inflammatory mediators.

Cytokine_Signaling cluster_stimuli Inflammatory Stimuli cluster_cells Immune Cells cluster_cytokines Pro-inflammatory Cytokines cluster_pathways Signaling Pathways cluster_response Cellular Response Pathogen Pathogen Macrophage Macrophage Pathogen->Macrophage Tissue_Damage Tissue_Damage Tissue_Damage->Macrophage TNF_alpha TNF-α Macrophage->TNF_alpha IL_6 IL-6 Macrophage->IL_6 IL_1beta IL-1β Macrophage->IL_1beta T_Cell T_Cell T_Cell->TNF_alpha T_Cell->IL_6 NF_kB NF-κB Pathway TNF_alpha->NF_kB JAK_STAT JAK/STAT Pathway IL_6->JAK_STAT IL_1beta->NF_kB Inflammation Inflammation NF_kB->Inflammation JAK_STAT->Inflammation Cytokine_Storm Cytokine Storm Inflammation->Cytokine_Storm Aflatoxin_Pathway AFB1 Aflatoxin B1 (AFB1) CYP450 CYP450 Enzymes (in Liver) AFB1->CYP450 Ingestion & Metabolism AFBO AFB1-8,9-epoxide (AFBO) (Reactive Metabolite) CYP450->AFBO DNA DNA AFBO->DNA Binds to Guanine DNA_Adduct AFB1-N7-Guanine Adduct DNA->DNA_Adduct Mutation DNA Mutation (G to T transversion in p53) DNA_Adduct->Mutation HCC Hepatocellular Carcinoma Mutation->HCC

References

Technical Support Center: Optimizing DNA Quality for Neogen Genotyping Services

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve DNA quality for Neogen genotyping services. Adhering to these guidelines will help ensure high-quality data and prevent sample failure.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for DNA sample failure in genotyping?

A1: Sample failures can arise from a variety of factors, often related to the quality and quantity of the submitted DNA. Common reasons include:

  • Biological Contamination: Presence of dirt, fecal matter, or other foreign biological material.[1][2]

  • Chemical Contamination: Contaminants such as pigments from animal markers, insect repellent, or cleaning agents can inhibit downstream enzymatic reactions.[1][2]

  • Low DNA Concentration: Insufficient DNA will result in a low signal-to-noise ratio during genotyping.

  • Poor DNA Purity: Contamination with proteins, RNA, or residual reagents from the extraction process can interfere with the assay.[3]

  • DNA Degradation: Improper sample collection, storage, or handling can lead to fragmentation of the DNA.

Q2: What are this compound's specific DNA submission requirements?

A2: For purified DNA samples, this compound requires a minimum of 300 ng of high-quality, largely intact DNA at a minimum concentration of 20 ng/µl. It is crucial to accurately quantify your DNA before submission.

Q3: How does this compound assess the quality of submitted samples?

A3: Upon arrival, this compound's sample reception team performs an initial quality check to ensure all samples are present and align with the order form. They look for visible contamination. After DNA extraction, a quality check is performed to ensure there is sufficient DNA to proceed with genotyping.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during DNA preparation for genotyping.

Issue 1: Low DNA Concentration

Low DNA concentration is a frequent cause of genotyping failure. If your DNA yield is consistently low, consider the following troubleshooting steps.

Troubleshooting Steps:

  • Optimize Sample Input: For samples with inherently low DNA content, such as those from pediatric or immunocompromised patients, consider increasing the initial sample volume.

  • Improve Lysis Efficiency: Extend the lysis time or increase the temperature during the proteinase K digestion step. For viscous samples, ensure adequate mixing.

  • Re-amplify PCR Product: If you are working with PCR products, a second round of amplification using a small amount of the initial PCR product as a template can increase the concentration.

  • Concentrate DNA: Utilize a DNA clean-up and concentration kit, such as the Zymo DNA Clean & Concentrator Kit, which can effectively increase the DNA concentration.

Experimental Protocol: Ethanol Precipitation for DNA Concentration

Ethanol precipitation is a standard method for concentrating and desalting DNA.

Materials:

  • DNA sample

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol, ice-cold

  • 70% Ethanol, ice-cold

  • Nuclease-free water or TE buffer

  • Microcentrifuge

  • Pipettes and tips

Procedure:

  • To your DNA sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.

  • Add 2-2.5 volumes of ice-cold 100% ethanol.

  • Mix thoroughly by inverting the tube several times.

  • Incubate at -20°C for at least 1 hour (or overnight for very dilute samples).

  • Centrifuge at >12,000 x g for 15-30 minutes at 4°C.

  • Carefully decant the supernatant without disturbing the DNA pellet.

  • Wash the pellet with 500 µL of ice-cold 70% ethanol.

  • Centrifuge at >12,000 x g for 5 minutes at 4°C.

  • Carefully decant the supernatant.

  • Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.

  • Resuspend the pellet in a smaller volume of nuclease-free water or TE buffer to achieve the desired concentration.

Issue 2: Poor DNA Purity (Low A260/280 or A260/230 Ratios)

DNA purity is critical for successful genotyping. Spectrophotometric analysis using a NanoDrop or similar instrument provides A260/280 and A260/230 ratios, which indicate the presence of protein and chemical contaminants, respectively.

Quantitative Data Summary: DNA Purity Ratios

RatioIdeal ValueIndication of Contamination (if low)Common Contaminants
A260/280 ~1.8Protein contaminationProteins, residual phenol
A260/230 >2.0Chemical contaminationGuanidine salts, phenol, carbohydrates, ethanol

Data sourced from Tecan and ResearchGate discussions.

Troubleshooting Steps for Low A260/280 Ratio:

  • Re-purify with Phenol-Chloroform: A traditional method to remove protein contamination involves a phenol-chloroform extraction followed by ethanol precipitation.

  • Use a Column-Based Kit: Many commercial DNA purification kits with silica columns are effective at removing protein contaminants.

Troubleshooting Steps for Low A260/230 Ratio:

  • Additional Wash Steps: When using a column-based purification kit, perform an extra wash step with the provided ethanol-based wash buffer.

  • Ensure Complete Ethanol Removal: After the final wash step, perform a "dry spin" of the column to remove any residual ethanol before eluting the DNA.

  • Ethanol Precipitation: A final ethanol precipitation step can effectively remove salts and other chemical contaminants.

Issue 3: RNA Contamination

RNA can co-purify with DNA and artificially inflate the concentration measurement when using UV spectroscopy.

Troubleshooting Steps:

  • RNase Treatment: The most effective way to remove RNA is to treat the DNA sample with RNase A.

Experimental Protocol: RNase A Treatment of DNA Samples

Materials:

  • DNA sample

  • RNase A (10 mg/mL)

  • Incubator or water bath at 37°C

  • Method for subsequent DNA clean-up (e.g., column-based kit or ethanol precipitation)

Procedure:

  • Add RNase A to your DNA sample to a final concentration of 20-100 µg/mL.

  • Incubate at 37°C for 30-60 minutes.

  • Proceed with a DNA purification method (e.g., using a Qiagen or Zymo kit) to remove the RNase A and digested RNA fragments.

Diagrams

DNA_Quality_Troubleshooting_Workflow cluster_start Start: DNA Sample cluster_qc Quality Control cluster_issues Identify Issue cluster_solutions Troubleshooting Solutions cluster_final Final Step Start Initial DNA Sample QC Quantification & Purity Check (e.g., NanoDrop, Qubit) Start->QC Low_Conc Low Concentration? QC->Low_Conc Check Concentration Low_Purity Low Purity Ratios? QC->Low_Purity Check Purity Ratios RNA_Contam RNA Contamination? QC->RNA_Contam Check for RNA Low_Conc->Low_Purity No Concentrate Concentrate DNA (e.g., Ethanol Precipitation) Low_Conc->Concentrate Yes Low_Purity->RNA_Contam No Re_Purify Re-purify DNA (e.g., Column Cleanup) Low_Purity->Re_Purify Yes RNase_Treat RNase Treatment RNA_Contam->RNase_Treat Yes Final_QC Final QC Check RNA_Contam->Final_QC No Concentrate->Final_QC Re_Purify->Final_QC RNase_Treat->Re_Purify Submit Submit to this compound Final_QC->Submit Pass

Caption: DNA Quality Troubleshooting Workflow.

DNA_Extraction_to_Genotyping cluster_sample_prep Sample Preparation cluster_purification DNA Purification cluster_qc_genotyping QC and Genotyping Sample_Collection Sample Collection (e.g., Blood, Tissue) Lysis Cell Lysis Sample_Collection->Lysis Binding DNA Binding (e.g., Silica Column) Lysis->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution QC Quality Control (Concentration & Purity) Elution->QC Genotyping This compound Genotyping QC->Genotyping

Caption: General DNA Extraction and Genotyping Workflow.

References

Validation & Comparative

A Comparative Guide to Neogen's Food Safety Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of food safety diagnostics, selecting the optimal assay is paramount. This guide provides an objective comparison of Neogen's food safety assays with prominent alternatives, supported by available performance data and detailed experimental protocols. We will delve into key performance indicators for mycotoxin and allergen detection, offering a clear comparison with products from leading competitors such as 3M Food Safety and Romer Labs.

Mycotoxin Detection: A Comparative Analysis

Mycotoxins, toxic secondary metabolites produced by fungi, are a significant concern in the food industry. Rapid and accurate detection is crucial for ensuring consumer safety. Here, we compare this compound's Reveal® Q+ MAX for DON (Deoxynivalenol), a quantitative lateral flow assay, with offerings from Romer Labs and EnviroLogix.

Table 1: Comparison of Quantitative DON Mycotoxin Lateral Flow Assays

FeatureThis compound Reveal® Q+ MAX for DONRomer Labs AgraStrip® Pro WATEX®EnviroLogix TotalTox Myco Comb
Assay Principle Competitive Lateral Flow ImmunoassayCompetitive Lateral Flow ImmunoassayCompetitive Lateral Flow Immunoassay
Analyte Deoxynivalenol (DON)Deoxynivalenol (DON)Deoxynivalenol (DON), Aflatoxin, Fumonisin, Zearalenone
Limit of Detection (LOD) 0.3 ppm[1]0.1 ppm[2]Information not readily available in a comparable format
Quantitative Range 0.3 - 30 ppm[1]Information not readily available in a comparable formatInformation not readily available in a comparable format
Time to Result 3 minutes[1]4 minutes[1]Under 7 minutes (for all four mycotoxins)
Extraction Method Water-based extractionWater-based extraction (WATEX®)Information not readily available
Instrumentation Raptor® Integrated Analysis PlatformAgraVision™ Pro readerQuickScan System
Approvals FGIS 2021-154FGIS approvedInformation not readily available

Allergen Detection: A Comparative Overview

Undeclared allergens are a major cause of food recalls. Accurate and sensitive allergen detection is critical for protecting consumers with food allergies and ensuring regulatory compliance. This section compares this compound's Veratox® for Total Peanut Allergen, an ELISA-based assay, with similar products. Due to the proprietary nature of specific kit performance data, a direct numerical comparison with competitors from a single source is challenging. However, we can outline the typical performance characteristics and workflows.

Table 2: General Performance Characteristics of ELISA-based Peanut Allergen Assays

FeatureThis compound Veratox® for Total Peanut AllergenTypical Competitor ELISA (e.g., R-Biopharm, 3M)
Assay Principle Sandwich Enzyme-Linked Immunosorbent Assay (S-ELISA)Sandwich Enzyme-Linked Immunosorbent Assay (S-ELISA)
Analyte Total Peanut ProteinTotal Peanut Protein
Reported Sensitivity Typically in the low ppm rangeTypically in the low ppm range
Assay Time Approximately 30 minutesVaries, typically 30-60 minutes
Sample Types Raw ingredients, processed foods, environmental swabs, CIP rinsesRaw ingredients, processed foods, environmental swabs, CIP rinses
Instrumentation Microwell readerMicrowell reader

Experimental Protocols and Workflows

Understanding the underlying methodologies is crucial for evaluating and implementing food safety assays. Below are detailed workflows for the primary assay types discussed.

Lateral Flow Mycotoxin Assay Workflow

Lateral flow devices (LFDs) offer a rapid and user-friendly platform for on-site screening of mycotoxins. The general procedure involves sample extraction, dilution, and application to the test strip.

Lateral_Flow_Mycotoxin_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_results Results Sample 1. Weigh and Grind Sample Extract 2. Add Extraction Solvent Sample->Extract Filter 3. Filter/Centrifuge Extract Extract->Filter Dilute 4. Dilute Extract Filter->Dilute Apply 5. Apply to Lateral Flow Strip Dilute->Apply Incubate 6. Incubate at Specified Temp Apply->Incubate Read 7. Read Strip in Reader Incubate->Read Interpret 8. Quantitative Result (ppm/ppb) Read->Interpret

A generalized workflow for quantitative lateral flow mycotoxin testing.
ELISA (Enzyme-Linked Immunosorbent Assay) Workflow for Allergen Detection

ELISA is a highly sensitive and specific method commonly used in laboratory settings for the quantitative detection of food allergens. The sandwich ELISA format is frequently employed for this purpose.

ELISA_Allergen_Workflow cluster_sample Sample Preparation cluster_assay Assay Procedure cluster_detection Detection SamplePrep 1. Sample Extraction AddSample 2. Add Sample to Antibody-Coated Wells SamplePrep->AddSample Wash1 3. Wash Wells AddSample->Wash1 AddConjugate 4. Add Enzyme-Conjugated Antibody Wash1->AddConjugate Wash2 5. Wash Wells AddConjugate->Wash2 AddSubstrate 6. Add Substrate Wash2->AddSubstrate Incubate 7. Incubate for Color Development AddSubstrate->Incubate StopReaction 8. Add Stop Solution Incubate->StopReaction ReadPlate 9. Read Absorbance in Microwell Reader StopReaction->ReadPlate Calculate 10. Calculate Allergen Concentration ReadPlate->Calculate

A typical workflow for a sandwich ELISA for food allergen detection.
Molecular Detection (LAMP) Workflow for Pathogen Screening

Molecular methods, such as Loop-Mediated Isothermal Amplification (LAMP), offer rapid and highly specific detection of pathogens like Salmonella and Listeria. This compound's Molecular Detection System (MDS) utilizes this technology.

Molecular_Detection_Workflow cluster_enrich Enrichment cluster_lysis Sample Lysis cluster_amplification Amplification & Detection cluster_result Result Enrich 1. Sample Enrichment (e.g., 18-24h) Transfer 2. Transfer Enriched Sample Enrich->Transfer Lysis 3. Heat Lysis Transfer->Lysis AddReagent 4. Add to Reagent Tubes Lysis->AddReagent Amplify 5. Isothermal Amplification (LAMP) AddReagent->Amplify Detect 6. Real-Time Bioluminescence Detection Amplify->Detect Result 7. Positive/Negative Result Detect->Result

Workflow for pathogen detection using a LAMP-based molecular assay.

Conclusion

The choice of a food safety assay depends on various factors, including the target analyte, required sensitivity, desired turnaround time, and available laboratory infrastructure. This compound offers a comprehensive portfolio of user-friendly lateral flow and highly sensitive ELISA and molecular detection assays. Competitors like Romer Labs and 3M also provide robust solutions, with performance characteristics that are often comparable. For rapid, on-site screening, lateral flow devices from any of these manufacturers are a strong choice. For laboratory-based, high-throughput, and quantitative analysis, ELISA and molecular detection systems are the preferred methods. Researchers and quality assurance professionals should carefully consider the specific needs of their application and consult the respective manufacturers' validation data to make an informed decision.

References

Neogen ANSR vs. PCR: A Comparative Guide to Pathogen Detection Technologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rapid and accurate detection of pathogens is paramount. Two prominent molecular methods, the Neogen ANSR system and traditional Polymerase Chain Reaction (PCR), offer robust solutions but differ significantly in their workflow, speed, and underlying technology. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for your laboratory's needs.

Performance Comparison

The this compound ANSR (Amplified Nucleic Single Temperature Reaction) system and PCR-based methods are both powerful tools for pathogen detection, yet they operate on different principles, leading to variations in performance characteristics. ANSR utilizes an isothermal amplification method, specifically the Nicking Enzyme Amplification Reaction (NEAR) technology, which allows for the rapid, exponential amplification of a specific DNA or RNA target at a constant temperature.[1][2] In contrast, traditional PCR and its real-time variant (qPCR) rely on thermal cycling—repeated heating and cooling cycles—to amplify target nucleic acid sequences.[3]

The choice between these technologies often depends on the specific application, required turnaround time, and the laboratory's capacity for handling complex workflows.

FeatureThis compound ANSRTraditional PCR/qPCR
Principle Isothermal Amplification (NEAR Technology)[1]Thermal Cycling Amplification[3]
Time to Results (Post-Enrichment) As little as 10-20 minutesTypically 1.5 to 3 hours
Total Time (including enrichment) As little as 10 hours for Salmonella, 16-26 hours for ListeriaApproximately 24 hours for Salmonella
Ease of Use Simple three-step process: Lyse, Incubate, and ReadRequires more complex steps including DNA extraction and purification
Equipment Small footprint ANSR reader with integrated incubatorThermal cycler, centrifuge, and other molecular biology equipment
Target Nucleic Acid DNA or rRNAPrimarily DNA
Sensitivity High, capable of detecting 1 cfu/analytical unitHigh, with a reported sensitivity of 0.04 CFU/g for Salmonella in certain matrices
Specificity High, with inclusivity and exclusivity often near 100% in validation studiesHigh, with specificity dependent on primer and probe design
AOAC-RI Performance Tested Method℠ Certification Yes, for various pathogens including Salmonella and ListeriaYes, various PCR methods have achieved this certification.

Experimental Protocols

This compound ANSR Workflow for Listeria monocytogenes

The ANSR for Listeria monocytogenes assay provides a rapid and straightforward protocol for the detection of this pathogen in food and environmental samples. The workflow is designed for ease of use, minimizing hands-on time and the potential for error.

1. Enrichment:

  • Samples are enriched in a single-step enrichment broth (e.g., LESS Plus Medium) for 16-24 hours, depending on the sample type.

2. Lysis:

  • A small aliquot (50 µL) of the enriched sample is transferred to a lysis tube.

  • The lysis procedure involves a two-stage incubation: first at 37°C for 10 minutes, followed by 80°C for 20 minutes. This step effectively breaks open the bacterial cells to release the target nucleic acids.

3. Amplification and Detection:

  • A portion of the lysed sample is transferred to a reaction tube containing lyophilized ANSR reagents.

  • The tube is placed in the ANSR reader, which maintains a constant temperature of 56°C.

  • Isothermal amplification and real-time fluorescence detection occur simultaneously, with results available in as little as 10 minutes. The software provides a clear positive or negative result.

Real-Time PCR (qPCR) Workflow for Salmonella

The following protocol is a generalized representation based on FDA guidelines for the detection of Salmonella in food samples.

1. Pre-enrichment:

  • A 25g food sample is homogenized in 225 mL of Buffered Peptone Water (BPW).

  • The mixture is incubated at 37°C for 16-20 hours to allow for the proliferation of Salmonella.

2. DNA Extraction and Purification:

  • A sample of the enrichment broth is taken for DNA extraction. This can be achieved using various commercial kits, often involving a lysis step to break open the cells, followed by a purification step (e.g., using spin columns) to remove PCR inhibitors.

3. qPCR Assay:

  • The purified DNA is added to a PCR reaction mixture containing primers, a probe (e.g., TaqMan), and a master mix with DNA polymerase.

  • The reaction is run in a real-time PCR instrument. The thermal cycling protocol typically includes an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.

  • Fluorescence data is collected at each cycle, allowing for the real-time monitoring of DNA amplification. The results are analyzed by the instrument's software.

Visualizing the Workflows and Comparison

To better illustrate the processes and their key distinctions, the following diagrams have been generated using Graphviz.

ANSR_Workflow cluster_enrichment Enrichment cluster_lysis Lysis cluster_detection Amplification & Detection enrichment Sample Enrichment (16-24 hours) lysis_37 Incubate at 37°C (10 mins) enrichment->lysis_37 lysis_80 Incubate at 80°C (20 mins) lysis_37->lysis_80 Two-stage heating transfer Transfer to Reagent Tube lysis_80->transfer read ANSR Reader (Constant 56°C) transfer->read results Results (10 mins) read->results

Caption: this compound ANSR Experimental Workflow.

PCR_Workflow cluster_enrichment Enrichment cluster_extraction DNA Extraction cluster_pcr qPCR enrichment Sample Pre-enrichment (16-20 hours) lysis Cell Lysis enrichment->lysis purification DNA Purification lysis->purification reaction_setup Reaction Setup purification->reaction_setup thermal_cycling Thermal Cycling (Repeated heating/cooling) reaction_setup->thermal_cycling results Results (1.5-3 hours) thermal_cycling->results

Caption: Traditional PCR Experimental Workflow.

ANSR_vs_PCR cluster_ansr This compound ANSR cluster_pcr PCR/qPCR ansr_tech Isothermal Amplification (Constant Temperature) ansr_speed Rapid Results (10-20 min post-lysis) ansr_tech->ansr_speed ansr_ease Simplified Workflow ansr_speed->ansr_ease pcr_tech Thermal Cycling (Variable Temperatures) pcr_speed Longer Assay Time (1.5-3 hours) pcr_tech->pcr_speed pcr_ease Multi-step Protocol pcr_speed->pcr_ease comparison Pathogen Detection comparison->ansr_tech comparison->pcr_tech

Caption: Key Feature Comparison: ANSR vs. PCR.

Conclusion

Both this compound ANSR and PCR are highly effective and validated methods for the molecular detection of pathogens. The this compound ANSR system excels in environments where speed and ease of use are critical. Its isothermal amplification technology and simplified workflow can significantly reduce the time to results and the need for extensive technical training. Traditional PCR and qPCR, while generally involving a longer and more complex workflow, remain a cornerstone of molecular diagnostics, offering high sensitivity and specificity. The choice between the two will ultimately be guided by the specific needs of the laboratory, including sample throughput, desired turnaround time, available equipment, and personnel expertise.

References

Performance Validation of Neogen ELISA Kits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the right analytical tools is paramount to achieving accurate and reproducible results. Enzyme-linked immunosorbent assays (ELISAs) are a cornerstone of bioanalytical labs, and Neogen Corporation offers a wide portfolio of ELISA kits for the detection of various analytes, from food allergens and mycotoxins to hormones and drugs of abuse. This guide provides a comprehensive overview of the performance validation data for several key this compound ELISA kits, offering a comparative analysis to aid in your selection process.

Data Presentation

The following tables summarize the quantitative performance data for various this compound ELISA kits based on available validation reports and studies.

Table 1: this compound Veratox® for Allergen ELISA Kits
AnalyteKit NameLimit of Detection (LOD)Limit of Quantitation (LOQ)Quantitative RangeIntra-assay CV (%)Inter-assay CV (%)
Gluten (Gliadin) Veratox® for Gliadin R5Cereal: 2.16 ppm, Cooked Hamburger: 1.21 ppm, Bread: 0.63 ppm, Rice Flour: 1.23 ppm[1][2]-2.5 - 40 ppm[1]4.32%[1]3.85%[1]
Total Milk Veratox® for Total Milk< 1.0 ppm (NFDM scale)-2.5 - 25 ppm6.1%5.2%

CV: Coefficient of Variation; NFDM: Non-fat dry milk

Table 2: this compound ELISA Kits for Drugs of Abuse
AnalyteKit NameSample TypeLimit of Detection (LOD)Precision (CV%)
Fentanyl This compound® Fentanyl ELISA KitBlood0.25 ng/mL<2.4%
Urine0.5 ng/mL<5.6%
Benzodiazepines This compound® Benzodiazepine Kit (Clonazepam as target)Blood5.0 ng/mLExcellent precision reported
Urine10.0 ng/mLExcellent precision reported
Table 3: this compound ELISA Kits for Hormones
AnalyteKit NameSensitivity/LODAssay RangeSample Type
Cortisol This compound® Cortisol ELISA Kit0.04 ng/mL0.04 - 10 ng/mLUrine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum
Estradiol This compound® Estradiol ELISA Kit0.02 ng/mL0.02 - 2.0 ng/mLUrine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum
Progesterone This compound® Progesterone ELISA Kit0.4 ng/mL0.4 - 40.0 ng/mLBiological fluid
Testosterone This compound® Testosterone ELISA Kit0.002 ng/mL0.002 - 0.2 ng/mLBiological fluid
Table 4: this compound Veratox® for Mycotoxin ELISA Kits
AnalyteKit NameLimit of Detection (LOD)RecoveryCross-Reactivity
Aflatoxin Veratox® for Aflatoxin1.4 ppb-Detects B1, B2, G1, and G2
Deoxynivalenol (DON) Reveal® Q+ for DON*Corn: 0.014 ppm, Wheat: 0.037 ppm90-104%No cross-reactivity with other mycotoxins reported
Zearalenone Veratox® for Zearalenone--Zearalenone: 100%, α-zearalenol: 73%, β-zearalenol: 23%, Zearalanone: 63%, α-zearalanol: 36%, β-zearalanol: 15%

*Note: Reveal® Q+ for DON is a lateral flow test, but its performance data is included for comparative purposes.

Experimental Protocols

Detailed methodologies for the validation of these kits are outlined in their respective validation reports and publications. The general principles for the two main types of ELISAs offered by this compound are described below.

Sandwich ELISA (S-ELISA) - e.g., Veratox® for Allergens

The this compound Veratox® allergen kits utilize a sandwich ELISA methodology.

  • Extraction: The target protein is extracted from the sample using a buffered salt solution. For some matrices, a heated water bath is used to facilitate extraction.

  • Binding: The extracted sample is added to microwells that are pre-coated with antibodies specific to the target allergen. The allergen, if present, binds to these capture antibodies.

  • Washing: Unbound sample components are washed away.

  • Addition of Conjugate: A second antibody, which is conjugated to an enzyme (like horseradish peroxidase - HRP), is added to the wells. This enzyme-labeled antibody binds to a different epitope on the captured allergen, forming a "sandwich".

  • Second Washing: Unbound enzyme conjugate is washed away.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The enzyme on the bound conjugate catalyzes a reaction that produces a color change.

  • Detection: The intensity of the color is measured using a microplate reader. The color intensity is directly proportional to the concentration of the target allergen in the sample.

Competitive Direct ELISA (CD-ELISA) - e.g., this compound® Kits for Hormones, Drugs, and Mycotoxins

This compound's ELISA kits for smaller molecules like hormones, drugs, and mycotoxins typically employ a competitive direct ELISA format.

  • Competition: The sample and an enzyme-labeled version of the analyte (the conjugate) are added to microwells pre-coated with antibodies specific to the analyte. The analyte in the sample and the enzyme-labeled analyte compete for the limited number of antibody binding sites.

  • Incubation: The plate is incubated to allow for binding.

  • Washing: Unbound materials, including any unbound analyte from the sample and unbound enzyme conjugate, are washed away.

  • Substrate Addition: A chromogenic substrate is added, which reacts with the bound enzyme conjugate to produce a color.

  • Detection: The intensity of the color is measured using a microplate reader. In this format, the color intensity is inversely proportional to the concentration of the analyte in the sample. A darker color indicates a lower concentration of the analyte in the sample.

Mandatory Visualization

Caption: Workflow of a this compound Sandwich ELISA (S-ELISA).

Competitive_ELISA_Workflow cluster_Well Microwell Surface Antibody Antibody Coated on Well Competition Competition for Antibody Binding Sites Antibody->Competition Incubation Sample_Analyte Sample with Analyte Sample_Analyte->Competition Enzyme_Conjugate Enzyme-labeled Analyte (Conjugate) Enzyme_Conjugate->Competition Wash Wash Step Competition->Wash Substrate Substrate Added Wash->Substrate Color_Development Color Development Substrate->Color_Development Detection Detection (OD Reading) Color_Development->Detection Kit_Selection_Guide Start Start: Identify Analyte Type Analyte_Type Analyte Type? Start->Analyte_Type Allergen Food Allergen Analyte_Type->Allergen Protein Mycotoxin Mycotoxin Analyte_Type->Mycotoxin Small Molecule Hormone Hormone/Steroid Analyte_Type->Hormone Small Molecule Drug Drug of Abuse Analyte_Type->Drug Small Molecule Veratox_Allergen Veratox® for Allergens (Sandwich ELISA) Allergen->Veratox_Allergen Veratox_Mycotoxin Veratox® for Mycotoxins (Competitive ELISA) Mycotoxin->Veratox_Mycotoxin Hormone_ELISA This compound® Hormone ELISA (Competitive ELISA) Hormone->Hormone_ELISA Drug_ELISA This compound® Drug Detection ELISA (Competitive ELISA) Drug->Drug_ELISA

References

A Comparative Guide to Allergen Test Kits: An In-depth Look at Neogen and Leading Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of allergens is paramount for ensuring product safety and regulatory compliance. This guide provides an objective comparison of Neogen's allergen test kits with other leading alternatives on the market, supported by experimental data and detailed methodologies. We will delve into the performance of qualitative lateral flow devices (LFDs) and quantitative Enzyme-Linked Immunosorbent Assays (ELISAs) to assist you in selecting the most appropriate tools for your analytical needs.

Performance Comparison of Allergen Test Kits

The following tables summarize the quantitative performance of various allergen test kits from this compound and its key competitors: 3M, Romer Labs, and Hygiena. The data presented is derived from publicly available validation reports and product information.

Lateral Flow Devices (LFDs) - Qualitative Screening

Lateral flow devices are rapid, user-friendly tools for the qualitative detection of allergens on surfaces and in samples. They are ideal for on-site verification of cleaning protocols and quick screening of raw materials and finished products.

AllergenTest KitLimit of Detection (LOD) - Food/Liquid SamplesLimit of Detection (LOD) - Surface SwabsKey Features
Milk This compound Reveal® 3-D for Total Milk5 ppm total milk[1]20 µ g/100 cm² milk[1]3-line readout to prevent false negatives from high concentrations. Results in 5 minutes.[2][3][4]
3M™ Allergen Protein Rapid Kit - Total Milk3.0 ppmNot specifiedHook line feature to prevent high-dose hook effect. Results in 11 minutes.
Romer Labs AgraStrip® Total MilkNot specifiedNot specified
Hygiena AlerTox® Sticks Total Milk2.5 ppm of casein and β-lactoglobulin0.05 µg of casein and β-lactoglobulin proteins/16 cm²Detects both casein and β-lactoglobulin. Results in 10 minutes.
Soy This compound Reveal® 3-D for Soy5 ppm total soy2 µ g/100 cm² soy protein3-line readout. Results in 5 minutes.
3M™ Soy Protein Rapid Kit2.0 ppmNot specifiedHook line feature. Results in 11 minutes.
Romer Labs AgraStrip® SoyNot specifiedNot specified
Hygiena AlerTox® Sticks Soy PLUS1.5 ppm of soy protein0.15 µg of soy protein / 16 cm²Specific antibodies against beta-conglycinin.
Almond This compound Reveal® 3-D for Almond5 ppm total almond1 µ g/100 cm² almond3-line readout. Results in 5 minutes. Cross-reactive with other Prunus species like apricot and cherry.
3M™ Allergen Protein Rapid Kit - Almond2.0 ppmNot specifiedHook line feature. Results in 11 minutes.
Romer Labs AgraStrip® AlmondNot specifiedNot specified
Hygiena AlerTox® Sticks Almond20.0 ppmNot specifiedResults in 10 minutes.
Egg This compound Reveal® 3-D for Egg2.5 ppm egg white protein10 µ g/100cm ²3-line readout. Results in 5 minutes.
3M™ Allergen Protein Rapid Kit - Egg White0.5 ppmNot specifiedHook line feature. Results in 11 minutes.
Romer Labs AgraStrip® EggNot specifiedNot specified
Hygiena AlerTox® Sticks Egg1.25 ppm of ovalbumin0.031 µg of ovalbumin/16 cm²Not suitable for heat-treated matrices where ovalbumin may be denatured.
Gluten This compound Reveal® 3-D for Gluten5 ppm gluten5 µ g/100 cm² glutenAOAC-RI Performance Tested Method (PTM) certified (No. 122201). 3-line readout. Results in 5 minutes.
3M™ Gluten Protein Rapid Kit5.0 ppmNot specifiedHook line feature. Results in 11 minutes.
Romer Labs AgraStrip® Gluten G125, 10, and 20 ppm thresholdsValidated for surfacesAOAC PTM certified. Utilizes the G12 antibody targeting the 33-mer peptide.
Peanut This compound Veratox® for Peanut AllergenScreens at 5 ppmNot specifiedAOAC approved.
3M™ Peanut Protein Rapid Kit1.0 ppmNot specifiedAOAC certified. Hook line feature. Results in 11 minutes.
Romer Labs AgraStrip® PeanutNot specifiedNot specified
Hygiena AlerTox® Sticks Peanut1 ppm of raw or roasted peanut protein2-4 µg of peanut protein/16 cm²Wide range of detection (1-10,000 ppm).
Enzyme-Linked Immunosorbent Assays (ELISAs) - Quantitative Analysis

ELISA kits provide a quantitative measurement of allergen levels, making them suitable for product release testing, validation of cleaning processes, and regulatory compliance.

AllergenTest KitRange of QuantificationLimit of Detection (LOD)Key Features
Milk This compound Veratox® for Total Milk2.5 - 25 ppm< 1.0 ppm
3M™ Total Milk Protein ELISA KitNot specifiedNot specified
Romer Labs AgraQuant® Total MilkNot specifiedNot specified
Hygiena AlerTox® ELISA CaseinNot specifiedNot specifiedResults in 60-75 minutes.
Soy This compound Veratox® for Soy2.5 - 25 ppmNot specified
3M™ Soy Protein ELISA KitNot specified11 ng/mL (ppb) SoyNo cross-reactivity with a wide range of other allergens. Results in 50 minutes.
Romer Labs AgraQuant® SoyNot specifiedNot specified
Hygiena AlerTox® ELISA Soy50 - 600 ppb STI16 ppb STIDetects soy trypsin inhibitor (STI).
Egg This compound Veratox® for Egg Allergen2.5 - 25 ppmNot specified
3M™ Egg Protein ELISA KitNot specifiedNot specified
Romer Labs AgraQuant® EggNot specifiedNot specified
Hygiena AlerTox® ELISA Egg0.4 - 8 ppm egg white protein0.05 ppm egg white proteinDetects ovomucoid. Results in 60-75 minutes.
Gluten This compound Veratox® for Gliadin R55 - 40 ppm gliadinNot specifiedBased on the R5 monoclonal antibody.
3M™ Gluten Protein ELISA KitNot specifiedNot specified
Romer Labs AgraQuant® Gluten G124 - 200 ppm gluten2 ppm glutenAOAC Official First Action method. Utilizes the G12 antibody.
Peanut This compound Veratox® VIP for Peanut0.25 - 5 ppm peanut protein0.25 ppmEnhanced sensitivity for processed products. Detects Ara h 1, Ara h 2, and Ara h 3.
3M™ Peanut Protein ELISA KitNot specifiedNot specified
Romer Labs AgraQuant® PeanutNot specifiedNot specified
Hygiena AlerTox® ELISA PeanutNot specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are generalized experimental protocols for the key testing platforms discussed. For specific details, always refer to the manufacturer's kit insert.

This compound Reveal® 3-D for Total Milk Allergen - Swabbing Recovery

This protocol is based on the validation report for the this compound Reveal® 3-D for Total Milk Allergen test kit.

Objective: To determine the recovery and detection of milk residue from a stainless steel surface.

Materials:

  • This compound Reveal® 3-D for Total Milk Allergen test kit (Item 8479)

  • Stainless steel coupons (100 cm²)

  • Non-fat dry milk (NFDM) solutions of varying concentrations

  • Pipettes

  • Timer

Methodology:

  • Surface Contamination: Artificially contaminate stainless steel surfaces with known levels of milk by pipetting NFDM solutions equivalent to 0, 2, 10, 20, 50, and 100 µ g/100 cm² onto the surface.

  • Drying: Allow the surfaces to air dry completely.

  • Swabbing: Following the test kit insert instructions, use the provided swab to sample the entire 100 cm² surface area.

  • Extraction: Transfer the swab to the extraction buffer tube provided in the kit.

  • Assay: Perform the lateral flow assay according to the kit insert instructions.

  • Interpretation: Score the intensity of the test, overload, and control lines by comparing the device to a reference card. A visual scale from 0 (no line) to 5 (highest intensity) can be used.

Romer Labs AgraStrip® - General Food Sample Protocol

This is a general protocol for testing solid food samples with Romer Labs AgraStrip® lateral flow devices.

Objective: To qualitatively detect the presence of a specific allergen in a food sample.

Materials:

  • Romer Labs AgraStrip® Allergen Test Kit

  • Homogenized food sample

  • Balance or a means to estimate 0.2 g of sample

  • Timer

Methodology:

  • Sample Preparation: Weigh 0.2 g of a homogenized food sample and add it to the extraction tube. Alternatively, this amount can be estimated by filling the extraction tube cap.

  • Extraction: Fill the extraction tube with the provided extraction buffer to the indicated level. Close the tube and shake vigorously by hand for 1 minute.

  • Sample Transfer: Replace the extraction tube cap with a dropper tip. Transfer 12 drops (approximately 400 µL) of the sample supernatant into an incubation vial.

  • Incubation: Shake the incubation vial vigorously by hand for 15 seconds. Let it stand at room temperature for 5 minutes.

  • Test Strip Development: Add a test strip to the incubation vial and allow it to develop for 5 minutes.

  • Result Interpretation: Read the result immediately after the 5-minute incubation. The presence of both a control line and a test line indicates a positive result.

Hygiena AlerTox® ELISA - General Protocol

This is a generalized protocol for quantitative allergen detection using a Hygiena AlerTox® ELISA kit.

Objective: To quantify the concentration of a specific allergen in a sample.

Materials:

  • Hygiena AlerTox® ELISA Kit

  • Sample extract

  • Microplate reader with a 450 nm filter

  • Pipettes and tips

  • Distilled water

  • Timer

Methodology:

  • Sample and Standard Preparation: Prepare samples and standards according to the kit insert.

  • Plate Loading: Pipette the standards and prepared samples into the antibody-coated wells of the microtiter plate.

  • First Incubation: Incubate for 20 minutes at room temperature.

  • Washing: Wash the wells with the diluted washing solution to remove unbound material.

  • Conjugate Addition: Add the peroxidase-conjugated second antibody to the wells.

  • Second Incubation: Incubate for 20 minutes at room temperature.

  • Second Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution to the wells.

  • Third Incubation: Incubate for 20 minutes, allowing for color development.

  • Stopping the Reaction: Add the stop solution to the wells. The color will change from blue to yellow.

  • Reading: Measure the absorbance at 450 nm using a microplate reader. The concentration of the allergen is directly proportional to the color intensity.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the typical experimental workflows for the discussed allergen test kits.

Neogen_Reveal_3D_Workflow cluster_prep Sample Preparation cluster_assay Assay Sample Environmental Swab or Liquid Sample Extraction Add to Extraction Buffer Sample->Extraction Shake Shake for 1 minute Extraction->Shake Dip Dip Reveal 3-D Device Shake->Dip Develop Develop for 5 minutes Dip->Develop Read Read 3-Line Result Develop->Read

Caption: Workflow for this compound Reveal® 3-D Test.

Neogen_Veratox_ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Assay Sample Food Sample Extract Extract with Buffer Sample->Extract Centrifuge Centrifuge/Filter Extract->Centrifuge AddSample Add Sample to Coated Well Centrifuge->AddSample Incubate1 Incubate AddSample->Incubate1 Wash1 Wash Incubate1->Wash1 AddConjugate Add Enzyme Conjugate Wash1->AddConjugate Incubate2 Incubate AddConjugate->Incubate2 Wash2 Wash Incubate2->Wash2 AddSubstrate Add Substrate Wash2->AddSubstrate Incubate3 Incubate AddSubstrate->Incubate3 AddStop Add Stop Solution Incubate3->AddStop Read Read at 450nm AddStop->Read

Caption: Workflow for this compound Veratox® ELISA Test.

Competitor_LFD_Workflow cluster_prep Sample Preparation cluster_assay Assay Sample Food Sample or Swab Extract Add to Extraction Buffer Sample->Extract Shake Shake/Vortex Extract->Shake Transfer Transfer Extract to Vial Shake->Transfer Incubate Incubate with Antibody Transfer->Incubate AddStrip Add Test Strip Incubate->AddStrip Develop Develop (5-11 mins) AddStrip->Develop Read Read Result Develop->Read

Caption: General Workflow for Competitor LFD Tests.

References

A Comparative Guide to Neogen's Mycotoxin Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Neogen's mycotoxin detection methods, primarily the Veratox® ELISA and Reveal® Q+ lateral flow assays, with other commercially available alternatives. The information presented is based on available performance data and aims to assist researchers in selecting the most suitable method for their analytical needs.

Performance Comparison of Mycotoxin Detection Kits

The selection of a mycotoxin detection method often depends on factors such as the required sensitivity, sample throughput, time to result, and the specific mycotoxin and commodity being tested. Below is a summary of the performance characteristics of this compound's methods alongside those of other prominent manufacturers.

Aflatoxin Detection
ManufacturerProduct LineTechnologyLimit of Detection (LOD)Limit of Quantitation (LOQ)Range of QuantitationKey Features
This compound Veratox® for AflatoxinELISA1.4 ppb[1]5 ppb[2]5–50 ppb[2]FGIS and AOAC-approved method, suitable for a wide range of commodities.[3]
This compound Reveal® Q+ MAX for AflatoxinLateral Flow2 ppb[4]7 ppb3–300 ppbWater-based extraction, results in 6 minutes, FGIS approved.
Romer Labs AgraStrip® Pro Total Aflatoxin WATEX®Lateral Flow-1.5 ppb1.5–50 ppbAOAC Performance Tested Method, water-based extraction.
Charm Sciences ROSA® AFQ-WETS3Lateral Flow--5-40 ppbWater-based extraction, results in 3 minutes for corn.
VICAM Afla-V®Lateral Flow2 ppb-2–100 ppbMonoclonal antibody-based, results in 5 minutes.
Deoxynivalenol (DON) Detection
ManufacturerProduct LineTechnologyLimit of Detection (LOD)Limit of Quantitation (LOQ)Range of QuantitationKey Features
This compound Reveal® Q+ for DONLateral Flow0.014 ppm (corn), 0.037 ppm (wheat)0.042 ppm (corn), 0.11 ppm (wheat)0.3–30 ppmAqueous sample extraction, results in 3 minutes.
Romer Labs AgraQuant® DON PlusELISA200 ppb250 ppb250–5000 ppbUniversal sample extraction for six mycotoxins.
Charm Sciences ROSA® FAST5 DONLateral Flow--0-1.5 ppm and 1-6 ppmGIPSA-approved, 5-minute test.
EnviroLogix TotalTox™ DONLateral Flow--Up to 8 ppm (up to 30 ppm with dilution)Results in 2 minutes.
Fumonisin Detection
ManufacturerProduct LineTechnologyLimit of Detection (LOD)Limit of Quantitation (LOQ)Range of QuantitationKey Features
This compound Veratox® for FumonisinELISA--1-6 ppmSuitable for a broad range of commodities.
VICAM Fumo-V®Lateral Flow-0.2 ppm0.2-5 ppmResults in 5 minutes.
EnviroLogix TotalTox™ FumonisinLateral Flow--0.1-10 ppm (Base Range)Validated for corn, sorghum, and DDGS.
Zearalenone Detection
ManufacturerProduct LineTechnologyLimit of Detection (LOD)Limit of Quantitation (LOQ)Range of QuantitationKey Features
This compound Reveal® Q+ for ZearalenoneLateral Flow---Quantitative lateral flow format.
Romer Labs AgraStrip® Pro Zearalenone WATEX®Lateral Flow25 ppb40 ppb0–1650 ppbWater-based extraction.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are outlines of the experimental protocols for this compound's primary mycotoxin detection platforms.

This compound Veratox® for Aflatoxin (ELISA) Protocol

The Veratox® for Aflatoxin assay is a competitive direct enzyme-linked immunosorbent assay (CD-ELISA).

  • Sample Preparation and Extraction:

    • A representative sample (e.g., 50g of ground grain) is collected.

    • The sample is extracted with 250 mL of 70% methanol.

    • The mixture is vigorously shaken for 3 minutes.

    • The extract is then filtered to obtain a clear filtrate.

  • Assay Procedure:

    • Add 100 µL of controls and extracted samples to the red-marked mixing wells.

    • Add 100 µL of aflatoxin-HRP conjugate solution to each mixing well.

    • Mix well and transfer 100 µL to the antibody-coated clear wells.

    • Incubate for 2 minutes at room temperature.

    • Wash the wells thoroughly with deionized water five times.

    • Add 100 µL of K-Blue® Substrate to each well and incubate for 3 minutes.

    • Add 100 µL of Red Stop solution to stop the reaction.

    • Read the results using a microwell reader with a 650 nm filter.

This compound Reveal® Q+ MAX for Aflatoxin (Lateral Flow) Protocol

The Reveal® Q+ MAX for Aflatoxin is a single-step lateral flow immunochromatographic assay.

  • Sample Preparation and Extraction:

    • Weigh a 10 g representative sample.

    • Add the contents of one MAX 1 aqueous extraction packet and 50 mL of distilled or deionized water.

    • Shake vigorously for 3 minutes.

    • Allow the sample to settle and then filter to collect the filtrate.

  • Assay Procedure:

    • Add 100 µL of the sample extract to a red dilution cup.

    • Add 100 µL of sample diluent to the red dilution cup and mix.

    • Transfer 100 µL of the diluted sample to a clear sample cup.

    • Place a new Reveal® Q+ MAX for Aflatoxin test strip into the sample cup.

    • Set a timer for 6 minutes.

    • Read the results promptly at 6 minutes using an AccuScan® Gold or Raptor® reader.

Mycotoxin Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of mycotoxins is critical for toxicology studies and the development of therapeutic interventions. The following diagrams illustrate the key signaling pathways affected by common mycotoxins and the general workflows of the discussed detection methods.

Mycotoxin_Detection_Workflow cluster_sample_prep Sample Preparation cluster_elisa ELISA (e.g., this compound Veratox®) cluster_lfd Lateral Flow (e.g., this compound Reveal® Q+) Sample 1. Obtain Representative Sample Grind 2. Grind Sample Sample->Grind Extract 3. Extract Mycotoxins (Solvent or Aqueous) Grind->Extract Filter 4. Filter Extract Extract->Filter Add_Sample 5a. Add Sample/Controls & Conjugate to Mixing Well Filter->Add_Sample Dilute 5b. Dilute Extract Filter->Dilute Transfer 6a. Transfer to Antibody-Coated Well Add_Sample->Transfer Incubate1 7a. Incubate Transfer->Incubate1 Wash1 8a. Wash Incubate1->Wash1 Add_Substrate 9a. Add Substrate Wash1->Add_Substrate Incubate2 10a. Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop 11a. Add Stop Solution Incubate2->Add_Stop Read_ELISA 12a. Read Absorbance Add_Stop->Read_ELISA Add_to_Cup 6b. Add to Sample Cup Dilute->Add_to_Cup Insert_Strip 7b. Insert Test Strip Add_to_Cup->Insert_Strip Incubate_LFD 8b. Incubate Insert_Strip->Incubate_LFD Read_LFD 9b. Read with a Reader Incubate_LFD->Read_LFD

General workflow for mycotoxin detection using ELISA and Lateral Flow methods.

Aflatoxin_B1_Pathway AFB1 Aflatoxin B1 CYP450 CYP450 Enzymes AFB1->CYP450 AFBO AFB1-8,9-epoxide (AFBO) CYP450->AFBO DNA_Adducts DNA Adducts AFBO->DNA_Adducts Protein_Adducts Protein Adducts AFBO->Protein_Adducts ROS Reactive Oxygen Species (ROS) AFBO->ROS DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Mutation Mutation (e.g., p53) DNA_Adducts->Mutation Apoptosis Apoptosis Protein_Adducts->Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->DNA_Damage p53 p53 Activation DNA_Damage->p53 p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Hepatocellular_Carcinoma Hepatocellular Carcinoma Mutation->Hepatocellular_Carcinoma

Simplified signaling pathway of Aflatoxin B1-induced toxicity.

DON_Pathway DON Deoxynivalenol (DON) Ribosome Binds to Ribosome DON->Ribosome Ribotoxic_Stress Ribotoxic Stress Response Ribosome->Ribotoxic_Stress Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition MAPK MAPK Activation (p38, JNK, ERK) Ribotoxic_Stress->MAPK Inflammatory_Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) MAPK->Inflammatory_Cytokines Apoptosis Apoptosis MAPK->Apoptosis

Key signaling events in Deoxynivalenol (DON) cytotoxicity.

Fumonisin_B1_Pathway FB1 Fumonisin B1 Ceramide_Synthase Inhibits Ceramide Synthase FB1->Ceramide_Synthase Sphinganine_Accumulation Sphinganine Accumulation Ceramide_Synthase->Sphinganine_Accumulation Ceramide_Depletion Ceramide Depletion Ceramide_Synthase->Ceramide_Depletion Apoptosis Apoptosis Sphinganine_Accumulation->Apoptosis Oxidative_Stress Oxidative Stress Sphinganine_Accumulation->Oxidative_Stress Altered_Cell_Growth Altered Cell Growth and Differentiation Ceramide_Depletion->Altered_Cell_Growth Hepatotoxicity Hepatotoxicity & Nephrotoxicity Altered_Cell_Growth->Hepatotoxicity Apoptosis->Hepatotoxicity Oxidative_Stress->Hepatotoxicity

Mechanism of Fumonisin B1 toxicity through disruption of sphingolipid metabolism.

Zearalenone_Pathway ZEA Zearalenone (ZEA) ER Binds to Estrogen Receptors (ERα, ERβ) ZEA->ER Apoptosis_Pathway Induces Apoptosis ZEA->Apoptosis_Pathway Gene_Expression Altered Estrogen-Responsive Gene Expression ER->Gene_Expression Reproductive_Toxicity Reproductive Toxicity (Hyperestrogenism) Gene_Expression->Reproductive_Toxicity ERS Endoplasmic Reticulum Stress (ERS) Apoptosis_Pathway->ERS Mitochondrial_Pathway Mitochondrial Pathway (Bax/Bcl-2 ratio) Apoptosis_Pathway->Mitochondrial_Pathway Caspase_Activation Caspase Activation ERS->Caspase_Activation Mitochondrial_Pathway->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Dual signaling pathways of Zearalenone leading to estrogenic effects and apoptosis.

References

Comparative Analysis of Cross-Reactivity in Neogen ELISA Kits

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity of an ELISA kit is a critical factor for generating reliable and accurate data. Cross-reactivity, the ability of an antibody to bind to substances other than its target analyte, can lead to false-positive results and misinterpretation of data. This guide provides a comparative analysis of cross-reactivity studies for a selection of Neogen's ELISA kits, offering a valuable resource for assay selection and validation.

Data Presentation: Cross-Reactivity Profiles

The following tables summarize the quantitative cross-reactivity data for this compound's Fentanyl Forensic ELISA Kit, Histamine ELISA Kit, and a summary of findings for the Veratox® for Total Milk Allergen ELISA kit.

This compound Fentanyl Forensic ELISA Kit (Competitive ELISA)

The this compound Fentanyl ELISA kit is a competitive immunoassay designed for the qualitative screening of Fentanyl. Cross-reactivity was determined by assaying a range of structurally related compounds and calculating their reactivity relative to Fentanyl.

Compound% Cross-Reactivity
Acrylfentanyl215%
Valerylfentanyl208%
Methoxyacetylfentanyl184%
Furanylfentanyl180%
p-Fluorofentanyl136%
Ocfentanil112%
Fentanyl 100%
Butyrfentanyl96%
4-Fluorobutyrfentanyl76%
Cyclopropylfentanyl68%
Thiofentanyl67%
Isobutyrfentanyl66%
Fluoroisobutyrfentanyl59%
p-Chlorisobutyrylfentanyl53%
3-Methylfentanyl50%
Cyclopentylfentanyl45%
Furanylethylfentanyl45%
Acetylfentanyl42%
Tetrahydrofuranyl fentanyl34%
α-Methylfentanyl11%
Carfentanil6%
ß-Methylfentanyl4.2%
α-methylthiofentanyl3.9%
ß-hydroxyfentanyl3.2%
ß-hydroxythiofentanyl<3.2%
Norfentanyl<3.2%

Data sourced from this compound Corporation product literature.[1]

This compound Histamine ELISA Kit (Competitive ELISA)

The this compound Histamine ELISA kit is a competitive immunoassay for the quantitative determination of histamine. The specificity of the monoclonal antibody used in this kit was evaluated against other biogenic amines.

Compound% Cross-Reactivity
Histamine 100.0%
Histidine< 0.01%
Cadaverine< 0.01%
Tyramine< 0.01%
Spermine< 0.01%
Putrescine< 0.01%
Trimethylamine< 0.01%

Data sourced from this compound Corporation product literature.[2]

This compound Veratox® for Total Milk Allergen ELISA Kit (Sandwich ELISA)

The Veratox® for Total Milk Allergen kit is a sandwich ELISA designed for the quantitative analysis of milk proteins (casein and whey). A validation study was conducted to assess its specificity against a panel of various food commodities.

Cross-Reactivity Panel SummaryResult
Nuts, Grains, Proteins, and Seeds (54 samples)All samples tested below the limit of quantization.

Summary from the Veratox® for Total Milk Validation Report. A detailed list of the 54 samples was not provided in the report.[3] Independent studies have also confirmed the high specificity of this compound's Veratox® allergen kits for their target analytes in various food matrices.[4][5]

Experimental Protocols

The assessment of cross-reactivity is a critical component of ELISA kit validation. The general methodologies for competitive and sandwich ELISAs are outlined below.

Cross-Reactivity Testing for Competitive ELISA (e.g., Fentanyl, Histamine)

In a competitive ELISA, the concentration of the target analyte is inversely proportional to the signal generated. To assess cross-reactivity, various concentrations of potentially cross-reacting compounds are tested.

Methodology:

  • Standard Curve Generation: A standard curve is prepared using known concentrations of the target analyte (e.g., Fentanyl or Histamine).

  • Preparation of Cross-Reactants: Solutions of potential cross-reacting compounds are prepared at various concentrations.

  • Assay Procedure:

    • Standards, controls, and potential cross-reactants are added to the antibody-coated microplate wells.

    • The enzyme-conjugated target analyte is then added to each well.

    • During incubation, the free analyte in the sample and the enzyme-conjugated analyte compete for the limited number of antibody binding sites.

    • The plate is washed to remove unbound reagents.

    • A substrate is added, which reacts with the bound enzyme conjugate to produce a color change.

    • The reaction is stopped, and the absorbance is read using a microplate reader.

  • Calculation of Cross-Reactivity: The concentration of each cross-reactant that produces a 50% inhibition of the maximum signal (IC50) is determined. The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

G Competitive ELISA Workflow for Cross-Reactivity Testing cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Standard_Curve Prepare Target Analyte Standards Add_Samples Add Standards, Controls, or Cross-Reactants to Wells Standard_Curve->Add_Samples Cross_Reactants Prepare Solutions of Potential Cross-Reactants Cross_Reactants->Add_Samples Add_Conjugate Add Enzyme-Conjugated Target Analyte Add_Samples->Add_Conjugate Incubate Incubate to Allow Competitive Binding Add_Conjugate->Incubate Wash_1 Wash to Remove Unbound Reagents Incubate->Wash_1 Add_Substrate Add Substrate (Color Development) Wash_1->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Plate Read Absorbance Stop_Reaction->Read_Plate Calculate_IC50 Determine IC50 for Target Analyte and Cross-Reactants Read_Plate->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR

Competitive ELISA Workflow
Cross-Reactivity Testing for Sandwich ELISA (e.g., Veratox® Food Allergens)

In a sandwich ELISA, the signal is directly proportional to the amount of analyte present. Specificity is determined by testing a panel of related and unrelated compounds to ensure they do not generate a signal.

Methodology:

  • Sample Preparation: Extracts of a wide range of potentially cross-reacting food commodities (e.g., nuts, seeds, grains) are prepared.

  • Assay Procedure:

    • The prepared extracts are added to the microplate wells, which are pre-coated with a capture antibody specific to the target allergen.

    • During incubation, the target allergen binds to the capture antibody.

    • The plate is washed to remove unbound materials.

    • A second, enzyme-labeled detector antibody that binds to a different epitope on the target allergen is added.

    • The plate is washed again.

    • A substrate is added, which reacts with the enzyme on the detector antibody to produce a color change.

    • The reaction is stopped, and the absorbance is read.

  • Evaluation of Cross-Reactivity: The signal generated by the potentially cross-reacting substances is compared to the signal from a negative control. A lack of significant signal indicates high specificity and no cross-reactivity.

G Sandwich ELISA Workflow for Cross-Reactivity Testing cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare_Extracts Prepare Extracts of Potentially Cross-Reacting Commodities Add_Extracts Add Extracts to Capture Antibody-Coated Wells Prepare_Extracts->Add_Extracts Incubate_1 Incubate for Target Binding Add_Extracts->Incubate_1 Wash_1 Wash to Remove Unbound Material Incubate_1->Wash_1 Add_Detector_Ab Add Enzyme-Labeled Detector Antibody Wash_1->Add_Detector_Ab Incubate_2 Incubate for Sandwich Formation Add_Detector_Ab->Incubate_2 Wash_2 Wash to Remove Unbound Detector Antibody Incubate_2->Wash_2 Add_Substrate Add Substrate (Color Development) Wash_2->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Plate Read Absorbance Stop_Reaction->Read_Plate Compare_Signal Compare Signal of Extracts to Negative Control Read_Plate->Compare_Signal Determine_Specificity Determine Specificity (Lack of Signal Indicates No Cross-Reactivity) Compare_Signal->Determine_Specificity

Sandwich ELISA Workflow

Conclusion

References

A Comparative Guide to Neogen's Genomic Services for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, selecting the right genomic service provider is a critical decision that can significantly impact the quality and efficiency of their work. This guide offers an objective comparison of Neogen's genomic services with those of other key players in the market, namely Illumina and Eurofins Genomics. The comparison is based on available technical specifications, performance data, and service offerings.

I. Overview of Genomic Service Providers

This compound, through its GeneSeek subsidiary, has established a strong presence in the agrigenomics sector and offers a range of genomic services based on leading technology platforms.[1][2] Their primary competitors include Illumina, a pioneer and leader in next-generation sequencing (NGS) technology that also offers its own sequencing services, and Eurofins Genomics, a major international provider of a wide array of genomic services.[3][4]

This compound's portfolio is heavily reliant on Illumina's technology, utilizing their platforms for both SNP genotyping arrays and sequencing services.[5] A key offering from this compound is their GeneSeek® Genomic Profiler (GGP) line of custom and commercial SNP arrays. They have also partnered with Gencove to offer InfiniSEEK™, a service that combines low-pass whole-genome sequencing with targeted SNP analysis.

Illumina not only develops and sells sequencing instruments but also provides sequencing services. They offer fast, high-quality NGS services, including whole-genome sequencing, with the advantage of using their own cutting-edge technology.

Eurofins Genomics is known for its extensive range of services, including Sanger sequencing, next-generation sequencing, and genotyping. They emphasize fast turnaround times, with offerings like overnight sequencing results for many services.

II. Quantitative Performance Comparison

Parameter This compound Illumina (Services) Eurofins Genomics
Primary Technology Illumina sequencing and array platformsIllumina sequencing platformsIllumina, Sanger, and Nanopore sequencing platforms
Reported Turnaround Time Igenity® results: 21-28 business days; Genetic abnormality results: up to 4 weeks"Short turnaround times" advertised, but specific times for different services are not publicly detailed. Whole genome sequencing can take a minimum of 2 weeks due to its complexity.Sanger sequencing: Overnight results available for many locations. Whole plasmid sequencing: Typically 1 business day from sample receipt. Clinical Microarray Service: 5-10 business days.
Reported Accuracy/Concordance A study on their commercial bovine SNP arrays showed high genotyping concordance rates (99.63% to 99.99%). InfiniSEEK™ is reported to have >99% genome-wide concordance with microarray data in beef steers.Illumina's Infinium genotyping data is expected to have 99.5% call rates for high-quality samples. Studies comparing genotyping algorithms for Infinium arrays show accuracies ranging from 99.2% to over 99.8%.Publicly available, specific quantitative data on service accuracy is limited. They emphasize high-quality data generation in their ISO 9001:2015, GLP, and GMP certified facilities.
Publicly Available Pricing Specific service costs are not readily available on their website and are typically provided upon request or through breed associations. The GGP Bovine 100K array is listed at $43.00 per sample, GGP Porcine 50K at $35.00, and InfiniSEEK™ at $60.00.The cost of whole-genome sequencing has dropped significantly, with the potential to reach as low as $200 per genome on their latest machines. Academic pricing for a lane on a NovaSeq X Plus can range from approximately $1,800 to over $3,000.Sanger sequencing prices are listed, with various options available. DNA/RNA oligo pricing is also detailed on their website. Whole plasmid sequencing starts at $15 per sample.

III. Methodologies and Experimental Protocols

Detailed experimental protocols for the specific services offered are proprietary to each company. However, we can outline a general workflow for a comparative evaluation of genotyping services.

Experimental Workflow: Comparative Genotyping Array Performance

cluster_prep Sample Preparation cluster_services Genotyping Services cluster_analysis Data Analysis and Comparison Sample_Collection 1. Standardized Sample Collection (e.g., blood, tissue) from a cohort with known pedigree. DNA_Extraction 2. DNA Extraction & QC (Quantification and Purity Assessment) Sample_Collection->DNA_Extraction Sample_Aliquot 3. Sample Aliquoting (Blind distribution to each service provider) DNA_Extraction->Sample_Aliquot This compound This compound GGP Array Sample_Aliquot->this compound Provider A Illumina Illumina Infinium Array Sample_Aliquot->Illumina Provider B Eurofins Eurofins Genotyping Service Sample_Aliquot->Eurofins Provider C Data_QC 4. Raw Data QC (Call Rate, Cluster Separation) This compound->Data_QC Illumina->Data_QC Eurofins->Data_QC Concordance 5. Genotype Concordance Analysis (Comparison of calls for the same sample across platforms) Data_QC->Concordance Mendelian_Error 6. Mendelian Error Rate Calculation (Using known pedigree information) Concordance->Mendelian_Error Performance_Metrics 7. Comparison of Performance Metrics (Accuracy, Call Rate, No-Call Rate) Mendelian_Error->Performance_Metrics

Caption: Workflow for a comparative evaluation of genotyping array services.

This workflow outlines the key steps for an independent and objective comparison of genotyping services. A critical component is the use of a standardized set of samples with known genetic relationships (e.g., trios) to accurately assess error rates.

IV. Signaling Pathways in Genetic Analysis

While the genomic services themselves do not directly involve signaling pathways, the data they generate are crucial for elucidating these pathways in biological research. For example, genome-wide association studies (GWAS), often performed using SNP arrays, can identify genetic variants associated with diseases that are driven by specific signaling pathways.

Logical Flow: From Genomic Data to Pathway Analysis

Genomic_Service Genomic Service (this compound, Illumina, etc.) Raw_Data Raw Genomic Data (Genotypes, Sequences) Genomic_Service->Raw_Data QC Data Quality Control Raw_Data->QC Variant_Calling Variant Calling / Genotype Imputation QC->Variant_Calling Association_Study Association Study (e.g., GWAS) Variant_Calling->Association_Study Significant_Variants Identification of Significant Variants Association_Study->Significant_Variants Gene_Mapping Mapping Variants to Genes Significant_Variants->Gene_Mapping Pathway_Analysis Pathway Enrichment Analysis Gene_Mapping->Pathway_Analysis

Caption: Logical workflow from genomic data generation to pathway analysis.

V. Concluding Remarks

Choosing a genomic service provider requires a careful evaluation of a project's specific needs against the offerings of each company.

  • This compound stands out for its strong focus on agrigenomics, offering a variety of specialized genotyping arrays and the innovative InfiniSEEK™ platform. Their services are well-integrated with the needs of the livestock industry.

  • Illumina offers the advantage of direct access to the latest sequencing technology from the manufacturer itself, which may be a deciding factor for researchers seeking the highest data quality and throughput for cutting-edge applications.

  • Eurofins Genomics provides a broad spectrum of genomic services with a strong emphasis on rapid turnaround times, making them an attractive option for projects where speed is a critical factor.

For researchers in drug development and other non-agricultural fields, the choice between these providers will likely depend on the specific technology required (e.g., SNP array vs. whole-genome sequencing), budget constraints, and the desired turnaround time. It is recommended to contact each provider directly to obtain detailed quotes and technical specifications for a given project. The lack of comprehensive, independent comparative data underscores the importance of conducting small-scale pilot studies to evaluate a provider's performance before committing to a large-scale project.

References

A Comparative Guide to AOAC-RI Validated Neogen Food Safety Tests

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of AOAC-RI validated food safety tests from Neogen, alongside their validated alternatives. The focus is on providing researchers, scientists, and drug development professionals with objective performance data and methodologies to make informed decisions for their laboratory needs.

Section 1: ATP Hygiene Monitoring Systems

Adenosine Triphosphate (ATP) monitoring is a rapid and widely used method to verify cleaning and sanitation effectiveness in food processing and healthcare environments. This section compares this compound's AOAC-RI validated ATP monitoring systems with leading alternatives.

Data Presentation: Comparison of ATP Hygiene Monitoring Systems

The following table summarizes the key performance characteristics of this compound's ATP monitoring systems and their AOAC-RI validated alternatives.

FeatureThis compound AccuPoint® AdvancedThis compound® Clean-Trace® (formerly 3M™)Hygiena™ EnSURE® Touch
AOAC-RI Certificate No. 091601[1][2]041901[3]101803[4][5]
Technology ATP BioluminescenceATP BioluminescenceATP Bioluminescence
Limit of Detection (LOD) 1.85 femtomoles of ATP3.03 femtomoles of ATP0.82 femtomoles of ATP (EnSURE luminometer)
Time to Result Less than 20 secondsInformation not readily available10 seconds
Validated Surfaces Stainless steelStainless steel, ceramic, and plasticStainless steel
Experimental Protocols: ATP Monitoring

The general experimental workflow for using ATP monitoring systems involves the following steps:

  • Surface Swabbing: A sample is collected from the target surface using a sterile swab. For the this compound AccuPoint® Advanced, a 4 x 4 inch (10cm x 10cm) square is recommended for consistent sampling.

  • Activation: The swab is returned to its tube, and the reagent is released to initiate the bioluminescent reaction.

  • Measurement: The activated device is placed in the luminometer, which measures the light output and provides a result in Relative Light Units (RLUs).

  • Interpretation: The RLU value is compared to pre-determined pass/fail thresholds to assess surface cleanliness.

The AOAC-RI validation for these systems typically involves studies on:

  • Pure Analyte Limit of Detection (LOD): To determine the smallest amount of ATP the system can reliably detect.

  • Matrix Studies: To evaluate the system's performance in the presence of various food residues and on different surface types.

  • Inclusivity and Exclusivity: To ensure the test detects ATP from a broad range of microbial sources and does not react with non-target substances.

  • Robustness: To assess the system's performance under varying conditions, such as different temperatures and activation times.

Visualization: ATP Hygiene Monitoring Workflow

The following diagram illustrates the typical workflow for an ATP hygiene monitoring test.

ATP_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_activation Activation & Measurement cluster_analysis Analysis & Action start Start select_site Select Test Site start->select_site swab_surface Swab Surface (e.g., 10x10 cm area) select_site->swab_surface activate_reagent Activate Reagent swab_surface->activate_reagent insert_luminometer Insert into Luminometer activate_reagent->insert_luminometer read_rlu Read RLU Result insert_luminometer->read_rlu compare_thresholds Compare to Thresholds read_rlu->compare_thresholds pass Pass compare_thresholds->pass RLU < Threshold fail Fail compare_thresholds->fail RLU >= Threshold record_data Record Data pass->record_data reclean Re-clean & Re-test fail->reclean end End record_data->end reclean->swab_surface

A typical workflow for conducting an ATP hygiene monitoring test.

Section 2: Listeria spp. Detection Kits

Rapid detection of Listeria species is crucial for preventing foodborne illness. This section compares this compound's AOAC-RI validated Listeria detection kit with other validated alternatives.

Data Presentation: Comparison of Listeria spp. Detection Kits

The table below outlines the performance characteristics of this compound's Reveal® 2.0 for Listeria and comparable AOAC-RI validated test kits.

FeatureThis compound® Reveal® 2.0 for ListeriaBio-Rad iQ-Check™ Listeria spp.Bio-Rad RAPID'L.monoSMARTCHECK® Listeria monocytogenes
AOAC-RI Certificate No. 041101090701072803042101
Technology Lateral Flow ImmunoassayReal-Time PCRChromogenic AgarReal-Time PCR
Limit of Detection (LOD) 1 cfu/analytical unitLOD50 of 0.6 (range: 0.5–0.8)Information not readily availableInformation not readily available
Time to Result 27-30 hoursLess than 24 hours with LSB II enrichment48 hoursApprox. 35 min after 18-48h enrichment
Inclusivity Detects all Listeria spp. except L. grayi100% (161 strains tested)Information not readily available100% (50 isolates detected)
Exclusivity No cross-reactivity with non-Listeria organisms after selective enrichment100% (86 strains tested)Information not readily available100% (37 isolates excluded)
Relative Sensitivity 98.2% to 101% compared to reference methodsInformation not readily available99.4%No significant difference from reference method
Specificity 100%Information not readily available100%Information not readily available
Experimental Protocols: Listeria Detection

The general workflow for Listeria detection using these rapid methods typically involves:

  • Sample Enrichment: The food or environmental sample is placed in a specialized enrichment broth and incubated for a specific period (e.g., 18-48 hours) to allow for the growth of any Listeria present.

  • Sample Preparation (for PCR): For PCR-based methods, a lysis step is performed to release the bacterial DNA.

  • Detection:

    • Lateral Flow: An aliquot of the enriched sample is added to the lateral flow device, and results are read visually.

    • PCR: The prepared sample is added to the PCR reaction mix and placed in a real-time PCR instrument for amplification and detection.

    • Chromogenic Agar: The enriched sample is plated on the chromogenic agar and incubated. Listeria colonies are identified based on their color.

  • Confirmation: Presumptive positive results are typically confirmed using a reference culture method.

The AOAC-RI validation process for these kits includes rigorous testing of:

  • Inclusivity: The ability to detect a wide range of Listeria species and strains.

  • Exclusivity: The inability to detect non-Listeria organisms.

  • Matrix Studies: Evaluation of the method's performance with various food matrices (e.g., dairy, meat, produce) and environmental surfaces.

  • Limit of Detection (LOD): The lowest concentration of Listeria that can be reliably detected.

  • Method Comparison: A comparative analysis against established reference methods (e.g., FDA BAM or USDA FSIS).

Visualization: AOAC-RI Validation Workflow for Microbial Detection Kits

This diagram provides a high-level overview of the AOAC-RI Performance Tested Method (PTM) validation process for microbial detection kits.

AOAC_Validation_Workflow cluster_developer Method Developer Studies cluster_independent Independent Laboratory Studies cluster_review Review and Certification inclusivity Inclusivity Testing expert_review Expert Peer Review inclusivity->expert_review exclusivity Exclusivity Testing exclusivity->expert_review matrix_studies Matrix Studies matrix_studies->expert_review lod Limit of Detection (LOD) lod->expert_review robustness Robustness Testing robustness->expert_review ind_lod Independent LOD ind_lod->expert_review ind_matrix Independent Matrix Studies ind_matrix->expert_review certification AOAC-RI PTM Certification expert_review->certification

A simplified overview of the AOAC-RI PTM validation process.

References

Safety Operating Guide

Safeguarding Your Laboratory: A Guide to Neogen Product Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Essential procedures for the safe and compliant disposal of Neogen products, ensuring the safety of laboratory personnel and the environment.

For researchers, scientists, and drug development professionals utilizing this compound's diverse portfolio of products, proper waste management is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the disposal of various this compound product categories, from diagnostic kits to chemical reagents and biological materials. Adherence to these guidelines will help mitigate risks, prevent environmental contamination, and ensure a safe laboratory environment.

General Disposal Principles

Before delving into specific product categories, it is crucial to understand the foundational principles of laboratory waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.

A general workflow for laboratory waste disposal should be established and followed.

Start Waste Generation Identify Identify Waste Type (Chemical, Biological, Sharps, Solid) Start->Identify Segregate Segregate Waste at Source Identify->Segregate Containerize Select Appropriate Waste Container Segregate->Containerize Label Label Container Clearly (Contents, Hazard, Date) Containerize->Label Store Store in Designated Accumulation Area Label->Store Treat Treat Waste (if applicable) (e.g., Autoclave, Neutralize) Store->Treat Dispose Dispose via Institutional EHS Program Treat->Dispose

General Laboratory Waste Disposal Workflow

Disposal of this compound Diagnostic Test Kits

This compound's diagnostic test kits, such as ELISA and lateral flow assays, require careful handling of their various components.

ComponentDisposal Recommendation
Plastic Cassettes/Devices Dispose as non-hazardous solid waste, unless contaminated with biological material.
Reagent Bottles (Plastic) Empty and triple-rinse with water. Recycle if possible; otherwise, dispose of in regular trash.[1]
Foil Pouches Dispose of in regular trash.
Unused Reagents (Liquid) For small quantities, dilute extensively with water and dispose of down the drain, unless prohibited by local regulations. For larger volumes or concentrated reagents, treat as chemical waste.
Sample Transfer Pipettes If used with non-hazardous samples, dispose of in regular trash. If used with biological samples, treat as biohazardous waste.
Packaging (Cardboard) Recycle.

Disposal of Chemical Reagents

Many this compound kits contain chemical reagents that require specific disposal procedures. Always refer to the product's Safety Data Sheet (SDS) for detailed information.

Neutralization Protocol for Corrosive Reagents (Acids and Bases)

This protocol is a general guideline for neutralizing corrosive waste. Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Preparation : Work in a well-ventilated fume hood. Prepare a dilute neutralizing solution. For acidic waste, use a weak base like sodium bicarbonate (baking soda). For basic waste, use a weak acid like citric acid or acetic acid (vinegar).

  • Dilution : Slowly add the corrosive waste to a large volume of cold water in a suitable container. Never add water to the corrosive.

  • Neutralization : While stirring gently, slowly add the neutralizing agent to the diluted waste. Monitor the pH of the solution frequently using pH paper or a pH meter.

  • Endpoint : Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.

  • Disposal : Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, subject to local regulations.

cluster_acid Acidic Waste Neutralization cluster_base Basic Waste Neutralization Acid Corrosive Acidic Waste DiluteAcid Dilute Acid in Cold Water Acid->DiluteAcid AddBase Slowly Add Weak Base (e.g., Sodium Bicarbonate) DiluteAcid->AddBase CheckpH_A Monitor pH (Target: 6.0-8.0) AddBase->CheckpH_A Neutral_A Neutralized Solution CheckpH_A->Neutral_A Drain Drain Disposal with Copious Water (pending local regulations) Neutral_A->Drain Base Corrosive Basic Waste DiluteBase Dilute Base in Cold Water Base->DiluteBase AddAcid Slowly Add Weak Acid (e.g., Citric Acid) DiluteBase->AddAcid CheckpH_B Monitor pH (Target: 6.0-8.0) AddAcid->CheckpH_B Neutral_B Neutralized Solution CheckpH_B->Neutral_B Neutral_B->Drain

Corrosive Waste Neutralization Process

Disposal of Biological Materials and Culture Media

Biological waste, including bacterial cultures, cell cultures, and contaminated labware, must be decontaminated before disposal to render it non-infectious.

Autoclaving Protocol for Biological Waste

Autoclaving (steam sterilization) is the most common and effective method for decontaminating biological waste.

ParameterSetting
Temperature 121°C (250°F)
Pressure 15 psi
Cycle Time Minimum of 30 minutes (may need to be longer for larger loads)

Procedure:

  • Packaging : Place biological waste in autoclavable biohazard bags. Do not overfill the bags. For liquid waste, use vented, autoclavable containers.

  • Loading : Place the bags or containers in a secondary, leak-proof, and autoclavable tray or bin. Ensure there is enough space between items for steam to circulate.

  • Indicator : Use autoclave indicator tape on the outside of each bag and a biological indicator (e.g., Geobacillus stearothermophilus spores) inside the load to verify sterilization.

  • Cycle : Run the autoclave according to the manufacturer's instructions, using the parameters in the table above.

  • Disposal : After the cycle is complete and the waste has cooled, the autoclaved bags can be placed in the regular trash, unless otherwise specified by your institution.

Chemical Decontamination of Liquid Biological Waste

For liquid biological waste such as culture media, chemical decontamination is an alternative to autoclaving.

  • Agent : Add household bleach to the liquid waste to achieve a final concentration of 10% (1 part bleach to 9 parts waste).

  • Contact Time : Allow a minimum of 30 minutes of contact time.

  • Disposal : After decontamination, the liquid can be poured down the drain with plenty of water, in accordance with local regulations.

Disposal of Pesticides and Rodenticides

This compound's portfolio includes various pesticides and rodenticides that are regulated and require specific disposal methods.

Product TypeDisposal Guidance
Unused Product Dispose of at an approved waste disposal facility. Do not place unused product down any indoor or outdoor drain.[1]
Empty Plastic Containers Triple rinse (or equivalent), then offer for recycling or reconditioning, or puncture and dispose of in a sanitary landfill or by incineration.[1]
Empty Paper Containers Dispose of in the trash or at an approved waste disposal facility or by incineration.[1]
Contaminated Materials Any materials that have come into contact with the pesticide or rodenticide should be disposed of as hazardous waste.

Always follow the specific disposal instructions on the product label and consult your local hazardous waste disposal facility for guidance.

By implementing these procedures, laboratories can ensure the safe and responsible disposal of this compound products, fostering a culture of safety and environmental stewardship.

References

Essential Safety and Logistical Information for Handling Organolithium Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety protocols and logistical guidance for the handling of organolithium reagents, a class of pyrophoric and corrosive chemicals. Adherence to these procedures is vital for ensuring laboratory safety and experimental success.

Organolithium reagents, such as n-butyllithium and tert-butyllithium, are highly reactive compounds that can ignite spontaneously upon contact with air and react violently with water.[1][2][3][4][5] Proper handling techniques are essential to mitigate the significant risks of fire, explosion, and chemical burns.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with organolithium reagents begins. This involves identifying potential hazards and implementing appropriate control measures.

Key Hazards:

  • Pyrophoricity: Spontaneous ignition on exposure to air.

  • Reactivity: Violent reaction with water and other protic solvents.

  • Corrosivity: Can cause severe skin burns and eye damage.

  • Flammability: Often supplied in flammable hydrocarbon solvents (e.g., hexane, pentane).

  • Toxicity: Can cause damage to the liver, kidneys, and central nervous system.

A logical workflow for risk assessment and control is depicted below.

cluster_assessment Risk Assessment cluster_control Control Measures cluster_review Review and Refine Identify Hazards Identify Hazards Assess Risks Assess Risks Identify Hazards->Assess Risks Engineering Controls Engineering Controls Assess Risks->Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls PPE PPE Administrative Controls->PPE Monitor Effectiveness Monitor Effectiveness PPE->Monitor Effectiveness Review Procedures Review Procedures Monitor Effectiveness->Review Procedures Review Procedures->Identify Hazards

A diagram illustrating the risk assessment and control workflow for handling organolithium reagents.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical for personal safety. The following table summarizes the required PPE for handling organolithium reagents.

PPE CategorySpecificationRationale
Eye and Face Safety glasses or chemical splash goggles meeting ANSI Z87.1 standard. A full-face shield is required when handling larger quantities (>20 mL).Protects against splashes and potential explosions.
Hand Double gloving is recommended: an inner nitrile glove and an outer neoprene or butyl rubber glove.Provides a barrier against both the reagent and the flammable solvent. Nitrile offers good dexterity.
Body A flame-resistant lab coat (e.g., made of Nomex) is mandatory.Protects against fire in case of accidental ignition. Standard lab coats are not sufficient.
Footwear Closed-toe, chemical-resistant shoes must be worn.Protects feet from spills.

Quantitative Data on Glove Chemical Resistance

Organolithium reagents are typically dissolved in hydrocarbon solvents. The following tables provide data on the chemical resistance of common glove materials to hexane and pentane. Breakthrough time (BTT) is the time it takes for a chemical to permeate through the glove material.

Table 1: Chemical Resistance to Hexane

Glove MaterialThickness (mils)Breakthrough Time (minutes)Permeation RateRating
Nitrile8> 480Not DetectedExcellent
Neoprene27> 480Not DetectedExcellent
Butyl13> 480Not DetectedExcellent
Natural Rubber26< 15HighNot Recommended

Data sourced from Ansell Chemical Resistance Guide.

Table 2: Chemical Resistance to Pentane

Glove MaterialThickness (mils)Breakthrough Time (minutes)Permeation RateRating
Nitrile810 - 30ModerateSplash Protection
Neoprene27240 - 480LowGood
Butyl13> 480Not DetectedExcellent
Natural Rubber26< 10HighNot Recommended

Data sourced from Ansell Chemical Resistance Guide.

Experimental Protocols: Handling and Transfer

All manipulations of organolithium reagents must be performed in a certified chemical fume hood or a glovebox under an inert atmosphere (e.g., argon or nitrogen). Glassware must be oven-dried and cooled under an inert atmosphere to remove any moisture.

Protocol for Transferring Organolithium Reagents via Syringe

This protocol outlines the steps for safely transferring small to moderate volumes of organolithium reagents.

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Work in a designated and clutter-free area within a chemical fume hood.

    • Have a Class D or ABC dry powder fire extinguisher readily accessible. Do not use water, carbon dioxide, or halogenated hydrocarbon extinguishers.

    • Keep a container of sand or powdered lime nearby for spill control.

  • Inert Atmosphere:

    • Purge a clean, dry syringe with inert gas.

    • Puncture the septum of the reagent bottle with a needle connected to an inert gas source to maintain positive pressure.

  • Reagent Transfer:

    • Withdraw the desired volume of the organolithium solution into the syringe.

    • Invert the syringe and expel any gas bubbles back into the reagent bottle.

    • Transfer the reagent to the reaction flask by puncturing the septum on the flask.

  • Cleaning:

    • Immediately quench any residual reagent in the syringe by drawing up an inert solvent (e.g., hexane) and injecting it into a separate flask containing isopropanol for quenching.

The following diagram illustrates the workflow for transferring organolithium reagents.

Start Start Don PPE Don PPE Start->Don PPE Prepare Inert Atmosphere Prepare Inert Atmosphere Don PPE->Prepare Inert Atmosphere Withdraw Reagent Withdraw Reagent Prepare Inert Atmosphere->Withdraw Reagent Transfer to Reaction Transfer to Reaction Withdraw Reagent->Transfer to Reaction Quench Syringe Quench Syringe Transfer to Reaction->Quench Syringe End End Quench Syringe->End

A simplified workflow for the safe transfer of organolithium reagents.

Disposal Plan

Proper disposal of organolithium reagents and contaminated materials is crucial to prevent accidents.

Quenching Excess Reagent:

  • Dilute the organolithium solution with an inert, high-boiling point solvent such as heptane.

  • Slowly add the diluted solution to a stirring solution of isopropanol in an ice bath.

  • Once the reaction has ceased, slowly add methanol, followed by water, to ensure complete quenching.

  • The resulting solution should be disposed of as hazardous waste.

Disposal of Contaminated Materials:

  • All materials contaminated with organolithium reagents, including gloves, septa, and paper towels, must be quenched with isopropanol before being disposed of as hazardous waste.

  • Empty reagent bottles should be triple-rinsed with an inert solvent, and the rinsate must be quenched and disposed of as hazardous waste.

The following diagram outlines the disposal workflow.

Excess Reagent Excess Reagent Dilute with Inert Solvent Dilute with Inert Solvent Excess Reagent->Dilute with Inert Solvent Contaminated Materials Contaminated Materials Quench with Isopropanol Quench with Isopropanol Contaminated Materials->Quench with Isopropanol Slowly Add to Isopropanol Slowly Add to Isopropanol Dilute with Inert Solvent->Slowly Add to Isopropanol Add Methanol, then Water Add Methanol, then Water Slowly Add to Isopropanol->Add Methanol, then Water Dispose as Hazardous Waste Dispose as Hazardous Waste Add Methanol, then Water->Dispose as Hazardous Waste Quench with Isopropanol->Dispose as Hazardous Waste

A flowchart for the safe disposal of organolithium reagents and contaminated materials.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.